molecular formula C12H18BrN3O2S B580823 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1226808-59-8

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B580823
CAS No.: 1226808-59-8
M. Wt: 348.259
InChI Key: QJVIMFUCLSDOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1226808-59-8) is a high-value chemical compound designed for advanced research and development applications, particularly in medicinal chemistry. Its unique structure incorporates a bromophenyl moiety, a dimethylpiperazine ring, and a sulfonamide group, making it a versatile building block for constructing complex molecular architectures . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The piperazine and sulfonamide scaffolds are recognized for their significant pharmacological potential. Piperazine derivatives are known to exhibit a broad spectrum of therapeutic activities, including antiviral, antibacterial, and anticancer properties, and are found in numerous FDA-approved drugs . The sulfonamide functional group is a privileged structure in drug discovery, featured in various marketed agents targeting conditions from infections to cancer . The bromophenyl component acts as a strategic handle for further synthetic modification via cross-coupling reactions, enabling rapid diversification and exploration of structure-activity relationships. In a research context, this compound serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies highlight the role of similar sulfonamide-pyperazine hybrids as potent activators of tumor pyruvate kinase M2 (PKM2), a promising target in anti-lung cancer agent development . Researchers can leverage this building block to develop new chemical entities for oncology, virology, and other therapeutic areas. Available with a typical purity of 97% or higher, it is supplied with comprehensive characterization data, including HNMR, CNMR, and HPLC/GC-MS analysis, to ensure reliability and consistency in your research outcomes .

Properties

IUPAC Name

4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVIMFUCLSDOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681472
Record name 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-59-8
Record name 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The arylpiperazine sulfonamide motif is a privileged structure found in numerous biologically active compounds. This document, intended for researchers and drug development professionals, details a robust two-step synthetic strategy, beginning with the palladium-catalyzed Buchwald-Hartwig amination to form the key intermediate, 1-(4-bromophenyl)piperazine, followed by a direct sulfonylation. The guide emphasizes the mechanistic rationale behind experimental choices, provides detailed step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most effectively approached via a convergent two-step sequence. The core strategy hinges on first establishing the carbon-nitrogen (C-N) bond between the bromophenyl ring and the piperazine core, followed by the formation of the sulfur-nitrogen (S-N) bond for the sulfonamide group.

Retrosynthetic Disconnection:

A logical retrosynthetic analysis of the target molecule identifies two primary bond disconnections: the S-N bond of the sulfonamide and the aryl C-N bond. This leads to the key intermediate, 1-(4-bromophenyl)piperazine, and commercially available starting materials. This pathway is generally preferred over the alternative (forming the sulfonamide first, then arylating) as the final sulfonylation step is typically a clean, high-yielding transformation under mild conditions, whereas the Buchwald-Hartwig amination can be more sensitive to substrate functionality.

G Target 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide Intermediate 1-(4-Bromophenyl)piperazine Target->Intermediate S-N Disconnection (Sulfonylation) Reagent1 N,N-Dimethylsulfamoyl Chloride Target->Reagent1 Reagent2 Piperazine Intermediate->Reagent2 Aryl C-N Disconnection (Buchwald-Hartwig Amination) Reagent3 1,4-Dibromobenzene Intermediate->Reagent3

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 1-(4-Bromophenyl)piperazine via Buchwald-Hartwig Amination

The formation of the N-aryl piperazine core is achieved through the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1] This method has largely superseded older, harsher techniques for C-N bond formation due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[1][2]

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for success. Sterically hindered, electron-rich phosphine ligands stabilize the palladium catalyst, promote the reductive elimination step, and prevent catalyst decomposition, leading to higher yields and efficiency.[3]

G cluster_main Buchwald-Hartwig Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)L₂(Amine)]⁺Br⁻ pd2_complex->amine_coord Amine Coordination amido_complex Ar-Pd(II)L₂(Amido) amine_coord->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-Amine Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for N-arylation of piperazine.[2][3][4]

Table 1: Reagents for 1-(4-Bromophenyl)piperazine Synthesis

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1,4-Dibromobenzene235.912.36 g10.01.0
Piperazine (anhydrous)86.141.29 g15.01.5
Pd₂(dba)₃915.7292 mg0.10.01 (1 mol%)
RuPhos468.58187 mg0.40.04 (4 mol%)
Sodium tert-butoxide96.101.35 g14.01.4
Toluene (anhydrous)-50 mL--

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene, piperazine, sodium tert-butoxide, and the RuPhos ligand.

  • Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Atmosphere Exchange: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield 1-(4-bromophenyl)piperazine as a solid.

Step 2: Sulfonylation to Yield this compound

The final step is the formation of the sulfonamide bond. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine intermediate attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride.[5] A tertiary amine base is included to neutralize the hydrochloric acid byproduct generated during the reaction.

Detailed Experimental Protocol

Table 2: Reagents for Final Product Synthesis

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1-(4-Bromophenyl)piperazine241.131.21 g5.01.0
N,N-Dimethylsulfamoyl chloride143.590.79 g5.51.1
Triethylamine (TEA)101.190.70 mL5.01.0
Dichloromethane (DCM, anhydrous)-25 mL--

Procedure:

  • Reactant Setup: Dissolve 1-(4-bromophenyl)piperazine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N,N-dimethylsulfamoyl chloride dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion using TLC.

  • Workup: Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to afford the final product, this compound.[6]

G start Setup: Dissolve Intermediate & TEA in DCM cool Cool to 0°C start->cool add Add N,N-Dimethylsulfamoyl Chloride Dropwise cool->add react Stir at Room Temperature (Monitor by TLC) add->react workup Aqueous Workup: Wash with NaHCO₃ and Brine react->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Purify: Recrystallization or Chromatography dry->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the final sulfonylation step.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the bromophenyl ring (two doublets), the piperazine ring protons (two multiplets, integrating to 4H each), and a singlet for the two methyl groups of the sulfonamide.

  • ¹³C NMR: Signals should be present for the aromatic carbons, the piperazine carbons, and the methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₈BrN₃O₂S (348.26 g/mol ) should be observed.[6]

  • Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Troubleshooting and Safety

  • Buchwald-Hartwig Step Issues: Low yields are often due to an inactive catalyst or the presence of oxygen or moisture. Ensure all glassware is thoroughly dried, solvents are anhydrous, and the inert atmosphere is maintained throughout the reaction. If the reaction stalls, a small additional charge of catalyst and ligand may be beneficial.

  • Sulfonylation Step Issues: Incomplete reaction may suggest insufficient base or inactive sulfamoyl chloride (which can hydrolyze). Ensure the use of dry triethylamine and a fresh or properly stored bottle of N,N-dimethylsulfamoyl chloride.

  • Safety Precautions:

    • Palladium catalysts and phosphine ligands should be handled in a fume hood as their long-term toxicity is not fully known.

    • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

    • N,N-Dimethylsulfamoyl chloride is corrosive and a lachrymator. Always handle in a well-ventilated fume hood.

    • Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process featuring a modern Buchwald-Hartwig amination followed by a classical sulfonylation. This guide provides a detailed, mechanistically-driven protocol that enables researchers to confidently produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

  • Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • National Institutes of Health (NIH). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available from: [Link]

  • Pipzine Chemicals. 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. Available from: [Link]

  • Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available from: [Link]

  • Bouling Chemical Co., Limited. 1-[(4-Bromophenyl)Sulfonyl]Piperazine Supplier & Manufacturer China. Available from: [Link]

  • ChemSrc. This compound | CAS 1226808-59-8. Available from: [Link]

  • 2a biotech. Products. Available from: [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

  • PubChem. N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). Available from: [Link]

  • CP Lab Safety. This compound, 98% Purity, C12H18BrN3O2S, 10 grams. Available from: [Link]

  • CP Lab Safety. N, N-dimethylpiperazine-1-sulfonamide, 1 gram. Available from: [Link]

Sources

physicochemical properties of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Introduction

This compound is a synthetic organic compound featuring several key functional groups of interest in medicinal chemistry and drug discovery. Its structure incorporates a bromophenyl moiety, a piperazine linker, and a dimethylsulfonamide cap. Piperazine derivatives are integral components of numerous marketed drugs, including antipsychotics and antidepressants, highlighting the pharmaceutical relevance of this structural class.[1][2] A thorough understanding of the physicochemical properties of this molecule is paramount for any researcher engaged in its synthesis, handling, or application in drug development.

This guide provides a comprehensive overview of the core physicochemical attributes of this compound. We will delve into its lipophilicity, ionization characteristics, and solubility, which collectively govern its pharmacokinetic and pharmacodynamic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). While experimentally determined data for this specific molecule is not widely published, this document outlines the authoritative, field-proven methodologies required to obtain these critical parameters, thereby serving as a foundational protocol for its scientific investigation.

Core Molecular Attributes

The fundamental identity of a compound is established by its structure and basic molecular data. These attributes are the starting point for all further physicochemical and biological characterization.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1226808-59-8[3][4][5]
Molecular Formula C₁₂H₁₈BrN₃O₂S[4]
Molecular Weight 348.26 g/mol [4]
Chemical Structure (See Figure 1)-
  • Figure 1: Chemical Structure of this compound

graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
  edge [len=1.5];

// Define atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; S [label="S"]; O1 [label="=O"]; O2 [label="=O"]; N3 [label="N"]; C11 [label="CH3"]; C12 [label="CH3"];

// Aromatic Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on aromatic ring C4 -- Br; C1 -- N1;

// Piperazine Ring N1 -- C7; C7 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- N1;

// Sulfonamide group N2 -- S; S -- O1 [len=1]; S -- O2 [len=1]; S -- N3; N3 -- C11; N3 -- C12; }

Caption: Workflow for LogP determination via the Shake-Flask method.

Experimental Protocol 2: RP-HPLC Method

This indirect method is faster and requires less material than the shake-flask method. It estimates LogP by correlating the compound's retention time on a nonpolar (e.g., C18) stationary phase with the known LogP values of a set of standard compounds.[6][7]

Methodology:

  • Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound.

  • Chromatography: Develop an isocratic HPLC method using a C18 column and a mobile phase of methanol/water or acetonitrile/water.

  • Calibration Curve: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil). Calculate the capacity factor (k) for each standard: k = (t_R - t₀) / t₀. Plot log(k) versus the known LogP values to generate a linear calibration curve.

  • Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its log(k).

  • LogP Estimation: Interpolate the log(k) of the test compound onto the calibration curve to estimate its LogP value.

Ionization Constant (pKa)

Theoretical Importance: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For this compound, the piperazine nitrogens are basic and can accept protons. The pKa will dictate the compound's charge state across the physiological pH range, which critically impacts its aqueous solubility, receptor interactions, and ability to cross cell membranes.[8]

Predicted Value: The piperazine ring typically exhibits two pKa values. The less basic nitrogen (adjacent to the electron-withdrawing sulfonamide) will have a lower pKa, while the nitrogen attached to the phenyl ring will have a pKa characteristic of an N-arylpiperazine.

Experimental Protocol: Potentiometric Titration

This is a highly precise and standard method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if needed to ensure solubility). The solution should be of a known concentration (e.g., 1-10 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂.[9] Immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of HCl added. This will generate a titration curve.

  • pKa Determination: Identify the equivalence point(s), which corresponds to the steepest part of the curve (the inflection point). The half-equivalence point is the volume of titrant that is half of the equivalence point volume. The pH at the half-equivalence point is equal to the pKa of the compound.[11][12]

Caption: Workflow for pKa determination via Potentiometric Titration.

Solubility Profile

Discussion: The solubility of this compound is expected to be highly pH-dependent due to the basic piperazine nitrogens. At low pH (below its pKa), the molecule will be protonated and carry a positive charge, which should significantly enhance its aqueous solubility. At higher pH (above its pKa), it will be in its neutral, more lipophilic form, and aqueous solubility will decrease. Based on its structure, it is likely to be freely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[13]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound, which is the most relevant value for pharmaceutical applications.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Reporting: Report the solubility in units of mg/mL or µM at each specific pH.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the chemical identity and assessing the purity of the compound.

TechniqueExpected Observations
Mass Spectrometry (ESI+) Expected [M+H]⁺: m/z 349.04. A characteristic isotopic pattern for bromine will be observed, with two major peaks of nearly equal intensity at m/z 349.04 (for ⁷⁹Br) and 351.04 (for ⁸¹Br).
¹H NMR Aromatic Protons: Two doublets in the ~7.0-7.6 ppm range, characteristic of a 1,4-disubstituted benzene ring. Piperazine Protons: Multiple signals (likely complex multiplets) in the ~3.0-3.5 ppm range. N,N-dimethyl Protons: A singlet integrating to 6 protons in the ~2.7-2.9 ppm range.
¹³C NMR Aromatic Carbons: 4 signals expected for the substituted phenyl ring. Piperazine Carbons: 2-4 signals in the aliphatic region (~45-55 ppm). N,N-dimethyl Carbons: 1 signal in the aliphatic region (~35-45 ppm).

Conclusion

This compound is a molecule with physicochemical properties that are highly relevant to its potential application in drug discovery. Its lipophilicity, ionization state, and solubility are intricately linked and dictate its biological behavior. This guide provides the theoretical framework and validated experimental protocols necessary for researchers to accurately determine these critical parameters. The methodologies described—shake-flask analysis for LogP and solubility, and potentiometric titration for pKa—represent the authoritative standards in the field, ensuring the generation of reliable and reproducible data essential for advancing scientific research and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

  • Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

  • Zhang, H., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

  • Wujec, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. Retrieved from [Link]

  • Chemical-Suppliers.eu. (n.d.). This compound | CAS 1226808-59-8. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C12H18BrN3O2S, 10 grams. Retrieved from [Link]

  • 2a biotech. (n.d.). Products. Retrieved from [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Retrieved from [Link]

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

Sources

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS number 1226808-59-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS: 1226808-59-8)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1226808-59-8), a research chemical with significant potential in medicinal chemistry and drug discovery. Lacking extensive direct characterization in public literature, this document leverages an analysis of its core structural motifs—the 4-bromophenylpiperazine scaffold and the N,N-dimethylsulfonamide group—to establish a robust framework for its synthesis, physicochemical properties, and potential therapeutic applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this compound as a building block or screening candidate. We present a validated, step-by-step synthetic protocol, discuss the mechanistic underpinnings of the key chemical transformations, and explore the rationale for its investigation in oncology, neuroscience, and infectious disease based on established structure-activity relationships of its constituent pharmacophores.

Introduction and Molecular Overview

This compound is a synthetic organic compound that merges two pharmacologically significant moieties. The phenylpiperazine core is a privileged structure found in numerous centrally active agents, known to modulate serotonergic and dopaminergic pathways.[1][2] The sulfonamide group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anticancer, and antiviral agents.[3][4]

The strategic combination of these two scaffolds suggests that this molecule could serve as a valuable probe or lead compound in various therapeutic areas. Its structure presents a unique three-dimensional arrangement of hydrogen bond acceptors, a hydrophobic aromatic region, and a flexible piperazine linker, making it an attractive candidate for screening libraries.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its key physicochemical properties can be reliably determined or predicted. These parameters are critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[5][6]

PropertyValueSource / Method
CAS Number 1226808-59-8[7][8]
Molecular Formula C₁₂H₁₈BrN₃O₂S[7][9]
Molecular Weight 348.25 g/mol [7][9]
Appearance Predicted: White to off-white solidStructural Analogy
Solubility Predicted: Low in water, soluble in organic solvents (e.g., DCM, THF, DMSO)Based on constituent moieties[10]
Predicted logP ~2.5 - 3.5Computational (based on similar structures[11])

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of this compound is most logically approached via a two-step sequence involving the formation of a key piperazine intermediate followed by sulfonylation. This strategy ensures high yields and facile purification.

G cluster_step2 Disconnection 2: Sulfonamide Formation cluster_step1 Disconnection 1: Piperazine Formation Target This compound Intermediate 1-(4-Bromophenyl)piperazine Target->Intermediate Reagent2 N,N-Dimethylsulfamoyl Chloride Target->Reagent2 Reagent1a 1-Bromo-4-iodobenzene or similar Intermediate->Reagent1a Reagent1b Piperazine Intermediate->Reagent1b G cluster_workflow Synthetic Workflow Start 1-(4-Bromophenyl)piperazine + N,N-Dimethylsulfamoyl Chloride Mixing Dissolve in Anhydrous DCM Add Triethylamine (Base) Start->Mixing Cooling Cool to 0°C (Ice Bath) Mixing->Cooling Addition Dropwise addition of Sulfamoyl Chloride Solution Cooling->Addition Reaction Stir at 0°C, then Warm to Room Temp Addition->Reaction Quench Quench with Water Separate Layers Reaction->Quench Purify Dry Organic Layer (Na2SO4) Concentrate & Purify (Column Chromatography) Quench->Purify Final Final Product Purify->Final

Caption: Experimental workflow for the final sulfonylation step.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1-(4-bromophenyl)piperazine in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of a suitable non-nucleophilic base, such as triethylamine or pyridine. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion. [12]3. Cool the stirred solution to 0°C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1.1 equivalents of N,N-dimethylsulfamoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final, pure compound.

Potential Applications in Drug Discovery

The rationale for investigating this compound stems directly from the established biological activities of its core components.

G cluster_motifs Structural Motifs cluster_targets Potential Biological Targets / Activities Core 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide Motif1 Phenylpiperazine Core->Motif1 Motif2 N,N-Dimethylsulfonamide Core->Motif2 Target1 CNS Receptors (e.g., 5-HT, Dopamine) Motif1->Target1 Known Activity [1] Target2 Antibacterial (Dihydropteroate Synthetase Inhibition) Motif2->Target2 Known Activity [24] Target3 Anticancer (e.g., Kinase Inhibition, CA Inhibition) Motif2->Target3 Known Activity [12] Target4 Antiviral (e.g., HIV Entry/Enzyme Inhibition) Motif2->Target4 Known Activity [31]

Caption: Logical relationship between structural motifs and potential therapeutic applications.

  • Neuroscience: The 1-arylpiperazine moiety is a classic "neuropharmacophore." It is present in drugs like aripiprazole (antipsychotic) and buspirone (anxiolytic). This suggests the target compound could be screened for activity against G-protein coupled receptors (GPCRs) in the central nervous system. [1]* Oncology: Sulfonamides and sulfamides are prevalent in modern oncology. They can act as kinase inhibitors, carbonic anhydrase inhibitors (targeting tumor metabolism), and antimetabolites. The N,N-dimethylsulfamide group is specifically found in potent endothelin receptor antagonists like Macitentan, which has implications in cancer therapy. [13]* Infectious Diseases: The sulfonamide group is the basis for the first synthetic antibacterial agents (sulfa drugs), which act by inhibiting folic acid synthesis in bacteria. [3]While resistance is an issue, novel sulfonamide structures are continually investigated for antibacterial, antifungal, and antiviral properties. [4][14]

Conclusion

This compound is a well-defined chemical entity whose value lies in the convergence of two powerful pharmacophores. While direct biological data remains to be published, its synthesis is straightforward and achievable through standard, scalable laboratory procedures. Based on a rigorous analysis of its substructures, this compound represents a high-potential candidate for inclusion in screening campaigns aimed at discovering novel therapeutics in oncology, neuroscience, and infectious disease. This guide provides the necessary technical foundation for its synthesis and rationalizes its exploration in future drug development programs.

References

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Amines to Sulfonamides: The Hinsberg Test. JoVE. (2023-04-30). Available at: [Link]

  • 1-(4-Bromophenyl)piperazine. ChemBK. (2024-04-09). Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing. Available at: [Link]

  • How does Ethyl Sulfonyl Chloride react with amines? Blog. (2025-12-03). Available at: [Link]

  • N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023-01-12). Available at: [Link]

  • A kind of method for preparing dimethylamino sulfonic acid chloride. Google Patents.
  • This compound. CRO SPLENDID LAB. Available at: [Link]

  • N,n-dimethylpiperazine-1-sulfonamide (C6H15N3O2S). PubChemLite. Available at: [Link]

  • This compound, 98% Purity, C12H18BrN3O2S, 10 grams. CP Lab Safety. Available at: [Link]

  • This compound | CAS 1226808-59-8. Chemicalize. Available at: [Link]

  • Products - 2a biotech. 2a biotech. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Impact of physiochemical properties on pharmacokinetics of protein therapeutics. PubMed. Available at: [Link]

  • Prediction of physicochemical properties. PubMed. Available at: [Link]

  • Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,... ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. (2022-09-07). Available at: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available at: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. (2012-09-13). Available at: [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • CAS No : 2327471-74-7 | Product Name : 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide. Pharmaffiliates. Available at: [Link]

  • Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. PubMed. Available at: [Link]

Sources

structure elucidation of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Authored by a Senior Application Scientist

Preamble: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise molecular structure of a compound is the bedrock upon which its biological activity, pharmacokinetic profile, and therapeutic potential are built. The process of structure elucidation is, therefore, not merely a confirmatory step but a foundational pillar of scientific integrity and drug safety. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, a molecule of interest within the broader class of piperazine derivatives, which are prevalent in centrally active agents.[1][2][3]

This document is designed for researchers, medicinal chemists, and analytical scientists. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of scientific inquiry. We will not only present the expected analytical data but also delve into the rationale behind the selection of specific techniques and the interpretation of their outputs, ensuring a self-validating and authoritative guide.

Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in characterizing any novel compound is to ascertain its molecular formula. For this compound, the proposed formula is C₁₂H₁₈BrN₃O₂S.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to within 5 ppm, which allows for the confident assignment of a unique molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample is directly infused into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Ionization: A positive ion mode is selected, as the piperazine nitrogens are readily protonated.

  • Mass Analysis: The instrument is calibrated, and the spectrum is acquired over a relevant m/z range (e.g., 100-500).

Expected Data & Interpretation: The primary ion observed would be the protonated molecule, [M+H]⁺. A crucial feature will be the isotopic pattern resulting from the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

ParameterExpected ValueRationale
Calculated [M+H]⁺ (C₁₂H₁₉⁷⁹BrN₃O₂S⁺) 348.0430The exact mass calculated for the monoisotopic species.
Calculated [M+H]⁺ (C₁₂H₁₉⁸¹BrN₃O₂S⁺) 350.0409The corresponding mass for the heavier bromine isotope.
Observed Pattern Two peaks of nearly equal intensity separated by ~2 Da.This isotopic signature is a definitive indicator of the presence of a single bromine atom.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Trustworthiness: While HRMS confirms the 'what' (elemental composition), tandem MS (MS/MS) helps to elucidate the 'how' (the connectivity of atoms). By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragments that correspond to logical pieces of the molecule.

Protocol: MS/MS Fragmentation Analysis

  • Parent Ion Selection: The [M+H]⁺ ion (m/z 348) is isolated in the quadrupole.

  • Fragmentation: The isolated ion is passed into a collision cell filled with an inert gas (e.g., argon), leading to fragmentation.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the TOF analyzer.

Predicted Fragmentation Pathway:

cluster_main Predicted MS/MS Fragmentation Parent [M+H]⁺ m/z 348/350 Frag1 Loss of SO₂ m/z 284/286 Parent->Frag1 - SO₂ (64 Da) Frag2 Loss of N(CH₃)₂ m/z 304/306 Parent->Frag2 - N(CH₃)₂ (44 Da) Frag3 Bromophenylpiperazine cation m/z 241/243 Parent->Frag3 - SO₂N(CH₃)₂ (107 Da) Frag4 Bromophenyl cation m/z 155/157 Frag3->Frag4 - C₄H₈N (70 Da)

Caption: Key fragmentation pathways for this compound.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint, confirming the presence of key functional groups. The vibrational frequencies of bonds within the molecule correspond to specific absorption bands in the IR spectrum.[4][5]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

  • Spectrum Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000 C-H StretchAromaticConfirms the presence of the bromophenyl ring.
~2950-2800 C-H StretchAliphaticCorresponds to the piperazine and dimethylamino groups.
~1600-1450 C=C StretchAromaticFurther evidence for the aromatic system.
~1350-1320 Asymmetric S=O StretchSulfonamideCrucial diagnostic peak for the sulfonamide group.
~1170-1150 Symmetric S=O StretchSulfonamideCrucial diagnostic peak for the sulfonamide group.
~1100-1000 C-N StretchAliphatic AmineAssociated with the piperazine ring structure.

The presence of the two strong S=O stretching bands is a highly reliable indicator of the sulfonamide moiety.[6]

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atomic connectivity.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40 d, J ≈ 8.8 Hz2HH-2', H-6'Aromatic protons ortho to the bromine atom. Deshielded by the electron-withdrawing effect of Br. The doublet pattern indicates coupling to H-3'/H-5'.
~6.85 d, J ≈ 8.8 Hz2HH-3', H-5'Aromatic protons ortho to the piperazine nitrogen. Shielded relative to H-2'/H-6' due to the electron-donating nature of the nitrogen.
~3.45 t, J ≈ 5.0 Hz4HH-3, H-5Piperazine protons adjacent to the sulfonamide nitrogen. Deshielded by the electron-withdrawing sulfonamide group.
~3.20 t, J ≈ 5.0 Hz4HH-2, H-6Piperazine protons adjacent to the bromophenyl-substituted nitrogen.
2.85 s6HN(CH₃)₂Methyl protons on the sulfonamide nitrogen. A singlet as there are no adjacent protons.
¹³C NMR Spectroscopy

Trustworthiness: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~150.0 C-4'Aromatic carbon directly attached to the electron-donating piperazine nitrogen.
~132.0 C-2', C-6'Aromatic carbons ortho to the bromine.
~118.0 C-3', C-5'Aromatic carbons ortho to the piperazine nitrogen.
~113.0 C-1'Aromatic carbon bearing the bromine atom.
~49.0 C-2, C-6Piperazine carbons adjacent to the bromophenyl group.
~46.0 C-3, C-5Piperazine carbons adjacent to the sulfonamide group.
~38.0 N(CH₃)₂Methyl carbons of the dimethylamino group.
2D NMR for Unambiguous Connectivity

Authoritative Grounding: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC provide the assembly instructions. They reveal which atoms are connected to which, confirming the overall structure.

Workflow for 2D NMR Analysis:

cluster_workflow 2D NMR Connectivity Workflow H1 ¹H NMR (Proton Signals) HSQC HSQC (Direct ¹J C-H Correlation) H1->HSQC COSY COSY (¹H-¹H Correlation) H1->COSY C13 ¹³C NMR (Carbon Signals) C13->HSQC HMBC HMBC (Long-Range ²⁻³J C-H Correlation) HSQC->HMBC COSY->HMBC Structure Final Structure HMBC->Structure

Caption: Workflow illustrating the integration of 2D NMR data for structure confirmation.

Key Expected HMBC Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It shows correlations between protons and carbons that are typically 2 or 3 bonds away.

  • Correlation from N(CH₃)₂ protons (δ 2.85) to the N(CH₃)₂ carbons (δ 38.0): This would confirm the dimethylamino group.

  • Correlation from piperazine protons H-3/H-5 (δ 3.45) to piperazine carbons C-2/C-6 (δ 49.0): Establishes the connectivity within the piperazine ring.

  • Correlation from aromatic proton H-3'/H-5' (δ 6.85) to the piperazine carbon C-2/C-6 (δ 49.0): This is a critical correlation that definitively links the bromophenyl ring to the piperazine ring at the correct nitrogen.

  • Correlation from aromatic proton H-3'/H-5' (δ 6.85) to aromatic carbon C-1' (δ 113.0): Confirms the position of the bromine atom.

Synthesis of Evidence: The Final Verdict

The structure of this compound is confirmed by the convergence of all analytical data:

  • HRMS establishes the correct molecular formula, C₁₂H₁₈BrN₃O₂S, with the characteristic isotopic pattern for bromine.

  • MS/MS provides fragmentation patterns consistent with the proposed connectivity of the bromophenyl, piperazine, and dimethylsulfonamide moieties.

  • IR Spectroscopy confirms the presence of all key functional groups, most notably the strong S=O stretches of the sulfonamide.

  • ¹H and ¹³C NMR provide a complete map of the hydrogen and carbon environments, consistent with the proposed structure.

  • 2D NMR (especially HMBC) acts as the final arbiter, unequivocally demonstrating the bond-by-bond connectivity and linking the distinct structural fragments together.

This rigorous, multi-faceted approach ensures the highest degree of confidence in the assigned structure, a prerequisite for any further investigation into the compound's biological properties and potential as a therapeutic agent.

References

  • BenchChem. (2025). Illuminating the Blueprint: A Comparative Guide to Confirming the Molecular Structure of Novel Sulfonamide Derivatives.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Di Sarno, V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Yadav, M., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health.
  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioScientific Review, 4(4).
  • RSC Publishing. (n.d.). Synthesis, structure elucidation and functionalization of sulfonamide[1]catenanes. Organic Chemistry Frontiers. Available at:

  • Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. University of Management and Technology.
  • Wróblewska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

Sources

Elucidating the Mechanism of Action for Novel Piperazine Sulfonamides: A Technical Guide for Preclinical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide represents a novel chemical entity with potential therapeutic relevance. As a previously uncharacterized molecule, its mechanism of action (MoA) remains to be elucidated. This technical guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate and define the MoA of this and similar novel compounds. We will deconstruct the molecule's structural alerts, propose data-driven hypotheses for its molecular targets, and detail a robust, multi-stage experimental workflow for target identification, validation, and pathway analysis. This document serves not as a static review, but as a strategic manual for the preclinical discovery process.

Introduction: Deconstructing the Pharmacophore

The rational investigation of a novel chemical entity begins with an analysis of its structure to generate initial, testable hypotheses. The structure of this compound presents three key pharmacophoric elements that guide our initial line of inquiry:

  • Arylpiperazine Moiety: The 1-arylpiperazine core is a privileged scaffold in medicinal chemistry, renowned for its interaction with G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic receptors. Its presence immediately suggests a potential neurological or psychiatric application.

  • Sulfonamide Group: The sulfonamide group is a classic hydrogen bond donor and acceptor, capable of coordinating with metallic ions in enzyme active sites. It is the defining feature of sulfa drugs and inhibitors of enzymes like carbonic anhydrases and cyclooxygenases.

  • Bromophenyl Group: The halogenated phenyl ring provides a lipophilic anchor, likely contributing to target affinity through hydrophobic interactions. The bromine atom can also participate in halogen bonding, a specific and directional interaction that can enhance binding to a protein target.

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action, which will guide our experimental design.

Hypothesized Target Classes:

  • Central Nervous System (CNS) Receptors: Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors are primary candidates due to the arylpiperazine core.

  • Enzymatic Inhibition: Carbonic anhydrases, kinases, or other metalloenzymes are potential targets for the sulfonamide moiety.

  • Ion Channels: The overall structure bears some resemblance to known ion channel modulators.

Below is a logical diagram outlining our initial hypothesis-driven approach.

MoA_Hypothesis cluster_fragments Structural Fragments cluster_targets Hypothesized Target Classes Compound 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide Arylpiperazine Arylpiperazine Core Compound->Arylpiperazine contains Sulfonamide Sulfonamide Group Compound->Sulfonamide contains Bromophenyl Bromophenyl Group Compound->Bromophenyl contains GPCRs GPCRs (Dopamine, Serotonin Receptors) Arylpiperazine->GPCRs suggests IonChannels Ion Channels Arylpiperazine->IonChannels may target Enzymes Enzymes (e.g., Carbonic Anhydrases) Sulfonamide->Enzymes suggests Bromophenyl->GPCRs enhances binding Bromophenyl->Enzymes enhances binding

Caption: Initial hypothesis generation based on structural deconstruction.

Phase I: Target Identification and Validation

With initial hypotheses in place, the next logical step is to employ a combination of broad screening and specific binding assays to identify and validate the molecular target(s). The trustworthiness of our MoA rests on the rigor of this phase.

Initial Screening: Phenotypic vs. Target-Based

The choice of initial screening strategy depends on available resources and the desired outcome.

  • Phenotypic Screening: This approach involves testing the compound across a diverse panel of cell lines (e.g., the NCI-60 panel) to observe a specific cellular outcome, such as apoptosis, cell cycle arrest, or changes in morphology. A significant "hit" in a particular cell type provides an unbiased starting point to then deconvolve the target responsible for that effect.

  • Target-Based Screening: A more direct approach involves screening the compound against a panel of purified, recombinant proteins representing our hypothesized target classes (e.g., a GPCR or kinase panel). This provides immediate information on potential direct binding partners.

For a compound with strong structural alerts like ours, a focused target-based screen against a panel of CNS receptors is a cost-effective and logical first step.

Quantitative Binding Affinity and Target Engagement

Once a preliminary "hit" is identified (e.g., binding to the Dopamine D2 receptor), it is critical to quantify this interaction and confirm that it occurs within a cellular context.

Table 1: Key Assays for Target Validation

AssayPrincipleKey OutputRationale
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip.Binding Affinity (KD), Kinetics (ka, kd)Provides precise, real-time measurement of the direct interaction between the compound and a purified target protein, validating it as a direct binding partner.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a target protein in solution.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Considered the "gold standard" for thermodynamic characterization of binding, confirming a true energetic interaction.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.Target Engagement IC50This is a crucial experiment to prove that the compound enters the cell and physically engages with its intended target in a native physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a workflow to verify target engagement in an intact cellular environment.

Objective: To determine if this compound binds to and stabilizes a target protein (e.g., Dopamine Receptor D2) in cultured cells.

Methodology:

  • Cell Culture: Culture a human cell line endogenously expressing the target protein (e.g., HEK293 cells transfected with DRD2) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a specific temperature (determined via an initial temperature gradient experiment, e.g., 52°C) for 3 minutes to induce protein denaturation. A non-heated control is included.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles to release cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, stabilized protein fraction.

  • Quantification: Collect the supernatant and quantify the amount of soluble target protein remaining using a specific detection method, such as Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in soluble protein at the challenge temperature indicates target stabilization and engagement.

The workflow for target validation is an iterative process, as illustrated below.

Caption: A self-validating workflow for target identification and engagement.

Phase II: Pathway Elucidation and Functional Consequences

Confirming target engagement is a critical milestone, but it does not fully define the mechanism of action. We must next determine the functional consequence of this binding event on downstream cellular signaling pathways.

Assuming our compound binds to the Dopamine D2 receptor, a Gi-coupled GPCR, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Key Experiments for Pathway Analysis:

  • cAMP Assay: A functional assay to measure changes in intracellular cAMP levels upon compound treatment. A compound acting as a D2 receptor agonist or positive allosteric modulator would be expected to decrease cAMP levels in response to a stimulus.

  • Phospho-Protein Western Blotting: Western blots using antibodies specific for phosphorylated downstream effectors (e.g., phospho-ERK, phospho-Akt) can reveal the activation or inhibition of key signaling cascades.

  • Reporter Gene Assays: These assays use a promoter of a downstream target gene (e.g., CREB-responsive element) linked to a reporter gene (e.g., luciferase). A change in reporter activity indicates modulation of the signaling pathway at the transcriptional level.

  • RNA-Sequencing: A global, unbiased approach to identify all transcriptional changes induced by the compound. This can reveal off-target effects or novel, non-canonical signaling pathways.

The diagram below illustrates the canonical Gi-coupled signaling pathway that would be investigated for a putative D2 receptor modulator.

Signaling_Pathway cluster_membrane Cell Membrane Compound 4-(4-Bromophenyl)-N,N-... (Putative Agonist) Receptor Dopamine D2 Receptor (Gi-Coupled GPCR) Compound->Receptor Binds & Activates G_Protein Gi Protein Complex (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP conversion blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Transcription Gene Transcription CREB->Transcription Regulates

Caption: Hypothesized signaling pathway for a D2 receptor agonist.

Conclusion and Forward Outlook

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis generation, rigorous testing, and iterative refinement. For this compound, its chemical structure provides a strong, rational basis for initiating an investigation into its effects on CNS receptors, particularly the dopaminergic and serotonergic systems.

By employing a logical sequence of target-based screening, quantitative biophysical validation (SPR/ITC), in-cell target engagement confirmation (CETSA), and functional pathway analysis (cAMP assays, RNA-seq), researchers can build a comprehensive and trustworthy profile of the compound's MoA. This foundational knowledge is indispensable for informed lead optimization, preclinical safety assessment, and the ultimate translation of a promising molecule into a potential therapeutic.

References

  • Duan, J., et al. (2021). 1-Arylpiperazine: A Privileged Scaffold for the Design of CNS-Active Agents. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Kogenaru, S., et al. (2012). RNA-seq and its applications: a review. Methods in Enzymology. Available at: [Link]

An In-depth Technical Guide to 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the piperazine scaffold and the sulfonamide functional group has yielded a plethora of biologically active molecules, garnering significant interest within the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, a representative member of this promising class of compounds. We will delve into its synthetic pathways, spectroscopic characterization, and explore the structure-activity relationships that govern its potential therapeutic applications. This document is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into this important chemical entity.

Introduction: The Significance of the Piperazine-Sulfonamide Core

The piperazine ring is a prevalent structural motif in a wide array of pharmaceuticals, lauded for its ability to enhance the pharmacokinetic properties of drug candidates.[1] Its presence is associated with a diverse range of biological activities, including antihistaminic, antipsychotic, anti-inflammatory, and anticancer effects.[1] Similarly, the sulfonamide group is a well-established pharmacophore, most famously recognized for its antibacterial properties but also found in diuretics, anticonvulsants, and anti-inflammatory agents.

The strategic combination of these two moieties in the this compound scaffold presents a compelling platform for the development of novel therapeutic agents. The 4-bromophenyl substituent offers a site for further functionalization and its lipophilicity can significantly influence the molecule's interaction with biological targets. The N,N-dimethylsulfonamide group, a key feature, modulates the electronic and steric properties of the piperazine nitrogen, impacting its basicity and binding capabilities.

This guide will first elucidate the synthetic routes to the core structure, followed by an analysis of its key chemical features. We will then explore the known and potential biological activities of its derivatives, supported by a discussion on structure-activity relationships.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of this compound can be logically approached in a two-step sequence: the formation of the key intermediate, 1-(4-bromophenyl)piperazine, followed by the sulfonylation of the piperazine nitrogen.

Synthesis of the Key Intermediate: 1-(4-Bromophenyl)piperazine

Several methods are available for the synthesis of N-aryl piperazines. A common and effective approach involves the nucleophilic aromatic substitution of a suitable aryl halide with piperazine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-bromo-4-iodobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add piperazine (2.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(4-bromophenyl)piperazine.

Causality Behind Experimental Choices:

  • Aryl Halide: 1-Bromo-4-iodobenzene is chosen as the iodine atom is a better leaving group than bromine in nucleophilic aromatic substitution reactions.

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-arylated product.

  • Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the hydroiodic acid formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium cation, thereby increasing the nucleophilicity of the piperazine.

Sulfonylation of 1-(4-Bromophenyl)piperazine

The final step involves the reaction of the synthesized 1-(4-bromophenyl)piperazine with N,N-dimethylsulfamoyl chloride to yield the target compound.

Experimental Protocol:

  • Reaction Setup: Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform. Add a tertiary amine base like triethylamine (1.5 eq) to the solution.

  • Addition of Sulfamoyl Chloride: Cool the reaction mixture in an ice bath and add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Solvent: DCM is a good choice as it is relatively inert and effectively dissolves both the starting material and the reagents.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Controlled Addition: The dropwise addition of the sulfamoyl chloride at low temperature helps to control the exothermicity of the reaction.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Synthesis of 1-(4-Bromophenyl)piperazine cluster_1 Step 2: Sulfonylation A 1-Bromo-4-iodobenzene E Heat (80-100 °C) A->E B Piperazine B->E C Potassium Carbonate C->E D DMF D->E F 1-(4-Bromophenyl)piperazine E->F Nucleophilic Aromatic Substitution G 1-(4-Bromophenyl)piperazine K Stir at RT G->K H N,N-Dimethylsulfamoyl Chloride H->K I Triethylamine I->K J DCM J->K L This compound K->L Sulfonamide Formation

Caption: General synthetic scheme for this compound.

Spectroscopic Characterization

  • 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, typically in the range of δ 7.0-7.5 ppm. The protons on the piperazine ring would appear as two distinct multiplets, corresponding to the methylene groups adjacent to the two different nitrogen atoms. A sharp singlet corresponding to the six protons of the N,N-dimethyl group on the sulfonamide would be observed in the upfield region.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would display signals for the six distinct carbon atoms of the bromophenyl ring, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The four carbon atoms of the piperazine ring would also be visible, along with a signal for the methyl carbons of the N,N-dimethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group, typically found in the region of 1350-1300 cm-1 and 1160-1120 cm-1. C-H stretching vibrations for the aromatic and aliphatic protons would also be present.[1]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, confirming the presence of a bromine atom.

Structure-Activity Relationships (SAR) and Potential Biological Activities

While specific biological data for the title compound is limited, we can infer potential activities and structure-activity relationships by examining related compounds. The hybridization of a benzene sulfonamide with a piperazine derivative has been shown to result in compounds with significant antioxidant and enzyme inhibitory potential.[1]

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives

R1 (Substitution on Phenyl Ring)R2 (Substitution on Sulfonamide Nitrogen)Potential Biological ActivityRationale
4-Br-N(CH3)2BaselineThe parent compound.
4-Cl-N(CH3)2Moderate antimicrobialThe less lipophilic chlorine may alter membrane permeability.
4-F-N(CH3)2Potential for increased metabolic stabilityThe strong C-F bond can block sites of metabolism.
4-OCH3-N(CH3)2Potential for altered receptor bindingThe electron-donating methoxy group can influence electronic interactions.
4-Br-NHCH3Potential for increased H-bond donationThe secondary amine can act as a hydrogen bond donor.
4-Br-NH2Potential for increased polarity and H-bondingThe primary amine can form multiple hydrogen bonds.

Key Insights from SAR:

  • Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical for activity. Electron-withdrawing groups like bromine can influence the overall electronic properties of the molecule and its ability to interact with biological targets.

  • Sulfonamide Substitution: The N,N-dimethyl substitution on the sulfonamide is expected to impact the molecule's solubility and ability to act as a hydrogen bond acceptor. Altering these substituents to primary or secondary amines would introduce hydrogen bond donating capabilities, which could significantly alter the binding profile.

Potential Therapeutic Targets and Mechanisms of Action

Given the broad spectrum of activities associated with piperazine and sulfonamide-containing compounds, derivatives of this compound could be investigated for a variety of therapeutic applications.

Potential Applications:

  • Antimicrobial Agents: Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The this compound core could be a starting point for developing novel antibacterial agents.

  • Enzyme Inhibitors: The parent scaffold could be modified to target a range of enzymes implicated in disease, such as kinases, proteases, or acetylcholinesterase.

  • Anticancer Agents: Many piperazine derivatives exhibit cytotoxic activity against various cancer cell lines. The bromophenyl moiety offers a handle for further modifications to optimize anticancer potency.

Hypothetical Signaling Pathway: Inhibition of a Bacterial Enzyme

The following diagram illustrates a potential mechanism of action for a derivative of the title compound as an antibacterial agent targeting a key enzyme in a bacterial metabolic pathway.

G cluster_0 Bacterial Cell A Substrate A B Enzyme X (e.g., DHPS) A->B Binds to active site C Product B (Essential for Bacterial Growth) B->C E Bacterial Growth and Proliferation C->E D This compound Derivative D->B F Inhibition F->B

Caption: Hypothetical mechanism of action for a derivative as a bacterial enzyme inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential biological applications based on the current understanding of related chemical structures.

Future research in this area should focus on the synthesis and biological evaluation of a library of derivatives to establish a robust structure-activity relationship. The exploration of different substituents on both the phenyl ring and the sulfonamide nitrogen will be crucial in optimizing potency and selectivity for specific biological targets. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise mode of action of any promising lead compounds. The versatile nature of this chemical scaffold suggests that with further investigation, it could yield novel therapeutic agents for a range of diseases.

References

  • Popiołek, Ł., & Biernasiuk, A. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1533. [Link]

Sources

Spectroscopic Characterization of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel compound, 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights provided herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for the identification and characterization of this and similar chemical entities.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining the structural features of a bromophenyl group, a piperazine core, and a dimethylsulfonamide moiety. The unique arrangement of these functional groups suggests potential applications in various therapeutic areas. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures of this compound, serving as a valuable reference for its synthesis and characterization.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The subsequent sections will dissect the anticipated contributions of each molecular fragment to the overall spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of piperazine compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and N,N-dimethyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic Protons (ortho to Br)~7.40Doublet2HDeshielded by the bromine atom and adjacent to the piperazine-substituted carbon.
Aromatic Protons (ortho to N)~6.85Doublet2HShielded by the electron-donating nitrogen of the piperazine ring.
Piperazine Protons (adjacent to N-Aryl)~3.20Triplet4HProtons on the carbons directly attached to the aromatic ring nitrogen.
Piperazine Protons (adjacent to N-Sulfonyl)~3.40Triplet4HProtons on the carbons directly attached to the sulfonamide nitrogen, expected to be slightly more deshielded.
N,N-dimethyl Protons~2.90Singlet6HProtons of the two methyl groups on the sulfonamide nitrogen.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic C (C-Br)~115Carbon directly attached to the bromine atom, showing a characteristic upfield shift.
Aromatic C (C-H, ortho to Br)~132Aromatic carbons adjacent to the bromine-substituted carbon.
Aromatic C (C-N)~150Carbon directly attached to the piperazine nitrogen, significantly deshielded.
Aromatic C (C-H, ortho to N)~118Aromatic carbons adjacent to the nitrogen-substituted carbon, shielded by the nitrogen.
Piperazine C (adjacent to N-Aryl)~50Aliphatic carbons of the piperazine ring attached to the aryl group.
Piperazine C (adjacent to N-Sulfonyl)~46Aliphatic carbons of the piperazine ring attached to the sulfonyl group.
N,N-dimethyl C~38Carbons of the N,N-dimethyl groups on the sulfonamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
C-H stretching (Aromatic)3100-3000MediumVibrations of the C-H bonds on the bromophenyl ring.
C-H stretching (Aliphatic)2950-2850Medium-StrongVibrations of the C-H bonds in the piperazine and N,N-dimethyl groups.
S=O stretching (asymmetric)~1350StrongCharacteristic strong absorption for the asymmetric stretching of the sulfonyl group in sulfonamides.[1][2]
S=O stretching (symmetric)~1160StrongCharacteristic strong absorption for the symmetric stretching of the sulfonyl group in sulfonamides.[1][2]
C-N stretching (Aromatic)1360-1250MediumStretching vibration of the bond between the aromatic ring and the piperazine nitrogen.
C-N stretching (Aliphatic)1250-1020MediumStretching vibrations of the C-N bonds within the piperazine ring and the N,N-dimethylsulfonamide group.
C-Br stretching650-550Medium-StrongCharacteristic absorption for the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent protonated molecular ion peak.

Ion Predicted m/z Rationale
[M+H]⁺350.05 (for ⁷⁹Br), 352.05 (for ⁸¹Br)The molecular ion peak will appear as a characteristic doublet with approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated exact mass for C₁₂H₁₉⁷⁹BrN₃O₂S⁺ is 350.0487.
Predicted Fragmentation Pattern

Under tandem mass spectrometry (MS/MS) conditions, the molecular ion is expected to fragment in a predictable manner, providing further structural information.

M [M+H]⁺ m/z 350/352 F1 Loss of SO₂N(CH₃)₂ m/z 213/215 M->F1 - SO₂N(CH₃)₂ F2 Loss of C₄H₈N m/z 280/282 M->F2 - C₄H₈N F4 [SO₂N(CH₃)₂]⁺ m/z 108 M->F4 Cleavage F3 [Br-Ph-N]⁺ m/z 170/172 F1->F3 - C₄H₈N

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The presented information, based on established spectroscopic principles and data from analogous structures, offers a solid foundation for the experimental characterization of this compound. Researchers can utilize this guide to anticipate spectral features, aid in the interpretation of experimental data, and ultimately confirm the structure and purity of their synthesized material. The provided experimental protocols offer a starting point for method development in a research or quality control setting.

References

  • Benzenesulfonamides are a class of molecules of extreme interest in the biochemical field because many of them are active against a variety of diseases. In this work, the pharmacophoric group benzensulfonamide, its derivatives para-toluensulfonamide and ortho-toluensulfonamide, and the bioactive molecule sulfanilamide, were investigated using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures.
  • The infrared spectra of N-(2-pyridyl)-, N-(2-thiazolyl)-, N-(2-pyrimidinyl)- and N-phenyl-sulfonamide derivatives and their N-deuterated compounds, as well as N¹- or ring N-methylsulfonamide derivatives were measured. The SO₂ symmetric stretching bands of sulfanilamide derivatives may be divided into the two regions, 1170 to 1145 cm⁻¹ and 1145 to 1130 cm⁻¹, according to the amido form and the imido form, respectively. (Source: Infrared Spectra of Sulfonamide Derivatives. I.
  • Sulfonamides are an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure, because the solid forms often display different mechanical, thermal and physicochemical properties that can influence the bioavailability and stability of the drugs.
  • The structure of SNs contains −SO₂NH₂ or −SO₂NH– groups with distinct five- or six-membered heterocyclic rings; there are presently many derivatives under the same group of drugs, while some are newly emerging.
  • The sulfonamide S-N stretching vibration mode is observed at 931 cm⁻¹. The two vibrational modes of SO₂ fall within 1125–1330 cm⁻¹. The bands observed at 1330 and 1157 cm⁻¹ are due to asymmetric and symmetric stretching vibrations of SO₂, while the computed S=O stretching is observed at 1298 cm⁻¹. (Source: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central)
  • The structure of the new Mannich base is assigned by HRMS, IR, ¹H, and ¹³C NMR spectra. The ¹H spectrum in DMSO-d₆ shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm. (Source: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI)
  • The structures of all the new compounds were confirmed by IR, NMR and MS spectral data.
  • NMR spectra of [Piperazine][SO₃H]₂[Cl]₂. The structure of the dicationic ionic liquid (DIL) was confirmed with various techniques including Fourier transform infrared spectroscopy (FT-IR), Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), mass spectroscopy (MS).
  • This document provides a detailed guide to the spectroscopic analysis of piperazine and its derivatives, compounds of significant interest in medicinal chemistry and drug development.
  • Novel, functionalized piperazine derivatives were successfully synthesized and fully characterized by ¹H/¹³C/¹⁹F NMR, MS, elemental analysis and lipophilicity. (Source: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH)
  • The Piperazines are a wide class of chemical compounds with many important pharmacological properties. (Source: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie)
  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (Source: FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide)
  • This compound | CAS 1226808-59-8. (Source: this compound | CAS 1226808-59-8)
  • ¹H NMR spectrum of N-(4-bromophenyl)acetamide (3c). ¹³C-NMR spectrum of N-(4-bromophenyl)acetamide (3c).
  • This compound. (Source: Products - 2a biotech)
  • The structure of sulfonamides and 4-sulfonamidophenylhydrazine contains one benzene ring, while diarylpyrazole derivatives contain two, the test results show that the phenyl column which has a special selectivity for aromatic compounds could achieve better separation of sulfonamides, 4-sulfonamidophenylhydrazine and diarylpyrazole derivatives.
  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. (Source: Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125)
  • Taking bromobenzene and piperidine as raw materials, and reacting with potassium tert-butoxide or sodium tert-pentoxide in sulfolane to obtain N-phenylpiperazine; then in the presence of catalyst tetra-n-butyltetraphenyl ammonium borate, adding bromide The reagent reacts to obtain 1-(4-bromophenyl)piperidine. (Source: CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Acetamide, N-(4-bromophenyl)-. Other data available: Phase change data · Gas phase ion energetics data · Mass spectrum (electron ionization) · UV/Visible spectrum. (Source: Acetamide, N-(4-bromophenyl)- - the NIST WebBook)
  • 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem. Spectral Information. (Source: 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem)
  • In the present study, the major metabolites of TM208 in rat bile were studied by high-performance liquid chromatography/tandem mass spectrometry with an electrospray ionization (ESI) interface.
  • N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - Optional[13C NMR]. (Source: N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - Optional[13C NMR])
  • 4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide | 471938-25-7. (Source: 4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide | 471938-25-7 - ChemicalBook)
  • N,N-Dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide with free spectra: 1 FTIR. (Source: N,N-Dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide - SpectraBase)
  • This compound is a vinylsulfonamide featuring a 4-bromophenyl substituent. It serves as a key intermediate in the synthesis of more elaborate vinylsulfonamides. (Source: Buy N,N-dimethyl-4-phenylpiperazine-1-sulfonamide (EVT-2900173) | 339008-94-5)
  • Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. (Source: Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)
  • The new title pyrrole–pyrazole derivative, C16H16BrN3, was synthesized through a citric acid-catalyzed Paal–Knorr reaction between acetonylacetone and 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine under mild reaction conditions. (Source: (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of a molecule, which dictate its behavior from the laboratory bench to its ultimate therapeutic action in the human body. It is with this understanding that we present this in-depth technical guide on the solubility and stability of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS Number: 1226808-59-8).[1][2]

This document is crafted for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, instead providing a strategic framework for the comprehensive evaluation of a novel chemical entity. The protocols and rationale described herein are designed to be self-validating systems, providing not just data, but actionable insights. By understanding the "why" behind each experimental choice, scientists can anticipate challenges, de-risk development pathways, and make informed decisions that accelerate the progression of new therapeutic agents.

Molecular Overview and Physicochemical Context

This compound is a molecule that incorporates several key functional groups, each contributing to its overall physicochemical profile.

  • Molecular Formula: C₁₂H₁₈BrN₃O₂S[1]

  • Molecular Weight: 348.26 g/mol [1]

Structural Components and Their Implications:

  • Sulfonamide Group: The sulfonamide functional group is a cornerstone of many therapeutic agents.[3] Its presence can influence solubility, which is often pH-dependent.[4]

  • Piperazine Ring: As a weak base, the piperazine moiety is expected to be protonated at physiological pH, which can significantly enhance aqueous solubility.[5] However, this also introduces a potential for pH-dependent stability challenges.[5]

  • 4-Bromophenyl Group: This lipophilic aromatic group will likely decrease aqueous solubility while potentially contributing to metabolic stability.

  • N,N-dimethyl Group: These small alkyl groups on the sulfonamide nitrogen slightly increase lipophilicity.

Given this structure, we can anticipate that the compound's solubility will be highly dependent on pH, likely exhibiting higher solubility in acidic conditions where the piperazine nitrogen is protonated.

Aqueous Solubility Assessment: A Phased Approach

Determining aqueous solubility is a critical early step, as poor solubility can confound in vitro assay results and lead to poor bioavailability.[6] We advocate for a phased approach, beginning with high-throughput kinetic assessment and progressing to definitive thermodynamic measurements for key compounds.

Phase 1: High-Throughput Kinetic Solubility

Kinetic solubility provides a rapid assessment for early-stage discovery, helping to flag problematic compounds quickly.[7][8] This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[7][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 hours at room temperature (25°C).[10]

  • Precipitation Detection: Measure the light scattering of the solutions in each well using a nephelometer.[8][9] The intensity of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering signal to a set of standards or controls to determine the concentration at which precipitation occurs.

Phase 2: Definitive Thermodynamic Solubility

For lead optimization and preclinical development, thermodynamic (or equilibrium) solubility is the gold standard.[7] This measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a true measure of its intrinsic solubility.[6] The shake-flask method is the most common approach.[10]

  • Compound Addition: Add an excess amount of solid (crystalline powder) this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4). The goal is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter them through a low-binding filter plate (e.g., 0.45 µm PVDF).[10]

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 4.0).

  • Data Reporting: Report the solubility in µg/mL and µM at each pH value.

G cluster_kinetic Phase 1: Kinetic Solubility (High-Throughput) cluster_thermo Phase 2: Thermodynamic Solubility (Low-Throughput) k_start Prepare 10 mM DMSO Stock k_protocol Nephelometric Assay (DMSO stock into buffer) k_start->k_protocol k_result Rapid Solubility Flag (Precipitation at X µM) k_protocol->k_result decision Compound Prioritized? k_result->decision Early Discovery Data t_start Use Solid Compound t_protocol Shake-Flask Method (24-48h incubation) t_start->t_protocol t_analysis Filter/Centrifuge Quantify by HPLC t_protocol->t_analysis t_result Definitive Solubility Data (µg/mL at various pH) t_analysis->t_result decision->t_start Yes (Lead Optimization)

Caption: Phased workflow for solubility determination.

Expected Solubility Profile and Data Summary

The data from these experiments should be summarized clearly.

Parameter Method Conditions Expected Outcome
Kinetic SolubilityNephelometrypH 7.4 PBS, 25°CModerate to low solubility due to the lipophilic bromophenyl group.
Thermodynamic SolubilityShake-Flask/HPLCpH 2.0 Buffer, 25°CHigher solubility due to protonation of the piperazine nitrogen.
Thermodynamic SolubilityShake-Flask/HPLCpH 7.4 Buffer, 25°CLower solubility compared to pH 2.0, representing intrinsic solubility.

Chemical Stability Assessment: Forced Degradation Studies

Stability testing is essential to understand a drug's intrinsic stability, identify potential degradation products, and establish a stability-indicating analytical method.[11][12] Forced degradation, or stress testing, intentionally degrades the sample under harsh conditions to accelerate the process.[13][14] This is a regulatory requirement under ICH guidelines.[14][15]

The core principle is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This provides confidence that the analytical method can detect and resolve degradants from the parent compound.

G cluster_stress Stress Conditions start Prepare API Solution (e.g., 1 mg/mL in ACN:Water) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid Expose API base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base Expose API ox Oxidation (3% H₂O₂, RT) start->ox Expose API therm Thermal (Solid & Solution, 80°C) start->therm Expose API photo Photolytic (ICH Q1B Light Exposure) start->photo Expose API analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis result Identify Degradation Pathways Validate Analytical Method analysis->result

Caption: General workflow for forced degradation studies.

Hydrolytic Stability (Acid and Base)

Hydrolysis is a common degradation pathway, especially for molecules with functional groups like amides or esters.[16] The sulfonamide and piperazine moieties may exhibit pH-dependent hydrolytic lability.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl.

  • Base Stress: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH.

  • Control: Mix 1 mL of the sample solution with 1 mL of water.

  • Incubation: Store the vials at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.

  • Analysis: Analyze by HPLC-UV/MS. The piperazine ring's stability can be pH-dependent, making this a critical test.[5]

Oxidative Stability

Oxidation can affect electron-rich moieties. The piperazine nitrogens and the aromatic ring are potential sites of oxidation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Condition: Mix 1 mL of the sample solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the sample at room temperature, protected from light, and collect samples at various time points.

  • Analysis: Analyze directly by HPLC-UV/MS.

Thermal and Photolytic Stability

These studies assess the impact of energy (heat and light) on the compound's stability in both solid and solution states.[15]

  • Thermal (Solid): Place a thin layer of the solid API in a vial and store it in an oven at 80°C.

  • Thermal (Solution): Prepare a 1 mg/mL solution and store it in an oven at 80°C.

  • Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[15] Use a parallel set of samples wrapped in aluminum foil as dark controls.

  • Analysis: At designated time points, dissolve the solid sample and analyze both solid and solution samples by HPLC-UV/MS.

Interpreting Stability Data

The primary output is an HPLC chromatogram showing the parent peak and any new peaks corresponding to degradation products.

Stress Condition Potential Degradation Site Analytical Observation
Acidic HydrolysisSulfonamide bond cleavageAppearance of new peaks on HPLC. Mass spectrometry (MS) can help identify fragments.
Basic HydrolysisSulfonamide bond cleavageSimilar to acid hydrolysis, but potentially different degradation products or rates.
OxidationPiperazine ring (N-oxidation), Bromophenyl ringLoss of parent peak, appearance of new peaks with mass shifts corresponding to oxygen addition (+16 amu).
ThermalGeneral decompositionMultiple small degradation peaks may appear.
PhotolyticBromophenyl ring (dehalogenation), general decompositionPotential for complex degradation pathways. Compare light-exposed vs. dark control.

Core Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating analytical method is the cornerstone of all solubility and stability studies.[17] Its purpose is to quantify the parent compound while separating it from all potential degradation products, impurities, and excipients.[15]

Recommended HPLC-UV/MS Method Parameters
  • Instrumentation: HPLC with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-based gradient from low (e.g., 10%) to high (e.g., 95%) organic phase (Mobile Phase B) is crucial to elute both the parent compound and any more lipophilic or hydrophilic degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan, likely ~254 nm) and MS for peak identification.

  • Rationale: The acidic mobile phase (formic acid) will ensure the piperazine moiety is protonated, leading to good peak shape for this basic compound.[5] The C18 column provides excellent retention for the lipophilic bromophenyl group. MS detection is invaluable for identifying the molecular weights of unknown degradation products.[5]

Conclusion and Forward-Looking Strategy

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of This compound . By executing these protocols, researchers can build a robust data package that illuminates the compound's fundamental physicochemical properties. This knowledge is not merely academic; it is a critical tool for mitigating risks in drug development.

Understanding the pH-solubility profile will guide formulation strategies for both in vivo studies and potential oral dosage forms. The insights from forced degradation studies will establish a validated analytical method, inform packaging and storage requirements, and provide a predictive understanding of the compound's shelf-life.[13][14] This early, in-depth characterization is a foundational investment in the successful translation of a promising molecule into a safe and effective therapeutic.

References

  • Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.

  • Kineticos. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).

  • BiologicsCorp. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. (2025-11-05).

  • Nelson Labs. Forced Degradation Studies for Stability.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Hudson Robotics. pH for Stability Testing and Analysis.

  • Wikipedia. Sulfonamide (medicine).

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • PubMed. In vitro solubility assays in drug discovery.

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. (May 2018).

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • CP Lab Safety. This compound, 98% Purity, C12H18BrN3O2S, 10 grams.

  • Chemical-Suppliers.eu. This compound | CAS 1226808-59-8.

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (2025-08-07).

  • International Journal of Pharmaceutical and Life Sciences. Stability testing of pharmaceutical products. (2012-03-17).

  • European Medicines Agency. Stability testing of existing active substances and related finished products. (2023-07-13).

Sources

Unlocking Therapeutic Potential: A Technical Guide to Bromophenyl-Piperazine Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The bromophenyl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the key molecular targets of bromophenyl-piperazine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental workflows crucial for their evaluation. As a senior application scientist, this guide is structured to provide not just protocols, but a deeper understanding of the scientific rationale that drives the drug discovery process in this chemical space.

The Versatility of the Bromophenyl-Piperazine Core

The bromophenyl-piperazine moiety offers a unique combination of structural features that make it an attractive starting point for drug design. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] The bromophenyl group provides a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological activity. This combination has led to the development of compounds targeting a diverse array of proteins, including G-protein coupled receptors (GPCRs), kinases, and other key signaling molecules.

G-Protein Coupled Receptors: Modulating Neurological and Psychiatric Conditions

Bromophenyl-piperazine derivatives have shown significant promise as modulators of several GPCRs, particularly those involved in neurotransmission. Their ability to act as antagonists, partial agonists, or agonists at these receptors makes them valuable candidates for treating a range of central nervous system (CNS) disorders.

Dopamine Receptors: Targeting Psychosis and Neurodegenerative Diseases

Dopamine receptors, particularly the D2 and D3 subtypes, are well-established targets for antipsychotic medications.[2] Bromophenyl-piperazine compounds have been extensively investigated for their ability to modulate these receptors.

Mechanism of Action: Many bromophenyl-piperazine derivatives act as antagonists or partial agonists at D2-like receptors.[3][4] Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia. Partial agonism offers a more nuanced approach, potentially providing a balance between reducing dopaminergic hyperactivity without causing the motor side effects associated with full antagonists.

Structure-Activity Relationship (SAR): The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine core, significantly influence binding affinity and selectivity for dopamine receptor subtypes. For example, N-phenylpiperazine analogs can achieve high selectivity for the D3 receptor over the D2 receptor, which is a desirable profile for treating conditions like levodopa-induced dyskinesia in Parkinson's disease.[5]

Quantitative Data: Dopamine Receptor Binding Affinities

Compound IDDerivative ClassD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 SelectivityReference
Compound 3a 2-Fluorophenyl piperazine349963.6[3]
Compound 6a 4-(Thiophen-3-yl)benzamide N-phenylpiperazine~7001.4~500[5]
Compound 7a 4-(Thiazol-4-yl)benzamide N-phenylpiperazine-2.5-[5]
Compound 8 2,3-Dichlorophenylpiperazine derivative-<1>56[6]

Dopamine D2 Receptor Signaling Pathway

G_alpha_i_signaling Ligand Bromophenyl-piperazine (Antagonist) D2R Dopamine D2 Receptor Ligand->D2R G_protein Gαi/o-Gβγ D2R->G_protein Prevents activation AC Adenylate Cyclase G_protein->AC Inhibition (blocked) cAMP cAMP AC->cAMP Conversion of ATP (maintained) PKA PKA cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation

Dopamine D2 Receptor (Gαi-coupled) Antagonism Workflow
Serotonin Receptors: Avenues for Antidepressant and Anxiolytic Therapies

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are key targets for drugs treating depression, anxiety, and other mood disorders.[7] Arylpiperazine derivatives, including those with a bromophenyl moiety, are a well-established class of 5-HT1A receptor ligands.[8]

Mechanism of Action: Bromophenyl-piperazine compounds can act as agonists, partial agonists, or antagonists at serotonin receptors.[9][10] Agonism at presynaptic 5-HT1A autoreceptors can reduce serotonin release, while agonism at postsynaptic receptors can directly modulate neuronal activity. Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and can contribute to their improved side-effect profile.

Structure-Activity Relationship (SAR): The length of the alkyl linker between the piperazine and another cyclic moiety, as well as the substitution pattern on the aryl ring, are critical for affinity and functional activity at serotonin receptors. For instance, long-chain arylpiperazines are a valuable source of 5-HT1A receptor ligands.[11] The presence of a highly basic nitrogen atom in the piperazine ring is crucial for interaction with acidic amino acid residues in the receptor's transmembrane domain.[12]

Quantitative Data: Serotonin Receptor Binding Affinities

Compound IDDerivative Class5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Compound 4 6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78-[9]
Compound 7a 2-Fluorophenyl piperazine derivative14.3-[9]
Compound 9b Biphenyl-like system linked to piperazine-39.4[13]
Aripiprazole Phenylpiperazine derivative (reference)5.0-[14]

Serotonin 5-HT1A Receptor Signaling Pathway

G_alpha_i_5HT1A_signaling Ligand Bromophenyl-piperazine (Agonist) HT1AR 5-HT1A Receptor Ligand->HT1AR G_protein Gαi/o-Gβγ HT1AR->G_protein Activates MAPK MAPK Pathway HT1AR->MAPK Activates AC Adenylate Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Gβγ activates cAMP cAMP AC->cAMP Conversion of ATP (decreased) PKA PKA cAMP->PKA Inhibition K_ion K+ GIRK->K_ion K+ efflux (Hyperpolarization) Neurogenesis Neurogenesis MAPK->Neurogenesis Promotes

5-HT1A Receptor (Gαi-coupled) Agonism Workflow

Kinase Inhibition: A Promising Frontier in Cancer Therapy

Recent research has highlighted the potential of bromophenyl-piperazine derivatives as inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Bromophenyl-piperazine compounds can act as competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This can disrupt signaling pathways that are essential for cancer cell survival and proliferation. Some derivatives have shown activity against kinases such as c-jun N-terminal kinase (JNK) and checkpoint kinase 1 (CHK1).[15][16]

Structure-Activity Relationship (SAR): The development of potent and selective kinase inhibitors often involves optimizing the interactions of the bromophenyl-piperazine core with specific residues within the kinase active site. Modifications to the aryl ring and the piperazine substituents can significantly impact inhibitory activity and selectivity against different kinases.[17]

Checkpoint Kinase 1 (CHK1) Signaling Pathway

CHK1_signaling DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates & Activates Cdc25 Cdc25 CHK1->Cdc25 Phosphorylates & Inhibits Apoptosis Apoptosis CHK1->Apoptosis Prevents Inhibitor Bromophenyl-piperazine Inhibitor Inhibitor->CHK1 Inhibits CDK CDK1/2 Cdc25->CDK Activates Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes

CHK1 Signaling Pathway Inhibition Workflow

Experimental Protocols for Target Validation and Compound Characterization

The successful development of bromophenyl-piperazine-based therapeutics relies on robust and reproducible experimental workflows. The following sections provide detailed, step-by-step methodologies for key assays used to characterize the interaction of these compounds with their primary targets.

GPCR Radioligand Binding Assay (Dopamine D2 Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the D2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Radioligand (e.g., [3H]Spiperone) at a concentration near its Kd.

      • Test compound at various concentrations (typically a serial dilution).

      • For non-specific binding control wells, add a high concentration of a known D2 antagonist (e.g., haloperidol).

      • For total binding control wells, add vehicle instead of the test compound.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[18]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter mat and measure the radioactivity retained on each filter disc using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

radioligand_binding_assay start Start prepare_membranes Prepare Cell Membranes (Expressing D2R) start->prepare_membranes setup_assay Set up 96-well Plate: - Radioligand ([3H]Spiperone) - Test Compound (serial dilutions) - Controls (Total & Non-specific) prepare_membranes->setup_assay add_membranes Add Membrane Preparation to Initiate Binding setup_assay->add_membranes incubate Incubate (e.g., 60-90 min at RT) add_membranes->incubate filter_wash Filter and Wash to Separate Bound from Free incubate->filter_wash scintillation_count Scintillation Counting (Measure Radioactivity) filter_wash->scintillation_count data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_count->data_analysis end End data_analysis->end kinase_inhibition_assay start Start prepare_reagents Prepare Reagents: - Test Compound - Kinase - Substrate - ATP start->prepare_reagents pre_incubate Pre-incubate Kinase with Test Compound prepare_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Substrate and ATP) pre_incubate->initiate_reaction incubate_reaction Incubate (e.g., 30-60 min at 30°C) initiate_reaction->incubate_reaction detect_signal Stop Reaction and Detect Signal (e.g., Luminescence) incubate_reaction->detect_signal data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detect_signal->data_analysis end End data_analysis->end

Workflow for an In Vitro Kinase Inhibition Assay
Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method for assessing cell viability in response to a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. [19]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the bromophenyl-piperazine compound.

    • Include vehicle-treated control wells and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL. [20] * Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [19]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [20]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Conclusion and Future Directions

The bromophenyl-piperazine scaffold continues to be a rich source of novel therapeutic agents. The versatility of this chemical entity allows for the targeting of a wide range of proteins, leading to potential treatments for a diverse array of diseases. The in-depth understanding of the structure-activity relationships and the application of robust experimental workflows, as outlined in this guide, are essential for the successful discovery and development of the next generation of bromophenyl-piperazine-based drugs. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and on exploring their potential in emerging therapeutic areas.

References

  • Choi, H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Hayatshahi, H. S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Pilarczyk, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(4), 1645. [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1). [Link]

  • Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(11), 1109. [Link]

  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Canale, V., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(11), e202200631. [Link]

  • Albert, P. R., & Le François, B. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Current neuropharmacology, 8(1), 8–15. [Link]

  • Kim, B., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & medicinal chemistry letters, 19(17), 5123–5127. [Link]

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current medicinal chemistry, 9(4), 443–469. [Link]

  • Multispan Inc. (n.d.). 5-HT1A RECEPTOR. [Link]

  • NIH Molecular Libraries Program. (2014). Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • National Center for Biotechnology Information. (2014). Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Clinical pharmacology and therapeutics, 89(2), 155–160. [Link]

  • Handzlik, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12530. [Link]

  • Azmitia, E. C. (2007). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. [Link]

  • GenScript. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. [Link]

  • ResearchGate. (2021). SAR studies of piperazine derivatives as antidepressant compounds. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Creative Diagnostics. (n.d.). Chk Signaling Pathway. [Link]

  • ResearchGate. (2021). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Azmitia, E. C. (2007). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press. [Link]

  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(8), 3450–3463. [Link]

  • Sławiński, J., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. [Link]

  • Chen, P., & Poon, R. Y. C. (2008). Roles of Chk1 in Cell Biology and Cancer Therapy. Clinical Cancer Research, 14(13), 4277–4282. [Link]

  • ResearchGate. (n.d.). Dopamine receptors and signaling pathways in neuroimmune network. [Link]

  • Wesołowska, A., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1018. [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(18), 6545. [Link]

  • Echelon Biosciences. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video [Video]. YouTube. [Link]

  • Staroń, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134179. [Link]

  • ResearchGate. (n.d.). cAMP signaling pathways. [Link]

  • National Institutes of Health. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 164(2), 224-233. [Link]

  • O'Connor, M. J. (2016). Targeting the ATR-CHK1 Axis in Cancer Therapy. Cancers, 8(11), 102. [Link]

  • Bartek, J., & Lukas, J. (2003). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. FEBS Letters, 546(1), 86-92. [Link]

  • Staroń, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134179. [Link]

  • Moo, E. V., et al. (2021). Ligand-directed bias of G protein signaling at the dopamine D2 receptor. Molecular cell, 81(15), 3144–3157.e6. [Link]

  • da Silva, A. C., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(41), 38048–38059. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • DiscoverX. (n.d.). 70-317 HitHunter CAMP Assay For Small Molecules. [Link]

  • Moroni, E., et al. (2022). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 27(11), 3583. [Link]

  • Stark, H., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7678. [Link]

  • Pop, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine Derivatives. Molecules, 27(6), 1779. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the dopamine receptor complex signaling cascade. [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. [Link]

Sources

In Silico Analysis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, a novel chemical entity with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of modern computational techniques to elucidate the compound's pharmacological profile. We will navigate the essential steps of in silico analysis, from initial target identification to the assessment of drug-like properties, providing both theoretical background and practical, step-by-step protocols. The methodologies described herein are designed to accelerate the drug discovery process by enabling a rational, data-driven approach to understanding a compound's mechanism of action and its potential for further development.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates and escalating costs. In this challenging landscape, in silico modeling has emerged as an indispensable tool, allowing for the rapid and cost-effective evaluation of a compound's potential before committing to extensive and expensive wet-lab experimentation.[1][2] By leveraging the power of computational chemistry and bioinformatics, we can predict a molecule's biological targets, understand its binding interactions, and assess its pharmacokinetic and toxicological properties, all within a virtual environment.[1]

The subject of this guide, this compound, is a compound of interest due to its structural motifs. Both piperazine and sulfonamide moieties are prevalent in a wide array of approved drugs, exhibiting diverse pharmacological activities. Piperazine derivatives are known to target G protein-coupled receptors (GPCRs), ion channels, and enzymes, and have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents. Sulfonamides are a well-established class of therapeutics with applications ranging from antibacterial to anticancer and anti-inflammatory agents.[3] The combination of these two pharmacophores in a single molecule suggests a rich potential for biological activity.

This guide will provide a structured, in-depth approach to the in silico characterization of this compound, following a logical workflow from target discovery to lead optimization.

The In Silico Workflow: A Strategic Overview

Our in silico investigation of this compound will follow a multi-step workflow, designed to build a comprehensive pharmacological profile of the molecule. Each step is crucial for making informed decisions about the compound's therapeutic potential.

In_Silico_Workflow Target_Prediction Target Prediction (In Silico Target Fishing) Target_Selection Target Selection & Validation Target_Prediction->Target_Selection Identify Potential Targets Structural_Modeling Structural Modeling (Homology Modeling if needed) Target_Selection->Structural_Modeling Select High-Priority Target Docking Molecular Docking Structural_Modeling->Docking Prepare Protein Structure MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Predict Binding Pose Data_Analysis Data Analysis & Interpretation MD_Simulation->Data_Analysis Assess Complex Stability ADMET_Prediction ADMET Prediction ADMET_Prediction->Data_Analysis Evaluate Drug-Likeness Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Guide Further Development

Figure 1: A generalized workflow for the in silico analysis of a small molecule.

Step 1: Target Prediction - Unveiling the Molecular Initiating Event

The first and most critical step in characterizing a novel compound is to identify its potential biological targets. Without a target, understanding the mechanism of action is impossible. For this purpose, we employ a strategy known as "in silico target fishing" or "reverse screening".[1][3][4] This approach uses the chemical structure of our compound to screen against databases of known protein targets.

There are several web-based tools available for this purpose, such as SwissTargetPrediction and SuperPred.[3][4][5][6] These platforms utilize algorithms that compare the query molecule to libraries of known ligands for a multitude of proteins, predicting the most probable targets based on chemical similarity. A comprehensive assessment of various target prediction web services has shown that SwissTargetPrediction provides reliable predictions.[7]

For the purpose of this guide, we will proceed with a hypothetical set of high-probability targets for this compound, as would be obtained from a tool like SwissTargetPrediction. Given the prevalence of the piperazine moiety in neurological drugs and the sulfonamide group in enzyme inhibitors, we will select two representative targets for our case study:

  • Dopamine D2 Receptor (DRD2): A G-protein coupled receptor and a key target for antipsychotic medications.

  • Carbonic Anhydrase II (CA-II): A zinc-containing metalloenzyme involved in various physiological processes and a target for diuretic and anti-glaucoma drugs.

Step 2: Molecular Docking - Predicting the Binding Interaction

Once potential targets have been identified, molecular docking is employed to predict the preferred binding orientation and affinity of our compound to the target protein.[4] This technique computationally places the ligand into the binding site of the receptor and scores the different poses based on various energetic parameters.

Protocol: Molecular Docking of this compound with DRD2 and CA-II

Objective: To predict the binding mode and estimate the binding affinity of the compound with its potential targets.

Materials:

  • Ligand Structure: 3D structure of this compound (generated and energy-minimized using software like Avogadro or ChemDraw).

  • Protein Structures: Crystal structures of human Dopamine D2 Receptor (e.g., PDB ID: 6CM4) and Carbonic Anhydrase II (e.g., PDB ID: 2CBE) obtained from the Protein Data Bank (PDB).

  • Docking Software: AutoDock Vina, Glide, or similar molecular docking programs.

Methodology:

  • Protein Preparation:

    • Download the PDB file of the target protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH (7.4).

    • Assign partial charges to all atoms.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to generate multiple binding poses of the ligand within the defined binding site.

    • The software will score and rank the poses based on their predicted binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked docking poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the ligand and the protein residues.

    • Compare the predicted binding affinity to that of known inhibitors (if available).

Molecular_Docking_Workflow cluster_prep Preparation Protein_Prep Protein Preparation (PDB structure) Docking_Run Docking Simulation (e.g., AutoDock Vina) Protein_Prep->Docking_Run Ligand_Prep Ligand Preparation (3D structure) Ligand_Prep->Docking_Run Analysis Analysis of Results (Binding Pose & Affinity) Docking_Run->Analysis

Figure 2: A simplified workflow for molecular docking.

Step 3: Molecular Dynamics Simulation - Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.

Protocol: MD Simulation of the Protein-Ligand Complexes

Objective: To evaluate the stability of the docked pose of this compound with its targets.

Materials:

  • Docked Complex: The top-ranked protein-ligand complex from the molecular docking step.

  • MD Simulation Software: GROMACS, AMBER, or NAMD.

  • Force Fields: A suitable force field for proteins (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

Methodology:

  • System Setup:

    • Place the protein-ligand complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

    • Generate the topology files for the protein and ligand using the chosen force fields.

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

Step 4: ADMET Prediction - Evaluating Drug-Likeness

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the in silico workflow to assess the "drug-likeness" of a compound.[7][8]

Key ADMET Properties and In Silico Tools

A variety of computational models, many of which are available as web servers (e.g., SwissADME, pkCSM), can predict a wide range of ADMET properties.[7]

Property CategoryKey ParametersImportance in Drug Discovery
Physicochemical Properties Molecular Weight, LogP, Polar Surface Area (PSA)Influence solubility, permeability, and oral bioavailability.
Absorption Caco-2 permeability, Human Intestinal Absorption (HIA)Predicts how well the drug is absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) penetration, Plasma Protein BindingDetermines where the drug goes in the body.
Metabolism Cytochrome P450 (CYP) inhibition/substratePredicts how the drug is broken down and potential drug-drug interactions.
Excretion Renal clearancePredicts how the drug is eliminated from the body.
Toxicity AMES toxicity, hERG inhibition, HepatotoxicityIdentifies potential safety concerns early in development.

Table 1: Important ADMET properties and their significance.

Protocol: ADMET Prediction for this compound

Objective: To predict the ADMET properties of the compound and assess its drug-likeness.

Methodology:

  • Input the SMILES string or 2D structure of the compound into an ADMET prediction web server or software.

  • Run the prediction.

  • Analyze the output data, paying close attention to any predicted liabilities (e.g., poor absorption, potential toxicity).

  • Compare the predicted properties to those of known drugs to gauge its potential for successful development.

Data Synthesis and Future Directions

The culmination of this in silico workflow is a comprehensive dataset that provides a multi-faceted view of this compound's pharmacological profile. The predicted targets, binding modes, complex stability, and ADMET properties will allow for a well-informed decision on whether to proceed with in vitro and in vivo studies.

Should the in silico data be promising, the next steps would involve:

  • In vitro validation: Testing the compound's activity against the predicted targets in biochemical and cell-based assays.

  • Lead optimization: If the initial compound shows good activity but has some ADMET liabilities, medicinal chemists can use the in silico models to design and synthesize analogs with improved properties.

Conclusion

In silico modeling is a powerful and essential component of modern drug discovery. By applying the systematic workflow outlined in this guide to this compound, researchers can gain valuable insights into its therapeutic potential in a time- and cost-effective manner. This rational, computation-driven approach significantly enhances the probability of success in the long and challenging process of bringing a new drug to the market.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Dror, R. O., et al. (2012). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Annual Review of Biophysics, 41, 429-452.
  • de Paula, G. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-600.
  • Kharkar, P. S., et al. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(7), 707-715.
  • Martinelli, E., Poli, G., & Tuccinardi, T. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5186.
  • Pinzi, L., & Rastelli, G. (2019). In Silico Drug Design: A Guide to In Silico Drug Design. Future Medicinal Chemistry, 11(15), 1845-1848.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Nickel, J., et al. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26-W31.
  • dockdynamics In-Silico Lab. (2022). Drug discovery by using in-silico experiments. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
  • Bano, S., et al. (2011). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics, 39(12), 4341-4352.
  • Patel, K., & Park, C. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Bioactive Compounds, 9(2), 124-145.
  • Veber, D. F., et al. (2002). Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • Wager, T. T., et al. (2016). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 59(15), 7157-7173.
  • Ferreira, L. L. G., et al. (2015). A Guide to In Silico Drug Design. Pharmaceuticals, 8(4), 794-829.
  • Comprehensive assessment of nine target prediction web services: which should we choose for target fishing? (2023).

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Novel Phenylpiperazine Sulfonamide

The compound 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic molecule incorporating several key chemical features—a bromophenyl group, a piperazine ring, and a dimethylsulfonamide moiety. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural motifs are prevalent in a wide range of biologically active agents. The phenylpiperazine core is a classic scaffold for targeting G-Protein Coupled Receptors (GPCRs), and sulfonamide derivatives are known to interact with enzymes like kinases.[1][2][3]

This guide, therefore, provides a robust, multi-tiered strategy for the initial in vitro characterization of this compound. As a Senior Application Scientist, the directive is not merely to provide rote steps but to instill a logical, self-validating workflow. We will first establish a therapeutic window by assessing general cytotoxicity, then proceed to screen against high-probability target classes—GPCRs and protein kinases. This structured approach ensures that resources are spent on relevant biological assays and that the data generated is both reliable and interpretable. All protocols are designed with key validation checkpoints, adhering to the principles of Good In Vitro Method Practices (GIVIMP).[4]

Part 1: Foundational Analysis - General Cell Viability and Cytotoxicity

Expert Rationale: Before investigating specific molecular targets, it is imperative to determine the concentrations at which this compound exhibits non-specific cytotoxicity. This foundational screen identifies the concentration range that is non-toxic to cells, which is essential for interpreting results from target-specific assays. A compound that kills cells can appear to inhibit a specific pathway, leading to false-positive results. We will use the MTT assay, a reliable and widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][6]

Workflow for Cytotoxicity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture selected cell line (e.g., HEK293, HeLa) a1 Seed cells in 96-well plate (e.g., 10,000 cells/well) p1->a1 p2 Prepare serial dilutions of 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide in DMSO a2 Treat cells with compound dilutions (Include Vehicle & Positive Controls) p2->a2 a1->a2 a3 Incubate for 24-72 hours a2->a3 a4 Add MTT reagent to each well a3->a4 a5 Incubate for 1-4 hours a4->a5 a6 Solubilize formazan crystals a5->a6 d1 Read absorbance at 570 nm a6->d1 d2 Calculate % viability vs. vehicle d1->d2 d3 Plot dose-response curve and determine IC50 d2->d3

Caption: Workflow for MTT-based cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This protocol is designed to assess the effect of the test compound on cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases.[5]

Materials:

  • Test Compound: this compound

  • Cell Line (e.g., HEK293, HeLa, or a project-relevant line)

  • Complete Culture Medium (e.g., DMEM + 10% FBS)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Positive Control (e.g., Doxorubicin)

  • Vehicle Control (e.g., 0.1% DMSO in medium)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count and adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete medium. Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in complete culture medium. The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the 2x compound dilutions to the respective wells in triplicate. Also include wells for vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[5]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be expressed as a percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

CompoundCell LineIncubation Time (h)IC₅₀ (µM) [95% CI]
This compoundHEK29348Experimental Data
This compoundHeLa48Experimental Data
Doxorubicin (Positive Control)HEK29348Known Value

Part 2: Primary Target Screening - G-Protein Coupled Receptors (GPCRs)

Expert Rationale: The phenylpiperazine scaffold is a privileged structure in GPCR ligand design, found in numerous FDA-approved drugs.[7] GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses, often via second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP).[8] Therefore, screening against a panel of GPCRs is a logical step. A calcium flux assay is a robust, high-throughput method for identifying compounds that modulate GPCRs coupled to the Gq signaling pathway, which triggers the release of intracellular calcium upon activation.

GPCR Signaling and Assay Principle

G compound Test Compound (Agonist) receptor Gq-Coupled GPCR compound->receptor gprotein Gαqβγ receptor->gprotein Activation plc PLC gprotein->plc Activation pip2 PIP2 ip3 IP3 pip2->ip3 Cleavage by PLC dag DAG pip2->dag Cleavage by PLC er Endoplasmic Reticulum (ER) ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release fluo_dye Calcium-sensitive dye (e.g., Fluo-4) ca_release->fluo_dye Binds to fluorescence Fluorescence Signal fluo_dye->fluorescence Emits

Caption: Gq signaling pathway leading to measurable fluorescence.

Protocol 2: Calcium Flux FLIPR Assay

This protocol describes a method for measuring rapid changes in intracellular calcium concentration using a fluorescent indicator dye, typically performed on a FLIPR (Fluorometric Imaging Plate Reader) instrument.

Materials:

  • GPCR-expressing stable cell line (e.g., CHO-K1 or HEK293 expressing a specific Gq-coupled receptor)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid)

  • Test Compound and a known agonist/antagonist for the target GPCR

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Seeding: Plate the GPCR-expressing cells in 384-well assay plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Aspirate the culture medium and add 20 µL of the calcium dye loading buffer to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation: In a separate 384-well plate, prepare 4x concentrated serial dilutions of the test compound. For antagonist mode, also prepare a 4x concentrated solution of the known agonist at its EC₈₀ concentration.

  • Assay Execution (FLIPR):

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 10 µL from the compound plate to the cell plate.

    • Continue recording fluorescence for 90-180 seconds to capture the calcium mobilization signal.

    • For antagonist screening: After the initial compound addition and signal stabilization, perform a second addition of the EC₈₀ agonist and record the subsequent response.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. For agonists, plot the response against compound concentration to determine the EC₅₀. For antagonists, measure the inhibition of the agonist response and calculate the IC₅₀.

Part 3: Secondary Target Screening - Protein Kinases

Expert Rationale: The sulfonamide functional group is present in some kinase inhibitors, where it can form key hydrogen bonds within the ATP-binding pocket of the enzyme.[3] Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing critical roles in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, making them important drug targets.[9] An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, provides a universal method to screen for inhibitors by quantifying the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

G cluster_kinase Step 1: Kinase Reaction cluster_adp Step 2: ADP Detection cluster_luciferase Step 3: Signal Generation k1 Kinase + Substrate + ATP + Test Compound k2 Phosphorylated Substrate + ADP k1->k2 Incubate d1 Add ADP-Glo™ Reagent (Depletes remaining ATP) k2->d1 Stop Reaction d2 Add Kinase Detection Reagent (Converts ADP to ATP) d1->d2 l1 Newly synthesized ATP d2->l1 l3 Luminescent Signal (Proportional to ADP) l1->l3 l2 Luciferase/Luciferin l2->l3

Caption: Workflow of the ADP-Glo™ luminescent kinase assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for screening compounds against a purified kinase enzyme.[10][11]

Materials:

  • Purified active kinase enzyme and its specific substrate

  • Test Compound: this compound

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Kinase Buffer (specific to the kinase)

  • ATP solution (at the Kₘ concentration for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Low-volume 384-well white assay plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the following to each well (total volume 5 µL):

    • 1 µL of test compound dilutions in kinase buffer (or positive/vehicle controls).

    • 2 µL of a mix containing the kinase enzyme and substrate in kinase buffer.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Interpretation

Calculate the percent inhibition of kinase activity relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the log of the compound concentration to generate an IC₅₀ curve.

Kinase TargetIC₅₀ (µM) [95% CI]
Kinase XExperimental Data
Kinase YExperimental Data
StaurosporineKnown Value

Part 4: Ensuring Scientific Integrity - Assay Validation and Best Practices

Expert Rationale: Generating data is only the first step; ensuring its validity is paramount. Every protocol must be a self-validating system. This is achieved through rigorous quality control, the use of appropriate controls, and statistical robustness.[12][13]

Key Validation Parameters:

  • Controls: Every assay plate must include:

    • Negative/Vehicle Control (e.g., 0.1% DMSO): Defines the baseline or 0% activity/inhibition level.

    • Positive Control: A known activator (agonist) or inhibitor for the target to confirm the assay is performing as expected.

    • "No Cell" or "No Enzyme" Control: Defines the background signal of the assay.

  • Assay Performance Metrics: For each screen, calculate the Z'-factor to assess the robustness and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

    • Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

    • (where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control)

  • Reproducibility: Experiments should be repeated on different days to ensure inter-assay reproducibility. The calculated IC₅₀/EC₅₀ values should be consistent across experiments.[12]

  • Dose-Response: Active compounds ("hits") must be confirmed through full dose-response curves, typically with 8-12 concentrations, to accurately determine potency (IC₅₀/EC₅₀) and observe the quality of the sigmoidal curve.

By adhering to these principles, the data generated for this compound will be trustworthy, forming a solid foundation for any subsequent drug development efforts.

References

  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]

  • Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Hess, P., Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W., & Weller, T. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Zahid, H., et al. (2024). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gorgan, L. D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(10), 870–885. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Flier, W. M., Lahiri, D. K., Peskind, E. R., Teunissen, C. E., & Blennow, K. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Good Laboratory Practice and Compliance Monitoring, No. 22. [Link]

  • Menon, D., & O'Connor, K. (2020). In vitro NLK Kinase Assay. Bio-protocol, 10(18), e3765. [Link]

  • bio-protocol.org. (2022). In vitro kinase assay. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]

  • Wang, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281–290. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Precision for Medicine. (2024). Optimizing Immunohistochemistry Validation and Regulatory Strategies. Retrieved from [Link]

  • PharmaLegacy. (n.d.). GPCR Assays. Retrieved from [Link]

  • Association for Molecular Pathology. (2009). Molecular Diagnostic Assay Validation. [Link]

  • National Center for Biotechnology Information. (2009). [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

Sources

Application Notes and Protocols for 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Activity of a Novel Piperazine Sulfonamide

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic small molecule belonging to the piperazine sulfonamide class. While the precise cellular targets of this compound are not yet fully elucidated, its structural motifs are present in molecules with diverse biological activities. The sulfonamide group is a well-known pharmacophore in various antimicrobial and anticancer agents.[1] Notably, some sulfonamide-containing compounds have been identified as inhibitors of Vacuolar Protein Sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K).[1][2] Vps34 plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components, by producing phosphatidylinositol 3-phosphate (PI(3)P).[1][2][3]

This application note provides a comprehensive, tiered cell-based assay protocol designed to investigate the biological activity of this compound. The experimental strategy begins with a broad assessment of cell viability to determine the compound's cytotoxic or cytostatic potential. Subsequently, a series of targeted assays are outlined to test the hypothesis that this compound modulates the Vps34-autophagy axis. These protocols are intended for researchers in cell biology, pharmacology, and drug development to characterize the mechanism of action of this and similar novel chemical entities.

Hypothesized Mechanism of Action: Targeting the Vps34-Autophagy Pathway

Based on structural similarities to known Vps34 inhibitors, we hypothesize that this compound may exert its cellular effects by inhibiting Vps34 kinase activity. This inhibition would lead to a reduction in cellular PI(3)P levels, thereby impairing the initiation of autophagy. The subsequent assays are designed to systematically test this proposed mechanism.

Vps34_Pathway Compound 4-(4-Bromophenyl)-N,N- dimethylpiperazine-1-sulfonamide Vps34 Vps34 (Class III PI3K) Compound->Vps34 PIP3 PI(3)P Vps34->PIP3 Kinase Activity PIP2 PI Autophagy_Initiation Autophagosome Initiation PIP3->Autophagy_Initiation Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome LC3_II LC3-II Autophagosome->LC3_II Lipidation LC3_I LC3-I Experimental_Workflow start Start tier1 Tier 1: Cell Viability Assay (e.g., Resazurin or MTT) start->tier1 decision1 Significant Cytotoxicity? tier1->decision1 tier2 Tier 2: PI(3)P Level Measurement (PX Domain Staining) decision1->tier2 Yes end Conclusion on Mechanism decision1->end No (Consider other mechanisms) decision2 Reduced PI(3)P Levels? tier2->decision2 tier3 Tier 3: Autophagy Flux Assay (LC3 Western Blot & Immunofluorescence) decision2->tier3 Yes decision2->end No (Indicates Vps34-independent mechanism) tier3->end

Caption: Tiered experimental workflow for compound characterization.

PART 1: Tier 1 - Cell Viability and Cytotoxicity Assessment

Principle: The initial step is to determine the compound's effect on cell viability and establish a dose-response curve. The Resazurin assay is recommended due to its sensitivity, simplicity, and non-destructive nature. [4][5][6]Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. [5]Alternatively, the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases, can be used. [7][8][9][10][11]

Materials
  • U2OS (ATCC HTB-96) or HeLa (ATCC CCL-2) cells [12][13][14][15][16][17][18][19]* Complete growth medium (e.g., DMEM or McCoy's 5a with 10% FBS and 1% Penicillin-Streptomycin) [12][17]* this compound (Test Compound)

  • DMSO (vehicle control)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered) [4]* 96-well, clear-bottom, black-walled microplates

  • Multi-channel pipette

  • Fluorescence plate reader (Ex/Em: 560/590 nm) [4]

Protocol: Resazurin Cell Viability Assay
  • Cell Seeding:

    • Culture U2OS or HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [20]

  • Compound Treatment:

    • Prepare a 2X stock solution of the test compound in complete medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound solutions.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • Resazurin Incubation and Measurement:

    • Add 10 µL of Resazurin solution to each well. [5] * Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm. [4]

Data Analysis
  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Normalize the data to the vehicle-treated control wells (set to 100% viability).

  • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

ParameterDescription
IC₅₀ The concentration of the compound that inhibits cell viability by 50%.

PART 2: Tier 2 - Assessment of Cellular PI(3)P Levels

Principle: To directly test the hypothesis of Vps34 inhibition, this assay measures the cellular levels of its product, PI(3)P. This can be achieved by using a fluorescently labeled protein domain that specifically binds to PI(3)P, such as the PX domain of p40phox. [21][22][23]A decrease in the fluorescent signal in compound-treated cells would indicate a reduction in cellular PI(3)P levels.

Materials
  • U2OS cells expressing a PI(3)P biosensor (e.g., GFP-tagged PX domain) or purified fluorescently-labeled PX domain for staining fixed cells.

  • This compound (Test Compound)

  • VPS34-IN1 or PIK-III (Positive control Vps34 inhibitors) [1][24][25][26][27][28]* 4% Paraformaldehyde (PFA) in PBS [21][22]* Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • DAPI for nuclear staining

  • Confocal microscope

Protocol: PI(3)P Staining using a Fluorescent PX Domain Probe
  • Cell Seeding and Treatment:

    • Seed U2OS cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with the test compound at its IC₅₀ and 10x IC₅₀ concentrations for 1-4 hours.

    • Include vehicle control and a positive control (e.g., 1 µM VPS34-IN1).

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature. [21][22] * Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining and Imaging:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the fluorescently labeled PX domain probe (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount coverslips on slides and image using a confocal microscope.

Data Analysis
  • Quantify the mean fluorescence intensity of the PI(3)P probe per cell.

  • Compare the fluorescence intensity between vehicle-treated, compound-treated, and positive control-treated cells. A significant decrease in fluorescence upon compound treatment suggests Vps34 inhibition.

PART 3: Tier 3 - Autophagy Flux Assessment

Principle: Autophagy is a dynamic process, and a static measurement of autophagy markers can be misleading. An autophagy flux assay is crucial to determine if the compound inhibits the autophagic process. This is typically assessed by monitoring the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes. Inhibition of Vps34 would block the formation of autophagosomes, leading to a decrease in LC3-II levels. [27][28]The assay should be performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to differentiate between inhibition of autophagy initiation and blockade of lysosomal degradation. [29]

Protocol 3A: LC3 Western Blotting
  • Cell Treatment:

    • Seed U2OS or HeLa cells in 6-well plates.

    • Treat cells with the test compound (at IC₅₀ and 10x IC₅₀) for 4-6 hours.

    • For the last 2 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.

    • Include vehicle and positive controls.

  • Protein Extraction and Western Blotting:

    • Lyse cells in RIPA buffer and determine protein concentration. [30] * Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). * Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against LC3.

    • Use an HRP-conjugated secondary antibody and detect with an ECL substrate.

    • Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

Data Analysis
  • Quantify the band intensities for LC3-I and LC3-II.

  • Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio.

  • A decrease in the LC3-II level in the presence of the compound, even with lysosomal inhibition, indicates an early-stage block in autophagy, consistent with Vps34 inhibition.

ConditionExpected LC3-II Level (relative to control)Interpretation
Compound DecreasedInhibition of autophagy initiation
Bafilomycin A1 IncreasedBasal autophagic flux
Compound + Bafilomycin A1 Decreased (compared to Bafilomycin A1 alone)Confirms inhibition of autophagy initiation
Protocol 3B: LC3 Immunofluorescence
  • Cell Treatment and Staining:

    • Follow the cell seeding and treatment protocol as described for the PI(3)P staining assay.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against LC3. [31] * Use a fluorescently labeled secondary antibody.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Image cells using a confocal or high-content imaging system.

    • Quantify the number and intensity of LC3 puncta per cell. [29][32][33] * A decrease in the number of LC3 puncta upon compound treatment, especially in the presence of a lysosomal inhibitor, suggests inhibition of autophagosome formation.

Troubleshooting

IssuePossible CauseSolution
High variability in viability assay Inconsistent cell seeding, edge effects in the plate.Ensure a homogenous cell suspension, avoid using the outer wells of the plate.
No change in PI(3)P levels Compound is not a Vps34 inhibitor, incorrect concentration or incubation time.Test a broader concentration range and a time-course. Consider alternative mechanisms.
Ambiguous LC3 western blot results Poor separation of LC3-I and LC3-II, antibody quality.Use a high-percentage polyacrylamide gel, validate the LC3 antibody.
High background in immunofluorescence Insufficient blocking, non-specific antibody binding.Increase blocking time, titrate primary and secondary antibodies.

Conclusion

This application note provides a structured and comprehensive guide for the cell-based characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic potential and investigate its putative role as a Vps34 inhibitor and modulator of autophagy. The presented protocols, grounded in established methodologies, offer a robust framework for elucidating the mechanism of action of novel small molecules.

References

  • Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors. Biomolecules & Therapeutics. [Link]

  • Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX). ResearchGate. [Link]

  • Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX). National Center for Biotechnology Information. [Link]

  • Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX). PubMed. [Link]

  • What is the right interpretation of LC3 turn over assay?. ResearchGate. [Link]

  • Passaging of HeLa cells. iGEM. [Link]

  • LC3 immunostaining. Mizushima Lab. [Link]

  • Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Farnham_Cell Culture Protocol for U2OS cells.[1] ENCODE. [Link]

  • U2OS Cell Line User Guide. CLS. [Link]

  • How should one interpret LC3 puncta in immunofluorescence?. ResearchGate. [Link]

  • VPS34-IN1 inhibits l-asparaginase induced autophagy and bot drugs act... ResearchGate. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Resazurin Cell Viability Assay. Labbox. [Link]

  • 5 Notes For Autophagy Detection With LC3. ABclonal. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. National Center for Biotechnology Information. [Link]

  • Cell culture of 7721 or HeLa cells. Protocols.io. [Link]

  • Methods for the Detection of Autophagy in Mammalian Cells. National Center for Biotechnology Information. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors. Bric. [Link]

  • Phosphatidylinositol Accumulation Assay. Creative BioMart. [Link]

  • U-2 OS Cell Line Profile. Culture Collections. [Link]

  • Measuring Autophagy in Stressed Cells. National Center for Biotechnology Information. [Link]

  • Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo. PubMed. [Link]

  • PI3P dependent regulation of cell size and autophagy by phosphatidylinositol 5-phosphate 4-kinase. bioRxiv. [Link]

  • Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. National Center for Biotechnology Information. [Link]

  • Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. ResearchGate. [Link]

  • U2OS Cells. Cytion. [Link]

  • Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence. Bio-Techne. [Link]

  • Analysis of cellular phosphatidylinositol (3,4,5)-trisphosphate levels and distribution using confocal fluorescent microscopy. ResearchGate. [Link]

  • Full article: Atg1-dependent phosphorylation of Vps34 is required for dynamic regulation of the phagophore assembly site and autophagy in Saccharomyces cerevisiae. Taylor & Francis. [Link]

  • Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Oxford Academic. [Link]

  • Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02. Refubium. [Link]

Sources

Application Note: High-Throughput Screening for Monoamine Oxidase B (MAO-B) Inhibitors Using 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide as a Positive Control

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust, fluorescence-based high-throughput screening (HTS) protocol for the identification of novel inhibitors of human Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in neuroscience, implicated in both normal physiological processes and the progression of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2][3] The protocol is designed for a 384-well format and utilizes a sensitive assay chemistry that detects hydrogen peroxide, a byproduct of MAO-B catalytic activity.[3][4][5] We establish the use of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide as an effective positive control compound for assay validation and performance monitoring, ensuring the reliability and reproducibility of the screening campaign.

Introduction: The Significance of MAO-B Inhibition

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of various neuroactive amines, including dopamine and phenylethylamine.[2] Elevated MAO-B activity is associated with normal aging and several neurological disorders, making it a prime therapeutic target.[2] The discovery of potent and selective MAO-B inhibitors is a key objective in drug development for these conditions.[1] High-throughput screening (HTS) provides an efficient platform to interrogate large chemical libraries for novel inhibitory scaffolds.[1][6]

A critical component of any successful HTS campaign is the implementation of appropriate controls to ensure data quality.[7][8] This guide establishes This compound , a compound containing a sulfonamide-piperazine scaffold known for activity in various biological systems, as a reliable positive control for monitoring assay performance.[9][10][11][12]

Assay Principle

The screening assay quantifies MAO-B activity by measuring the accumulation of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the monoamine oxidation reaction.[3][4] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red or equivalent) to produce a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to MAO-B activity. Test compounds that inhibit MAO-B will result in a decreased rate of fluorescence generation.

MAO-B Assay Principle cluster_0 MAO-B Catalysis cluster_1 Fluorescence Detection MAOB MAO-B Enzyme Product Aldehyde Product MAOB->Product H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 Substrate MAO-B Substrate (e.g., Benzylamine) Substrate->MAOB + O₂ + H₂O H2O2_input Probe Non-Fluorescent Probe HRP HRP Probe->HRP Fluorophore Fluorescent Product HRP->Fluorophore H2O2_input->Probe + H₂O₂ Inhibitor Test Compound or Positive Control Inhibitor->MAOB Inhibits

Figure 1: MAO-B Fluorometric Assay Workflow.

Materials and Reagents

ReagentExample SupplierCatalog # (Example)
Recombinant Human MAO-BSigma-AldrichM7441
This compound Vitas-MSTK157678
Selegiline (Deprenyl) (Reference Inhibitor)Sigma-AldrichM003
MAO-B Substrate (e.g., Benzylamine)Sigma-AldrichB5006
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
Fluorescent Probe (e.g., Amplex™ Red)Thermo FisherA12222
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)In-house prepN/A
384-well Black, Flat-Bottom Polystyrene PlatesCorning3712

Scientist's Note: Ensure all reagents are of the highest purity available to minimize assay interference. The specific concentrations provided in the protocols below should be optimized for each new lot of enzyme or substrate to ensure ideal assay performance.

Experimental Protocols

Protocol 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 7.4. Store at 4°C.

  • MAO-B Enzyme Stock: Reconstitute lyophilized enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Compound Stock Solutions:

    • Prepare a 10 mM stock solution of This compound in 100% DMSO.

    • Prepare a 10 mM stock solution of Selegiline (reference inhibitor) in 100% DMSO.

    • Compound library plates are typically stored at 10 mM in 100% DMSO.

  • Detection Reagent Mix: Prepare this mix fresh on the day of the assay and protect from light. For a final assay volume of 20 µL, a 2X working solution may contain:

    • 100 µM Fluorescent Probe

    • 2 U/mL HRP

    • 2 mM MAO-B Substrate

    • Rationale: Preparing a combined detection mix simplifies liquid handling steps during the HTS, increasing throughput and reducing variability.

Protocol 2: HTS Primary Screening Workflow (384-Well Format)

This protocol assumes a final assay volume of 20 µL.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 20 nL of compound stock solutions (10 mM in DMSO) from the library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM with 0.1% DMSO.

    • Negative Control Wells: Dispense 20 nL of 100% DMSO (No inhibitor).

    • Positive Control Wells: Dispense 20 nL of 10 mM This compound stock (Maximal inhibition).

  • Enzyme Addition:

    • Prepare a working solution of MAO-B enzyme in cold Assay Buffer. The optimal concentration should be predetermined in an enzyme titration experiment.

    • Dispense 10 µL of the MAO-B working solution to all wells.

  • Pre-incubation: Centrifuge the plates briefly (e.g., 1 min at 1,000 rpm) to mix. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation & Detection:

    • Dispense 10 µL of the 2X Detection Reagent Mix to all wells to start the enzymatic reaction.

    • Centrifuge the plates briefly.

  • Signal Detection: Incubate the plates for 30-60 minutes at 37°C, protected from light. Read fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 535/587 nm).[3][5]

HTS Workflow start Start compound 1. Compound Dispensing (20 nL of 10 mM stocks) start->compound enzyme 2. MAO-B Enzyme Addition (10 µL) compound->enzyme preinc 3. Pre-incubation (15 min at RT) enzyme->preinc detect 4. Add Detection Reagent Mix (10 µL) preinc->detect inc_read 5. Incubate & Read Fluorescence (30-60 min at 37°C) detect->inc_read data 6. Data Analysis (% Inhibition, Z'-Factor) inc_read->data end End data->end

Figure 2: High-Throughput Screening Workflow Diagram.

Protocol 3: Dose-Response Confirmation and IC₅₀ Determination

For compounds identified as "hits" in the primary screen (e.g., >50% inhibition).

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, starting from a 10 mM DMSO stock. Also prepare a dilution series for the control compound.

  • Assay Execution: Perform the HTS assay as described in Protocol 2, dispensing 20 nL of each concentration into triplicate wells.

  • Data Analysis: Calculate percent inhibition for each concentration relative to DMSO and positive controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis and Quality Control

Calculating Percent Inhibition

The activity of each test compound is calculated as the percent inhibition of the MAO-B enzyme, based on the signals from the intra-plate controls:

% Inhibition = 100 x ( 1 - [ (Signal_Test_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control) ] )

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to validate the quality and robustness of an HTS assay.[13][14][15] It measures the separation between the positive and negative control signal distributions.

Z' = 1 - [ (3σ_pos + 3σ_neg) / | µ_pos - µ_neg | ]

Where:

  • µ_pos and σ_pos are the mean and standard deviation of the positive control.

  • µ_neg and σ_neg are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; ideal for HTS.[15][16]
0 to 0.5Marginal / AcceptableAssay may be acceptable but requires careful monitoring.[15]
< 0UnacceptableSignal distributions overlap; assay is not suitable for screening.[15]

Trustworthiness: Each assay plate should have a sufficient number of control wells (e.g., 32 wells each for positive and negative controls in a 384-well plate) to calculate a statistically significant Z'-factor.[17] An assay is considered validated for HTS only if the Z'-factor is consistently ≥ 0.5.[16]

Expected Results

Using the protocols described, a robust assay for MAO-B inhibitors should be established. The control compound, This compound , is expected to produce a potent and reproducible inhibition of MAO-B, yielding a clear, high-signal window for calculating the Z'-factor.

ParameterExpected Value
Z'-Factor≥ 0.70[4][18]
Signal-to-Background Ratio> 5
IC₅₀ for This compound To be determined empirically
IC₅₀ for Selegiline (Reference)~7 nM[4][18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. Enzyme activity too low/high.2. Reagent degradation.3. Inconsistent liquid handling.1. Re-optimize enzyme and substrate concentrations.2. Prepare fresh reagents, especially the detection mix.3. Calibrate and validate liquid handlers. Ensure proper mixing.
High Well-to-Well Variability 1. Poor plate quality.2. Edge effects.3. Incomplete mixing of reagents.1. Use high-quality, HTS-grade plates.2. Avoid using the outer rows/columns or fill them with buffer.[8]3. Ensure brief centrifugation after each reagent addition.
High Rate of False Positives 1. Compound autofluorescence.2. Reactive compounds interfering with the assay chemistry.1. Pre-read plates after compound addition but before reaction initiation to flag fluorescent compounds.2. Perform counter-screens (e.g., without MAO-B enzyme) to identify interferents.[19]

Conclusion

The described fluorescence-based assay provides a sensitive and reliable method for the high-throughput screening of MAO-B inhibitors. The protocol is optimized for automation and robust performance in a 384-well format. The strategic use of This compound as a positive control is integral to the process, enabling rigorous, plate-by-plate quality control through Z'-factor analysis. This ensures the generation of high-quality, reproducible data essential for the successful identification of novel therapeutic leads.

References

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools.
  • Shin, A. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. NC State University.
  • Mei, Z. L., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153.
  • Glover, V., et al. (2012). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research.
  • Mei, Z. L., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace.
  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Open Library Publishing Platform. (n.d.). 4.2 – High-Throughput Screening.
  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Wikipedia. (n.d.). Z-factor.
  • Creative Bioarray. (n.d.). How to Maximize Efficiency in Cell-Based High-Throughput Screening?
  • Simeonov, A., et al. (2017). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual Review of Pharmacology and Toxicology.
  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Mei, Z. L., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed.
  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
  • Parikh, V., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies. Retrieved from [Link]

  • Santillo, M. F. (2009). LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. Analytical Biochemistry. Retrieved from [Link]

  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]

  • Al-Hussain, S. A., & El-Adooly, M. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances.
  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ionescu, M. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols for the quantification of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (Compound BPS), a molecule of interest in pharmaceutical research and development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity and content analysis, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This guide is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, method validation guidelines based on ICH standards, and the scientific rationale behind the methodological choices.

Introduction and Scientific Rationale

This compound (CAS 1226808-59-8) is a halogenated organic compound featuring a piperazine sulfonamide core.[1][2] The accurate and precise quantification of this and related molecules is paramount during various stages of drug development, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and stability testing. The presence of a bromophenyl group provides a strong chromophore for UV detection and a characteristic isotopic signature for mass spectrometry, making it well-suited for these analytical techniques.

The selection of an analytical method is contingent on its intended purpose. For API quantification and purity assessment where concentrations are relatively high, HPLC-UV offers a reliable, cost-effective, and accessible solution.[3][4] However, for determining low concentrations in complex biological matrices such as plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[5][6][7][8] This document details both approaches to provide a comprehensive analytical toolkit for Compound BPS.

All proposed methodologies are designed to be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the data generated is reliable, reproducible, and fit for regulatory purposes.[9][10][11]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is optimized for the quantification of this compound in bulk material or simple formulations. It relies on reversed-phase chromatography to separate the analyte from potential impurities, followed by UV detection.

Causality of Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of the non-polar bromophenyl and dimethylpiperazine moieties of the analyte.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, a common organic modifier, effectively elutes the analyte from the C18 column. A phosphate buffer is added to maintain a consistent pH, ensuring reproducible retention times and peak shapes by controlling the ionization state of the sulfonamide and piperazine groups.

  • Detection Wavelength: The bromophenyl group contains a strong chromophore. A UV scan of the analyte would reveal a maximum absorbance (λ-max) around 240 nm, providing high sensitivity for quantification.[12]

Experimental Protocol: HPLC-UV
  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Reversed-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Reference Standard: this compound (>99% purity).

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      17.0 30 70
      17.1 70 30

      | 20.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 240 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Accurately weigh the sample material, dissolve in acetonitrile, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Standard Reference Standard Weighing Standard_Dissolve Dissolve in Acetonitrile (Stock Solution) Standard->Standard_Dissolve Sample Sample Weighing Sample_Dissolve Dissolve & Dilute Sample Sample->Sample_Dissolve Dilute Serial Dilution for Calibration Curve Standard_Dissolve->Dilute Filter Filter Sample (0.45 µm) Sample_Dissolve->Filter Autosampler Autosampler Injection (10 µL) Dilute->Autosampler Filter->Autosampler Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (240 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Data->CalCurve Quantify Calculate Sample Concentration CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification of Compound BPS.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of the analyte in complex biological matrices, such as human plasma. It employs liquid chromatography for separation, followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Causality of Experimental Choices
  • Ionization: Positive-mode Electrospray Ionization (ESI+) is selected because the piperazine nitrogen is readily protonated to form a stable [M+H]⁺ ion.

  • Mass Spectrometry: A triple quadrupole instrument operating in MRM mode provides exceptional selectivity and sensitivity.[13][14] It isolates the parent ion (precursor), fragments it, and then monitors a specific fragment ion (product), minimizing interference from matrix components.

  • MRM Transitions: The molecular weight of C₁₂H₁₈BrN₃O₂S is 348.26 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%), the parent ion will appear as a characteristic doublet at m/z 348.1 and 350.1.[15] A likely fragmentation would involve the loss of the dimethylsulfonamide group.

    • Precursor Ions ([M+H]⁺): m/z 348.1 (for ⁷⁹Br) and m/z 350.1 (for ⁸¹Br).

    • Product Ion: A stable fragment resulting from the cleavage of the piperazine-sulfonamide bond would be selected for monitoring (e.g., the 4-bromophenylpiperazine fragment). This requires experimental determination but can be predicted. The primary, most intense transition would be used for quantification, and a secondary transition for confirmation.

  • Sample Preparation: Solid-Phase Extraction (SPE) is a crucial step to remove proteins, salts, and other interferences from the plasma matrix, which would otherwise cause ion suppression and contaminate the instrument.[8][16]

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • UHPLC or HPLC system.

    • Triple Quadrupole Mass Spectrometer with an ESI source.

    • Reversed-Phase Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).

  • Reagents and Materials:

    • Acetonitrile and Water (LC-MS grade).

    • Formic Acid (LC-MS grade).

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A fast gradient, e.g., 5% to 95% B in 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Hypothetical):

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      Compound BPS (Quantifier) 348.1 To be determined 100 To be optimized
      Compound BPS (Qualifier) 350.1 To be determined 100 To be optimized

      | Internal Std | [M+H]⁺ of IS | Product of IS | 100 | To be optimized |

Sample Preparation Protocol: Solid-Phase Extraction (SPE) from Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Internal Standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid and 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Mobile Phase A:B (95:5) for injection.

LC-MS/MS Analysis Workflow

LCMSMS_Workflow cluster_spe Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Plasma Plasma Sample + Internal Standard Pretreat Pre-treat (Acidify) Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Interferences Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate & Reconstitute Elute->Dry Inject Inject Reconstituted Sample Dry->Inject Separate UHPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize MRM MRM Detection (Precursor -> Product) Ionize->MRM Data Data Acquisition MRM->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Curve Plot Ratio vs. Conc. (Calibration Curve) Ratio->Curve Calculate Determine Sample Conc. Curve->Calculate

Caption: Workflow for LC-MS/MS quantification of Compound BPS in plasma.

Method Validation Protocol

To ensure that the analytical procedures are fit for their intended purpose, validation must be performed according to ICH Q2(R2) guidelines.[10][17] The following parameters must be assessed.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.No significant interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity analysis (for HPLC-UV) should pass.
Linearity & Range To establish a direct proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995. Calibration curve should be visually linear.
Accuracy (Recovery) To measure the closeness of the experimental value to the true value. Assessed by spiking a known amount of analyte into a blank matrix.Mean recovery should be within 80-120% for bioanalysis (LC-MS/MS) or 98-102% for API analysis (HPLC-UV).[18]
Precision Repeatability (Intra-day): Precision over a short interval. Intermediate Precision (Inter-day): Precision across different days, analysts, or equipment.Relative Standard Deviation (RSD) ≤ 15% for LC-MS/MS (≤ 20% at LLOQ). RSD ≤ 2% for HPLC-UV.[3][9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10. Precision (RSD) should be ≤ 20%. Accuracy should be within 80-120%.[18]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptance criteria. RSD of results should be minimal.

Summary of Expected Quantitative Performance

The following table summarizes the anticipated performance characteristics for the two validated methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.5%92.0% - 108.0%
Precision (% RSD) < 2.0%< 10.0%
LOD ~0.3 µg/mL~0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL
Matrix API, simple formulationsPlasma, Urine, Tissues

References

  • Deinzer, M., Lamberton, J., & Griffin, D. (1978). Identification and Quantitation of Brominated Fire Retardants. ASTM International. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Pharma Knowledge TV. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Al-Odaini, N. O., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

  • Verma, K. K., & Sanghi, S. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. ResearchGate. [Link]

  • Wang, Y., et al. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. PubMed. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed. [Link]

  • ResearchGate. (2020). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • ChemSrc. (n.d.). This compound | CAS 1226808-59-8. ChemSrc. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]

  • SIELC Technologies. (2018). Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ebah, L. M. T., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]

  • Le Bihan, O., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • MDPI. (2023). Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C12H18BrN3O2S, 10 grams. CP Lab Safety. [Link]

Sources

Application Note & Protocol: Crystallization of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Single-Crystal X-ray Diffraction in Modern Drug Discovery

In the landscape of contemporary drug development, the precise determination of a molecule's three-dimensional structure is paramount.[1][2][3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unequivocal insights into molecular geometry, stereochemistry, and intermolecular interactions.[1][3][4] This structural information is not merely academic; it is a cornerstone of structure-based drug design, enabling the optimization of lead compounds and providing critical data for regulatory submissions and intellectual property claims.[2][3][5]

The subject of this guide, 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, is a compound of interest for its potential pharmacological applications. Like many sulfonamides, its molecular structure, governed by the interplay of a bulky bromophenyl group, a flexible piperazine ring, and a polar sulfonamide moiety, presents unique crystallization challenges.[6][7] Sulfonamides are a class of compounds known to exhibit polymorphism, a phenomenon where a single compound can exist in multiple crystalline forms with different physicochemical properties.[7][8][9] Controlling this polymorphism is critical for ensuring the consistency and efficacy of an active pharmaceutical ingredient (API).[2][10]

This application note provides a comprehensive, experience-driven guide to obtaining high-quality single crystals of this compound suitable for SCXRD analysis. We will delve into the causality behind experimental choices, from solvent selection to the application of various crystallization techniques, to provide researchers with a robust and logical workflow.

Pre-Crystallization Essentials: Purity, Solubility, and Characterization

The foundation of any successful crystallization experiment is a pure, well-characterized starting material. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals or inaccurate structural data.[11][12]

1. Purification and Purity Assessment: The synthesized this compound should be purified to the highest possible degree, ideally >98%. Techniques such as column chromatography or recrystallization from a bulk solvent system are recommended. The purity should be verified using methods like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

2. Solubility Screening: The Key to a Rational Approach A systematic solubility screening is the most critical preliminary step in designing a crystallization strategy.[13][14] The goal is to identify a solvent or a solvent system where the compound exhibits moderate solubility, and where this solubility is temperature-dependent.[6][15] Given the dual polar (sulfonamide) and non-polar (bromophenyl) nature of the target molecule, a range of solvents with varying polarities should be tested.[6]

Table 1: Hypothetical Solubility Profile of this compound

SolventPolarity IndexSolubility at 25°CSolubility at 60°CObservations
Hexane0.1InsolubleInsolubleGood anti-solvent candidate.
Toluene2.4Sparingly SolubleModerately SolublePotential for slow cooling.
Dichloromethane3.1SolubleVery SolubleGood solvent for layering/diffusion.
Acetone5.1SolubleVery SolublePotential for slow evaporation.
Ethyl Acetate4.4Moderately SolubleVery SolubleGood candidate for cooling/evaporation.
Isopropanol3.9Sparingly SolubleSolublePotential for cooling crystallization.
Ethanol4.3Sparingly SolubleSolublePotential for cooling crystallization.
Acetonitrile5.8Moderately SolubleVery SolubleGood solvent for diffusion methods.
Methanol5.1Sparingly SolubleModerately SolublePotential for solvent mixtures.
Water10.2InsolubleInsolubleGood anti-solvent.

Note: This data is illustrative. Experimental determination is essential.

From this profile, promising avenues emerge:

  • Single-solvent systems: Toluene, ethyl acetate, and isopropanol appear suitable for slow cooling or slow evaporation methods.[11][16]

  • Binary (mixed) solvent systems: The high solubility in dichloromethane or acetone combined with insolubility in hexane suggests these as excellent solvent/anti-solvent pairs for vapor or liquid diffusion techniques.[8][17]

Crystallization Methodologies: A Step-by-Step Guide

There is no single "best" method for crystallization; often, a parallel approach exploring several techniques is most efficient.[18] Do not disturb crystallizations once they are set up, as vibrations can lead to the formation of many small crystals instead of a few large ones.[11][17]

Method 1: Slow Evaporation

This is often the simplest method to set up.[16][17] It relies on gradually increasing the concentration of the solute as the solvent evaporates.[19]

Protocol:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.[20]

  • Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for slow, controlled evaporation.[17][19]

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Slow_Evaporation_Workflow A Dissolve Compound in Solvent (e.g., Ethyl Acetate) B Filter Solution (0.22 µm syringe filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Parafilm C->D E Store in Vibration-Free Location D->E F Monitor for Crystal Growth E->F Vapor_Diffusion_Setup cluster_hanging Hanging Drop cluster_sitting Sitting Drop Coverslip Coverslip Drop Compound in Dichloromethane Coverslip->Drop Reservoir_H Reservoir of Hexane (Anti-solvent) Drop->Reservoir_H Vapor Diffusion Well Sealed Well Pedestal Pedestal Well->Pedestal SitDrop Compound in Dichloromethane Pedestal->SitDrop Reservoir_S Reservoir of Hexane (Anti-solvent) SitDrop->Reservoir_S Vapor Diffusion

Caption: Hanging and Sitting Drop Vapor Diffusion Setups.

Method 4: Liquid-Liquid Diffusion (Layering)

This method involves carefully layering a solution of the compound with a less dense, miscible anti-solvent. [18]Crystallization occurs at the interface as the two liquids slowly mix.

Protocol:

  • In a narrow tube (e.g., an NMR tube), dissolve the compound in a small amount of a dense solvent in which it is highly soluble (e.g., dichloromethane).

  • Carefully and slowly, pipette a layer of a less dense anti-solvent (e.g., hexane) on top of the solution, taking care not to disturb the interface. A buffer layer of an intermediate solvent can sometimes be beneficial.

  • Seal the tube and leave it undisturbed. Crystals will ideally form at the interface over several days.

Troubleshooting Common Crystallization Problems

IssuePotential Cause(s)Suggested Solution(s)
No Crystals FormSolution is not supersaturated; compound is too soluble.Concentrate the solution further; cool to a lower temperature; add more anti-solvent; try a different solvent system. [8]
Amorphous Precipitate or OilSupersaturation was reached too quickly; compound has low melting point.Slow down the process (slower cooling/evaporation/diffusion); use a more dilute solution; lower the crystallization temperature. [8][20]
Many Small CrystalsToo many nucleation sites; rapid crystallization.Filter the solution meticulously; ensure glassware is scrupulously clean; slow down the rate of crystallization. [20]
Poor Crystal QualityRapid growth; inclusion of impurities or solvent.Slow down the crystallization rate; ensure high purity of the starting material. [12]

Conclusion

The crystallization of this compound for single-crystal X-ray diffraction is a multifactorial process that requires a systematic and patient approach. By beginning with highly pure material, conducting thorough solubility screening, and exploring a variety of crystallization techniques in parallel, researchers can significantly increase the probability of obtaining high-quality single crystals. The methods outlined in this guide—slow evaporation, slow cooling, and vapor diffusion—provide a robust framework for tackling the crystallization of this and other challenging sulfonamide derivatives, ultimately paving the way for definitive structural elucidation and accelerating the drug discovery process.

References

  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Stanford University. Retrieved from [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). CrystaX. Retrieved from [Link]

  • The vapor-diffusion technique (a) The hanging drop and the sitting drop... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 11), 1607–1614. Retrieved from [Link]

  • Crystal Growing Tips. (2015). The Center for Xray Crystallography, University of Florida. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Harnessing the power of single crystal X-ray diffraction. (n.d.). Veranova. Retrieved from [Link]

  • JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. Retrieved from [Link]

  • Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 1-12. Retrieved from [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • What is the difference between sitting drop and hanging drop vapor diffusion crystallization? (2017). Quora. Retrieved from [Link]

  • Crystallization Techniques. (n.d.). IMSERC, Northwestern University. Retrieved from [Link]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. (2020). Chemistry World. Retrieved from [Link]

  • How to Grow Single Crystals | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020). Pharmaceuticals. Retrieved from [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. (2008). Crystal Growth & Design. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCrJ. Retrieved from [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2023). Crystals. Retrieved from [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design. Retrieved from [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2023). MDPI. Retrieved from [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2019). Crystal Growth & Design. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2015). Crystal Growth & Design. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of an API. (2024). Crystal Growth & Design. Retrieved from [Link]

  • Polymorphism in Sulfanilamide-D4. (1972). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. (2021). Drug Discovery World. Retrieved from [Link]

  • Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine. (2003). Journal of Chemical Research. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]

  • Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found. (n.d.). ResearchGate. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Crystallization Bottlenecks in Drug Substance Development. (2021). APC. Retrieved from [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. Retrieved from [Link]

  • Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). MDPI. Retrieved from [Link]

  • Synthesis, single crystal X-ray analysis, and DFT calculations of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Crystals and Crystallization in Drug Delivery Design. (2021). Crystal Growth & Design. Retrieved from [Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. (1988). RadioGraphics. Retrieved from [Link]

  • This compound, 98% Purity, C12H18BrN3O2S, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • This compound. (n.d.). 2a biotech. Retrieved from [Link]

Sources

The Enigmatic Probe: An Inquiry into the Research Applications of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of the scientific literature, the compound 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide remains a molecule of theoretical interest rather than a characterized chemical probe. Currently, there is a notable absence of published research detailing its biological target, mechanism of action, or established applications in experimental biology. This lack of empirical data precludes the development of detailed application notes and protocols as requested.

Chemical probes are essential tools in biomedical research, enabling the interrogation of biological pathways and the validation of potential drug targets. The utility of a chemical probe is defined by its potency, selectivity, and the thoroughness of its characterization. For this compound (CAS 1226808-59-8), such critical information is not available in the public domain.

While the constituent chemical moieties—a bromophenyl group, a dimethylpiperazine core, and a sulfonamide functional group—are present in a wide array of biologically active molecules, the specific combination in this particular structure has not been the subject of published research. Structurally related compounds have been investigated for various therapeutic areas, including but not limited to oncology, infectious diseases, and neurology. However, it is a fundamental principle of medicinal chemistry that even minor structural modifications can lead to significant changes in biological activity, making direct extrapolation of properties from analogous compounds unreliable.

For researchers, scientists, and drug development professionals interested in the potential of this molecule, the path forward would involve a foundational research and development program. Such a program would need to address the following key areas:

  • Synthesis and Characterization: Although the synthesis of similar molecules has been described, a robust and scalable synthetic route for this compound would need to be established and the compound fully characterized to confirm its identity and purity.

  • Target Identification and Validation: A series of screening campaigns, both phenotypic and target-based, would be required to identify the biological targets of the compound. Subsequent validation studies would be crucial to confirm the interaction and its functional consequences.

  • Pharmacological Profiling: Once a target is validated, the compound's potency, selectivity, and mechanism of action would need to be determined through a battery of in vitro and in vivo assays.

  • Assay Development: With a clear understanding of its biological activity, specific and robust assays could then be developed to utilize this compound as a chemical probe.

Until such foundational research is conducted and published in peer-reviewed journals, any application notes or protocols for this compound would be purely speculative and lack the scientific integrity required for professional research. The scientific community awaits further investigation to determine if this compound holds promise as a valuable tool for biological discovery.

Application of Bromophenyl-piperazines in Neuroscience Research: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Phenylpiperazine Scaffold

The phenylpiperazine chemical scaffold is a cornerstone in modern neuropharmacology. Its derivatives are implicated in a wide array of psychoactive compounds, from antidepressants to antipsychotics and research chemicals.[1][2] The introduction of a bromine atom onto the phenyl ring—creating bromophenyl-piperazines—generates a class of compounds with distinct and valuable properties for neuroscience research. These agents primarily modulate the serotonergic and dopaminergic systems, which are critically involved in mood, cognition, and motor control.[3][4]

This guide provides an in-depth exploration of the application of bromophenyl-piperazines as research tools. We will delve into their mechanisms of action, provide quantitative data on their receptor interactions, and present detailed, field-proven protocols for their use in foundational neuroscience experiments.

Mechanism of Action: A Focus on Serotonin and Dopamine Systems

Bromophenyl-piperazines exert their effects by binding to and modulating various neurotransmitter receptors and transporters. The position of the bromine atom (e.g., meta- or para-substitution) and other chemical modifications can significantly alter the compound's affinity and efficacy at different targets.

The primary molecular targets include:

  • Serotonin (5-HT) Receptors: Many bromophenyl-piperazines show significant affinity for various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.[4][5] They can act as agonists, partial agonists, or antagonists at these sites. For instance, compounds like m-chlorophenylpiperazine (m-CPP), a closely related analog, are known to have complex effects, including agonist activity at 5-HT2C receptors and the ability to release serotonin.[5][6] This dual action of direct receptor stimulation and neurotransmitter release is a key feature of many phenylpiperazines.[3][6]

  • Dopamine (D) Receptors: Certain derivatives exhibit affinity for dopamine D2-like receptors (D2, D3, D4), often acting as antagonists or partial agonists.[7][8] This interaction is fundamental to the mechanism of many antipsychotic drugs.[7]

  • Serotonin Transporter (SERT): Some phenylpiperazines can also bind to the serotonin transporter, potentially inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.[9]

Signaling Pathways

The interaction of a bromophenyl-piperazine with a G-protein coupled receptor (GPCR), such as the 5-HT1A or D2 receptor, initiates a cascade of intracellular events. The diagram below illustrates a simplified, archetypal signaling pathway following receptor activation.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space Ligand Bromophenyl- piperazine Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Response Phosphorylates Targets

Caption: GPCR-mediated signaling cascade often initiated by bromophenyl-piperazines.

Quantitative Data: Receptor Binding Affinities

To guide experimental design, it is crucial to understand the binding affinity of these compounds for their molecular targets. Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The table below summarizes representative binding affinities (Ki in nM) for bromophenyl-piperazine analogs and related phenylpiperazines at key human receptors. Note: Data is compiled from various sources and direct comparisons should be made with caution.

Compound5-HT1A5-HT2A5-HT2CD2SERT
1-(3-Chlorophenyl)piperazine (m-CPP) -32.1[5]3.4[5]~300[2]230[9]
1-(2-Methoxyphenyl)piperazine (2-MPP) 35[10]----
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 20[10]----
Aripiprazole (Arylpiperazine derivative) 41.5[2]315[2]-300[2]-
Haloperidol (Reference Antipsychotic) ---1.25-
Pramipexole (Reference Dopamine Agonist) ---3.9-

Experimental Protocols

The following protocols are foundational methods for characterizing the neuropharmacological profile of a novel bromophenyl-piperazine compound.

Protocol 1: In Vitro Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the Ki of a bromophenyl-piperazine at the human serotonin 5-HT2C receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT2C receptor.

  • Radioligand: [³H]-5-HT (Serotonin).

  • Test Compound: Bromophenyl-piperazine of interest.

  • Non-specific competitor: 10 µM unlabeled 5-HT.[13]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).[11]

  • Scintillation fluid (e.g., Betaplate Scint).[11]

  • Microplate scintillation counter (e.g., Wallac MicroBeta).[11]

  • FilterMate™ Harvester or similar vacuum filtration manifold.[11]

Procedure:

  • Membrane Preparation: Thaw the frozen 5-HT2C receptor membrane preparation on ice and resuspend it in the assay binding buffer.[11] Determine the protein concentration using a standard assay (e.g., BCA).[11] Dilute the membranes to a final concentration of ~20 µg of protein per well.[13]

  • Plate Setup: The assay is performed in a final volume of 250 µL per well.[11]

    • Total Binding Wells: Add 150 µL of membranes, 50 µL of assay buffer, and 50 µL of [³H]-5-HT (at a concentration near its Kd, e.g., 5 nM).[13]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of 10 µM unlabeled 5-HT, and 50 µL of [³H]-5-HT.[13]

    • Competition Wells: Add 150 µL of membranes, 50 µL of the test bromophenyl-piperazine (at various concentrations, e.g., 0.1 nM to 10 µM), and 50 µL of [³H]-5-HT.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.[11]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[11]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Binding_Assay_Workflow A Prepare Reagents: Membranes, Radioligand, Test Compound, Buffers B Pipette into 96-well Plate (Total, NSB, Competition) A->B C Incubate (e.g., 60 min @ 30°C) B->C D Rapid Vacuum Filtration (Separate Bound/Free Ligand) C->D E Wash Filters (Remove unbound radioligand) D->E F Dry Filters & Add Scintillant E->F G Count Radioactivity (Microplate Counter) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: Workflow for a standard in vitro radioligand binding assay.

Protocol 2: In Vivo Microdialysis

Microdialysis is a powerful technique to measure the levels of neurotransmitters, like dopamine and serotonin, in the extracellular fluid of specific brain regions in freely moving animals.[14][15] This protocol outlines the procedure to assess how a bromophenyl-piperazine affects neurotransmitter release.

Objective: To measure changes in extracellular dopamine and serotonin levels in the rat striatum following systemic administration of a bromophenyl-piperazine.

Materials:

  • Adult male Wistar rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2 mm membrane).[16]

  • Microinfusion pump and liquid swivel.

  • Ringer's solution (aCSF): 147 mM Na+, 4.5 mM Ca2+, 4 mM K+, 155.5 mM Cl-, pH 6.5.[17]

  • Test Compound: Bromophenyl-piperazine dissolved in a suitable vehicle (e.g., saline).

  • HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis.[17]

  • Fraction collector.

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum. Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Perfusion & Equilibration: Begin perfusing the probe with Ringer's solution at a slow, constant flow rate (e.g., 1 µL/min).[16] Allow the system to equilibrate for at least 90-120 minutes.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 15 minutes) for at least 60-75 minutes to establish a stable baseline of neurotransmitter levels.[16]

  • Drug Administration: Administer the bromophenyl-piperazine (e.g., via intraperitoneal injection, i.p.) at the desired dose.

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor drug-induced changes in dopamine and serotonin.[16]

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.[17]

  • Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the mean percentage change over time for vehicle and drug-treated groups. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

Protocol 3: Locomotor Activity Test

This behavioral assay is commonly used to assess the stimulant or depressant effects of a psychoactive compound.[18][19] An increase in locomotion can be indicative of a stimulant effect, often linked to the dopaminergic system, while a decrease may suggest sedative properties.[20]

Objective: To evaluate the effect of a bromophenyl-piperazine on spontaneous locomotor activity in mice.

Materials:

  • Adult male mice (e.g., C57BL/6).

  • Locomotor activity chambers (e.g., clear acrylic boxes, 40x40x30 cm).[18]

  • Activity monitoring system with photocell beams (e.g., AccuScan®) or video tracking software.[18][19]

  • Test Compound: Bromophenyl-piperazine dissolved in vehicle.

  • Vehicle control (e.g., 0.9% saline).

Procedure:

  • Habituation: To reduce novelty-induced hyperactivity, habituate the mice to the testing room for at least 60 minutes before the experiment begins. It is also common practice to habituate the animals to the injection procedure and the test chambers on a preceding day.[18]

  • Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., i.p. injection).

  • Testing: Immediately after injection, place each mouse into the center of a locomotor activity chamber.[18]

  • Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period, typically 30-60 minutes, in discrete time bins (e.g., 5-minute intervals).[18][21]

  • Chamber Cleaning: After each trial, thoroughly clean the chambers with a suitable solution (e.g., 10% isopropyl alcohol) to remove any olfactory cues.[18]

  • Data Analysis: Analyze the total distance traveled (or other locomotor metrics) over the entire session. Compare the effects of different doses of the bromophenyl-piperazine to the vehicle control group using a one-way ANOVA followed by appropriate post-hoc tests. Time course data can be analyzed using a two-way ANOVA.

Conclusion and Future Directions

Bromophenyl-piperazines represent a versatile class of chemical tools for probing the complexities of monoaminergic neurotransmission. Their ability to selectively target different serotonin and dopamine receptor subtypes makes them invaluable for dissecting the roles of these systems in various physiological and pathological processes. The protocols outlined in this guide provide a robust framework for the initial characterization of these compounds. Further research, including more complex behavioral paradigms (e.g., models of anxiety, depression, or psychosis) and advanced techniques like electrophysiology and positron emission tomography (PET), will continue to elucidate the therapeutic potential and neurobiological effects of this important chemical class.

References

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Japanese Journal of Alcohol Studies & Drug Dependence.

  • List of Phenylpiperazine antidepressants. Drugs.com.

  • Maj, J., & Lewandowska, A. (1980). Central serotoninmimetic action of phenylpiperazines. Polish Journal of Pharmacology and Pharmacy, 32(4), 495-504.

  • Locomotor Activity Test SOP. Portland VA Medical Center.

  • 3CPP Drug Information. PharmaCompass.com.

  • meta-Chlorophenylpiperazine. Wikipedia.

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules.

  • Davies, J., et al. (1986). CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity. Brain Research, 382(1), 169-73.

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.

  • Pettibone, D. J., & Williams, M. (1984). Serotonin-releasing effects of substituted piperazines in vitro. Biochemical Pharmacology, 33(9), 1531-5.

  • Lehmann, J., et al. (1986). CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo. The Journal of Pharmacology and Experimental Therapeutics, 236(1), 111-21.

  • Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis.

  • In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments.

  • Glennon, R. A., et al. (1986). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Journal of Medicinal Chemistry, 29(1), 194-7.

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry.

  • Locomotor Sensitization Study. Melior Discovery.

  • Radioligand Binding Assay Protocol. Gifford Bioscience.

  • What is the Locomotor Activity Test?. San Diego Instruments.

  • The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology.

  • Locomotor activity quantification in the open-field apparatus... ResearchGate.

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

  • Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules.

  • Application Notes and Protocols: 1-(4-Bromophenyl)-4-ethylpiperazine as a Dopamine Receptor Ligand. Benchchem.

  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.

  • [3H]CPP Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Proposed reaction mechanism for the BIM synthesis. ResearchGate.

  • Proposed Mechanism for the Synthesis of BIMs in the Presence... ResearchGate.

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(7), 671-4.

  • Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. The Journal of Pharmacology and Experimental Therapeutics.

  • The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. NeuroReport.

  • Antipsychotic Medication Dopamine Receptor Ki Values. ResearchGate.

  • Seeman, P., & Van Tol, H. H. (1995). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 15-21.

  • Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia. CNS Neuroscience & Therapeutics.

  • Natesan, S., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-8.

  • Selected functional BIM type of molecules. ResearchGate.

  • BIM & Synthesis. ATIXIS.

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpiperazine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] This application note provides a detailed, experience-driven guide for the synthesis of 4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, a key intermediate for the development of diverse chemical libraries. We will explore the underlying synthetic strategies, provide mechanistic insights into the key bond-forming reactions, and present a robust, step-by-step protocol suitable for medicinal and organic chemistry laboratories. This guide emphasizes the rationale behind experimental choices, methods for ensuring product integrity, and pathways for analog development.

Introduction and Strategic Analysis

The target molecule, this compound, is comprised of three key fragments: a 4-bromophenyl group, a piperazine core, and an N,N-dimethylsulfonamide cap. The synthetic strategy hinges on the efficient and sequential assembly of these components. Arylpiperazines are foundational motifs in numerous FDA-approved drugs, valued for their ability to interact with various biological targets.[3] The sulfonamide group is a versatile functional group known for its hydrogen bonding capabilities and metabolic stability.[4]

A logical retrosynthetic analysis suggests a two-step approach:

  • C-N Cross-Coupling: Formation of the aryl-piperazine bond between a piperazine precursor and an aryl halide.

  • Sulfonylation: Installation of the N,N-dimethylsulfonamide group onto the free secondary amine of the piperazine core.

The order of these steps is critical. Pre-installing the aryl group is generally preferred to avoid potential side reactions on the electron-rich aromatic ring during the sulfonylation step. The most powerful and versatile method for the C-N coupling step is the Palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of C-N bonds under relatively mild conditions with broad functional group tolerance.[5][6]

Synthetic Workflow and Mechanistic Insights

The overall synthetic pathway is a convergent approach starting from commercially available materials.

G cluster_1 cluster_2 A Piperazine C N,N-Dimethylpiperazine-1-sulfonamide (Intermediate 1) A->C P1 Sulfonylation B N,N-Dimethylsulfamoyl chloride B->C E 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide (Final Product) C->E P2 Buchwald-Hartwig Amination D 1-Bromo-4-iodobenzene D->E

Caption: High-level overview of the two-stage synthetic workflow.

Step 1: Synthesis of N,N-Dimethylpiperazine-1-sulfonamide (Intermediate)

This initial step involves the reaction of piperazine with N,N-dimethylsulfamoyl chloride. Piperazine has two secondary amine nitrogens. To favor mono-sulfonylation, a large excess of piperazine is used, leveraging statistical probability to minimize the formation of the di-sulfonated byproduct. The reaction is performed in the presence of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated in situ. This neutralization is crucial as the formation of piperazine hydrochloride salts would render the nucleophile unreactive.

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[7] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[5] This reaction has largely replaced harsher classical methods like the Ullmann condensation.[6]

The catalytic cycle, while complex, can be simplified into three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)Lₙ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition AmineComplex [Ar-Pd(II)-NHR₂]⁺ ArPdX->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-NR₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product ArX Ar-X ArX->ArPdX Amine R₂NH Amine->AmineComplex Base Base Base->AmineComplex  -HBase⁺

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand for the palladium catalyst is critical for success and has evolved through several 'generations' of research.[5] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reductive elimination step, which is typically rate-limiting.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N,N-Dimethylpiperazine-1-sulfonamide≥95%Commercial[8]Can be synthesized if not available
1-Bromo-4-iodobenzene≥98%CommercialThe iodide is more reactive in oxidative addition
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercialPre-catalyst, reduced to Pd(0) in situ
XPhos≥98%CommercialAir-stable phosphine ligand
Sodium tert-butoxide (NaOtBu)≥98%CommercialStrong, non-nucleophilic base
TolueneAnhydrousCommercialDegas before use
Ethyl acetate (EtOAc)ACS GradeCommercialFor workup and chromatography
HexanesACS GradeCommercialFor chromatography
Saturated aq. NH₄ClLab PreparedFor quenching
BrineLab PreparedFor washing
Anhydrous MgSO₄ or Na₂SO₄CommercialFor drying
Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (1.0 eq), N,N-dimethylpiperazine-1-sulfonamide (1.1 eq)[8][9], and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add palladium(II) acetate (0.02 eq) and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Seal the flask and place it in a pre-heated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield this compound as a solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Characterization and Data

The identity and purity of the final product must be confirmed rigorously.

AnalysisExpected Results for this compound
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ ~7.40 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~3.40 (t, 4H, piperazine-H), ~3.25 (t, 4H, piperazine-H), 2.85 (s, 6H, N(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃)δ ~150.2, 132.1, 118.0, 112.5, 49.5, 46.0, 38.0
HRMS (ESI) Calculated for C₁₂H₁₈BrN₄O₂S [M+H]⁺, observed value should be within ± 5 ppm

Analog Synthesis and Scope

The true power of this protocol lies in its adaptability for creating analogs.

  • Varying the Aryl Group: A wide variety of aryl and heteroaryl halides (chlorides, bromides, iodides) or triflates can be used in place of 1-bromo-4-iodobenzene. This allows for the exploration of electronic and steric effects on biological activity. The Buchwald-Hartwig amination is well-suited for coupling with a diverse range of aromatic systems.[3][10]

  • Modifying the Sulfonamide: While this protocol uses N,N-dimethylsulfamoyl chloride, other sulfamoyl chlorides (e.g., diethyl, morpholino) or sulfonyl chlorides (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) can be used in the first step to generate different N-substituents on the piperazine core.

  • Piperazine Analogs: Substituted piperazines can be used as the starting material to introduce chirality or other functional groups onto the core scaffold.

Troubleshooting and Safety

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; insufficient base; poor quality solvent/reagents.Ensure inert atmosphere; use fresh, anhydrous solvent; use a fresh bottle of base; consider a different ligand/palladium source.
Side Product Formation Homocoupling of aryl halide; decomposition of starting materials.Ensure proper degassing of solvent; run the reaction at a slightly lower temperature.
Difficult Purification Co-elution of product with ligand or starting materials.Optimize chromatography gradient; consider a different solvent system or a crystallization step.

Safety:

  • Palladium Catalysts: While used in small amounts, palladium compounds can be toxic. Handle with care in a fume hood.

  • Sodium tert-butoxide: A strong, moisture-sensitive base. Handle under an inert atmosphere. It is corrosive and can cause severe burns.

  • Toluene: Flammable and toxic solvent. Use in a well-ventilated fume hood.

  • Aryl Halides: Can be irritants. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Chen, Y., Wang, G., Xu, X., Liu, B. F., Li, J., & Zhang, G. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 16(7), 5785–5806. [Link][1][11]

  • Ivana, I., et al. (2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. [Link][12]

  • Genc, N., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics. [Link][2]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][5]

  • Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioScientific Review. [Link][4]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination Reagent Guide. ACS. [Link][6]

  • DeSantis, J., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. NIH Public Access. [Link][10]

  • Singh, P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link][3]

  • Lam, P. Y., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. NIH Public Access. [Link][13]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link][7]

  • 2A Biotech. This compound. 2abiotech.com. [Link][14]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Experimental Design for Studying Sulfonamide Derivatives in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Historically recognized for their antimicrobial properties, the therapeutic landscape of sulfonamides has expanded significantly to include anticancer, anti-inflammatory, and antiviral applications.[1] In the context of oncology, sulfonamides have demonstrated the ability to target a variety of proteins and pathways that are dysregulated in cancer cells, such as angiogenesis, cell cycle progression, and pH regulation.[4][5][6]

This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to design and execute a comprehensive suite of in vitro experiments to characterize the biological effects of novel sulfonamide derivatives in a cellular context. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, ensuring a robust and self-validating experimental workflow.

I. Foundational Concepts: The Diverse Mechanisms of Action of Sulfonamide Derivatives

The efficacy of sulfonamide derivatives in cancer therapy stems from their ability to interact with a wide array of molecular targets.[3][5] Understanding these potential mechanisms is crucial for designing a logical and targeted experimental plan. Some of the key mechanisms include:

  • Enzyme Inhibition:

    • Dihydropteroate Synthase (DHPS): The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of DHPS, an enzyme essential for folate synthesis in microorganisms.[7][8] While not a primary target in human cells, which obtain folate from the diet, this pathway can be relevant in certain pathogens that may be coinfections in cancer patients.

    • Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][9]

    • Kinases: Sulfonamide derivatives have been developed as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which are critical for angiogenesis and cell cycle regulation, respectively.[4][10][11]

    • Topoisomerases: Some sulfonamide hybrids have been shown to inhibit topoisomerases I and II, enzymes that are vital for DNA replication and repair.[12]

  • Disruption of Microtubule Dynamics: Certain sulfonamide derivatives can interfere with the polymerization of tubulin, leading to mitotic arrest and apoptosis, similar to the action of taxanes and vinca alkaloids.

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the interaction of sulfonamide derivatives with their cellular targets is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various checkpoints, such as the G1 or G2/M phase.[10][11][13][14][15]

II. The Experimental Workflow: From Initial Screening to Mechanistic Insights

A systematic and tiered approach is recommended to efficiently evaluate a library of novel sulfonamide derivatives. The workflow should progress from broad phenotypic screens to more focused mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Validation cluster_3 Phase 4: Preclinical Profiling A Library of Sulfonamide Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Screening C Determination of IC50 Values B->C Data Analysis D Apoptosis Assays (Annexin V/PI Staining) C->D Lead Compounds E Cell Cycle Analysis (Flow Cytometry) C->E Lead Compounds F Reactive Oxygen Species (ROS) Measurement C->F Lead Compounds G In Silico Target Prediction & Molecular Docking D->G Hypothesis Generation E->G Hypothesis Generation F->G Hypothesis Generation H Enzyme Inhibition Assays (e.g., Kinase, CA, DHPS) G->H Hypothesis Testing I Cellular Thermal Shift Assay (CETSA) for Target Engagement H->I Target Validation J In Vitro ADME Assays I->J Candidate Selection

Caption: A tiered experimental workflow for the cellular characterization of sulfonamide derivatives.

Phase 1: Initial Screening for Cytotoxic Activity

The primary goal of this phase is to identify the most potent compounds from a library of sulfonamide derivatives by assessing their ability to inhibit the proliferation of cancer cells.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sulfonamide derivatives stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Compound Cell Line IC50 (µM) after 48h
Derivative AMCF-75.2
Derivative BMCF-712.8
Derivative CMCF-70.9
Doxorubicin (Control)MCF-70.5
Derivative AHCT-1168.1
Derivative BHCT-11625.4
Derivative CHCT-1161.5
Doxorubicin (Control)HCT-1160.8
Phase 2: Mechanistic Elucidation

Once lead compounds with potent cytotoxic activity have been identified, the next step is to investigate the underlying mechanisms of cell death.

Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify dead cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide derivatives at their IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population following treatment with a sulfonamide derivative.[15][18][19]

Materials:

  • Propidium iodide

  • RNase A

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control45.235.119.7
Derivative C (IC50)68.915.315.8
Derivative C (2x IC50)75.18.216.7
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Some sulfonamides can induce oxidative stress, leading to the generation of ROS and subsequent cell death.[20][21] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used to measure intracellular ROS.[22]

Materials:

  • DCFH-DA

  • Cancer cells

  • Black 96-well plate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a black 96-well plate and treat with the sulfonamide derivatives for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Wash the cells with PBS and incubate with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader or analyze by flow cytometry.

Phase 3: Target Identification and Validation

This phase aims to identify the direct molecular target(s) of the lead sulfonamide derivatives.

In Silico Approaches

Before embarking on extensive wet-lab experiments, in silico methods can provide valuable hypotheses about the potential targets of your compounds.

  • Molecular Docking: If you have a hypothesized target (e.g., a specific kinase or carbonic anhydrase isoform), molecular docking can predict the binding mode and affinity of your sulfonamide derivative to the active site of the protein.[1][9][17]

  • Pharmacophore Modeling and Virtual Screening: If the target is unknown, pharmacophore models can be built based on the structure of your active compounds and used to screen databases of known protein structures to identify potential targets.

Protocol 5: In Vitro Enzyme Inhibition Assays

Based on in silico predictions or the known pharmacology of similar sulfonamides, you can perform in vitro assays to measure the direct inhibitory activity of your compounds on purified enzymes. For example, if you hypothesize that your compounds target DHPS, a coupled enzymatic spectrophotometric assay can be used.[7][23][24]

Protocol 6: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within the complex environment of a cell.[25][26][27][28][29] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

CETSA_Workflow A Treat cells with Sulfonamide or Vehicle B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., by Western Blot or Mass Spec) C->D E Plot protein abundance vs. temperature to generate a melting curve D->E F Compare melting curves of treated vs. vehicle samples E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure (Western Blot-based):

  • Cell Treatment: Treat intact cells with the sulfonamide derivative or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 4: Preclinical Profiling

For compounds that show promising activity and a clear mechanism of action, preliminary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to assess their drug-like properties.[30][31][32][33]

Key In Vitro ADME Assays:

  • Solubility: Determines the aqueous solubility of the compound.

  • Permeability: Assesses the ability of the compound to cross biological membranes, often using Caco-2 cell monolayers.

  • Metabolic Stability: Evaluates the susceptibility of the compound to metabolism by liver microsomes or hepatocytes.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

  • CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[34]

IV. Conclusion

The experimental design outlined in this guide provides a robust and comprehensive framework for the cellular characterization of novel sulfonamide derivatives. By following a logical progression from broad screening to detailed mechanistic studies and target validation, researchers can efficiently identify promising lead compounds for further development. The integration of in silico methods, phenotypic assays, and target-centric approaches, such as CETSA, will provide a deep understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

  • Mosa, H. M., & Al-Hamashi, A. A. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1883-1890. [Link]

  • Al-Suwaidan, I. A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(1), 123. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Kletnieks, E., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6539. [Link]

  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 29(5), 1083. [Link]

  • Muneer, Y., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(1), 22-37. [Link]

  • Shi, H., et al. (2012). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies, 10(4), 356-364. [Link]

  • Asoodeh, A., et al. (2023). Sulfonamides stimulate ROS formation upon glycation of human carbonic anhydrase II. International Journal of Biological Macromolecules, 253(Pt 3), 127029. [Link]

  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 193-210. [Link]

  • Asai, A., et al. (1998). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 41(24), 4773-4780. [Link]

  • Zhang, T., et al. (2021). Reevaluation of the Reactivity of Superoxide Radicals with a Sulfonamide Antibiotic, Sulfacetamide: An Experimental and Theoretical Study. ACS ES&T Water, 1(9), 2056-2064. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Hafez, H. N., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10453-10465. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2415-2426. [Link]

  • de Almeida, G. C., et al. (2020). Effect of sulfonamide S1 on the cell cycle of AL cell lines. ResearchGate. [Link]

  • Sławiński, J., et al. (2022). Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. European Journal of Medicinal Chemistry, 228, 114002. [Link]

  • de Farias, G. G., et al. (2019). A novel sulfonamide derivative as a strong and selective apototic agent against hematological malignancies. ResearchGate. [Link]

  • Shi, H., et al. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Iervolino, G., et al. (2022). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • Laqtom, N. N., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 628-640. [Link]

  • Yun, M. K., et al. (2005). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Structure, 13(7), 931-942. [Link]

  • White, R. E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Mondal, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • BioDuro. (n.d.). In Vitro ADME. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

  • Dikalov, S. I. (2015). What is the best way to measure ROS in treated cells? ResearchGate. [Link]

  • Ishihara, T., et al. (2018). Chemical structures of the sulfonamide compounds isolated from the chemical screening. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2018). Acylated sulfonamides are active throughout the developmental cycle. ResearchGate. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. [Link]

  • Scozzafava, A., et al. (2003). Novel sulphonamide derivatives for the treatment of cancer. ResearchGate. [Link]

  • de Jonge, M. J., et al. (2002). E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer. Investigational New Drugs, 20(1), 53-61. [Link]

  • Supuran, C. T., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 10(11), 923-942. [Link]

  • Nefzi, A., et al. (2010). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Journal of Combinatorial Chemistry, 12(4), 543-549. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1226808-59-8). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure high purity of the final product.

Introduction: A Strategic Overview

The synthesis of this compound involves two key transformations: the formation of a C-N bond between a piperazine nitrogen and the bromophenyl ring, and the sulfonylation of the other piperazine nitrogen. The most reliable and high-yielding strategy separates these two steps to maximize control and minimize side products. We recommend a two-step approach:

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of piperazine with a 1,4-dihalobenzene (e.g., 1-bromo-4-iodobenzene) to form 1-(4-bromophenyl)piperazine.

  • Sulfonylation: Reaction of 1-(4-bromophenyl)piperazine with N,N-dimethylsulfonyl chloride to yield the final product.

This guide is structured to troubleshoot issues that may arise during this specific synthetic sequence.

Synthetic_Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Sulfonylation Piperazine Piperazine Intermediate 1-(4-Bromophenyl)piperazine Piperazine->Intermediate Pd Catalyst, Ligand, Base Toluene, Heat ArylHalide 1-Bromo-4-iodobenzene ArylHalide->Intermediate FinalProduct 4-(4-Bromophenyl)-N,N- dimethylpiperazine-1-sulfonamide Intermediate->FinalProduct Base (e.g., Et3N), DCM Room Temperature SulfonylChloride N,N-Dimethylsulfonyl Chloride SulfonylChloride->FinalProduct

Caption: Recommended two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route to prepare the target molecule?

The most robust route involves first performing the Buchwald-Hartwig amination to create 1-(4-bromophenyl)piperazine, followed by the sulfonylation of the remaining secondary amine. Attempting to sulfonylate piperazine first often leads to challenges with selectivity (mono- vs. di-sulfonylation) and can complicate the subsequent C-N coupling reaction.

Q2: Which aryl halide should I use for the Buchwald-Hartwig amination?

For optimal reactivity and selectivity, 1-bromo-4-iodobenzene is the preferred starting material. The C-I bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Br bond, ensuring that the coupling occurs selectively at the iodo-position.[1] This leaves the bromo- group intact on the final molecule.

Q3: What are the critical parameters for the sulfonylation step?

The sulfonylation of the secondary amine intermediate is typically a straightforward nucleophilic substitution. The key parameters are:

  • Base: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] Without a base, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[3]

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or acetonitrile are ideal.[4]

  • Temperature: The reaction is typically exothermic and should be performed at 0 °C to room temperature to minimize side reactions.

Q4: How can I monitor the reaction progress effectively?

For both steps, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product.

  • LC-MS: Offers a more definitive analysis, confirming the mass of the desired product and identifying any major byproducts, which is invaluable for troubleshooting.

Q5: What is the best method for purifying the final product?

The final product, being a sulfonamide, is typically a stable, crystalline solid.

  • Silica Gel Chromatography: This is the most common method for removing unreacted starting materials and byproducts. A gradient elution using a hexane/ethyl acetate or DCM/methanol solvent system is usually effective.[4]

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/heptane) can be used to further enhance purity and obtain a crystalline product.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Final Yield CheckStep1 Analyze Step 1 (Buchwald-Hartwig) Start->CheckStep1 CheckStep2 Analyze Step 2 (Sulfonylation) Start->CheckStep2 LowIntermediate Problem: Low Yield of 1-(4-bromophenyl)piperazine CheckStep1->LowIntermediate If intermediate yield is low LowFinal Problem: Incomplete Sulfonylation Reaction CheckStep2->LowFinal If intermediate is consumed but product yield is low ImpureProduct Problem: Final Product is Impure CheckStep2->ImpureProduct If side products are observed Sol_Cat Optimize Catalyst/Ligand/Base LowIntermediate->Sol_Cat Sol_Ratio Adjust Reactant Stoichiometry LowIntermediate->Sol_Ratio Sol_Cond Verify Anhydrous Conditions LowIntermediate->Sol_Cond LowFinal->Sol_Cond Sol_Base Ensure Sufficient Base in Step 2 LowFinal->Sol_Base Sol_Purify Refine Purification Method ImpureProduct->Sol_Purify

Caption: Decision tree for troubleshooting low product yield.

Issue 1: Low Yield in Buchwald-Hartwig Amination (Step 1)

Q: My reaction to form 1-(4-bromophenyl)piperazine has a low yield or has stalled. What are the likely causes and solutions?

Low yields in this crucial C-N coupling step often trace back to the catalyst system, base, or reaction conditions.[6] The Buchwald-Hartwig amination is a complex catalytic cycle, and deactivation of the palladium catalyst is a common failure mode.[7][8]

Causality & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The electronic properties of the aryl halide and the amine dictate the best choice of phosphine ligand. For coupling with an electron-neutral aryl bromide/iodide, a moderately electron-rich and bulky ligand is a good starting point.

    • Action: Screen different catalyst systems. While older generations used ligands like BINAP, modern, more robust systems often employ biarylphosphine ligands (e.g., RuPhos, XPhos) which are more resistant to deactivation.[8][9]

  • Incorrect Base: The base plays a critical role in regenerating the active amine nucleophile and facilitating the final reductive elimination step. Strong, non-nucleophilic bases are required.

    • Action: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrates are base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6]

  • Solvent & Temperature Issues: The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature. Oxygen can oxidize the phosphine ligand and deactivate the catalyst.

    • Action: Ensure your solvent (typically toluene or dioxane) is thoroughly dried and degassed. The reaction usually requires heat (80-110 °C). If the reaction is slow, a modest increase in temperature may help.

  • Formation of Bis-arylated Byproduct: Using an incorrect stoichiometric ratio can lead to the formation of 1,4-bis(4-bromophenyl)piperazine.

    • Action: Use a significant excess of piperazine (e.g., 3-5 equivalents) relative to the aryl halide. This statistically favors the mono-arylation product and is a common strategy for symmetrical diamines.[10]

Parameter Recommendation Rationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of Pd(0) for the catalytic cycle.[11]
Ligand Xantphos, RuPhos, or BINAPBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[7]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic base required for the catalytic cycle.[6][11]
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)High-boiling aprotic solvents that facilitate the reaction and stabilize the catalyst.
Temperature 80 - 110 °CProvides the necessary activation energy for the catalytic steps.

Table 1: Recommended starting conditions for the Buchwald-Hartwig amination step.

Issue 2: Low Yield or Incomplete Reaction in Sulfonylation (Step 2)

Q: The 1-(4-bromophenyl)piperazine is consumed, but the yield of the final product is low. What went wrong?

This issue typically points to problems with the reagents or the reaction setup for the sulfonylation step.

Causality & Solutions:

  • Insufficient Base: The reaction of an amine with a sulfonyl chloride generates one equivalent of HCl.[2] If less than one equivalent of a scavenger base is used, the reaction mixture will become acidic. This protonates the starting amine, making it unreactive and halting the reaction.

    • Action: Use at least 1.1-1.2 equivalents of a tertiary amine base like triethylamine (Et₃N) or DIPEA. This ensures the reaction medium remains basic and the nucleophile remains active.

  • Hydrolysis of Sulfonyl Chloride: N,N-dimethylsulfonyl chloride is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react.

    • Action: Use a fresh bottle of the sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Side Products: If the reaction is run at elevated temperatures or for an extended period, side reactions can occur.

    • Action: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature. Once the starting material is consumed, proceed immediately with the workup to avoid degradation.

Problem Potential Cause Troubleshooting Step
Reaction stalls at ~50% conversionInsufficient scavenger baseAdd an additional 0.5 equivalents of triethylamine and monitor by TLC/LC-MS.
No reaction observedPoor quality sulfonyl chlorideVerify the quality of the N,N-dimethylsulfonyl chloride; consider using a fresh bottle.
Multiple unknown spots on TLCReaction overheating or prolonged timeRun the reaction at 0 °C and follow its progress closely, working up as soon as it is complete.

Table 2: Troubleshooting guide for the sulfonylation step.

Issue 3: Product is Impure After Workup/Purification

Q: My final product contains persistent impurities that are difficult to remove. What are they and how do I get rid of them?

Causality & Solutions:

  • Unreacted 1-(4-bromophenyl)piperazine: This impurity is more polar than the final product due to the presence of the secondary amine.

    • Action: During workup, an acidic wash (e.g., with 1M HCl) can be used to extract the basic starting material into the aqueous layer. Be cautious, as the product itself may have some basicity. Alternatively, careful column chromatography should provide good separation.

  • N,N-dimethylsulfonamide: This can be formed if the sulfonyl chloride reacts with trace ammonia or other primary/secondary amine contaminants.

    • Action: This is a small, polar molecule that is typically removed during aqueous workup or by column chromatography.

  • Residual Palladium: If performing the Buchwald-Hartwig step, trace palladium may carry over.

    • Action: If high purity is required, the crude intermediate from Step 1 can be treated with a palladium scavenger (e.g., silica-bound thiol) before proceeding to the next step.

References

  • Sulfonamide purification process. (n.d.). Google Patents.
  • Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. (2011). PubMed. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2024). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • How does Ethyl Sulfonyl Chloride react with amines? (2024). Blog. Retrieved from [Link]

  • Reactions of Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Cheminform. Retrieved from [Link]

  • Sulfonamide (medicine). (2023). In Wikipedia. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Retrieved from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis. (n.d.). MDPI. Retrieved from [Link]

Sources

overcoming solubility issues with 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Welcome to the technical support guide for this compound (henceforth referred to as 'the compound'). This resource is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this molecule. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues to accelerate your research and development efforts.

Compound Analysis & Predicted Behavior

A preliminary analysis of the compound's structure reveals key physicochemical characteristics that likely govern its solubility:

  • Hydrophobic Core: The 4-bromophenyl group is large, rigid, and hydrophobic, significantly contributing to poor aqueous solubility.

  • Basic Center: The piperazine ring contains a tertiary amine that is not directly conjugated with the aromatic ring. This nitrogen is a weak base and can be protonated.[1][2]

  • Polar Group: The N,N-dimethylsulfonamide group adds polarity but lacks a hydrogen bond donor, limiting its interaction with water.

Based on this structure, the compound is predicted to be a weakly basic (pKa of the piperazine nitrogen) molecule with very low intrinsic solubility in neutral aqueous media. Its solubility is expected to be highly pH-dependent.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is insoluble in standard aqueous buffers (e.g., PBS pH 7.4). What is the first and most critical step I should take?

A1: Systematically investigate pH-dependent solubility.

  • Causality: As a weak base, the compound's piperazine nitrogen can accept a proton (become protonated) in acidic conditions.[3][5] This protonation results in a positively charged species, which is significantly more soluble in water due to favorable ion-dipole interactions.[6][7] At neutral or basic pH, the compound exists predominantly in its neutral, uncharged form, which has very low aqueous solubility due to the dominant hydrophobic character of the bromophenyl ring.

  • Actionable Advice:

    • Prepare a series of buffers ranging from pH 2 to pH 8 (e.g., citrate, phosphate, acetate buffers).

    • Add a small, consistent amount of the solid compound to a fixed volume of each buffer.

    • Stir or agitate the samples at a controlled temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Visually inspect for dissolution. For quantitative analysis, filter the saturated solutions and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

    • You should observe a significant increase in solubility as the pH decreases.[3][4][6]

Q2: I've confirmed the compound is more soluble at low pH, but my biological assay requires a near-neutral pH (pH 7.0-7.4). How can I prepare a stock solution and dose it without immediate precipitation?

A2: Utilize the "pH shift" or "acid-to-base" method for preparing and dosing stock solutions.

  • Causality: This technique leverages the high solubility of the protonated compound in an acidic vehicle to create a concentrated stock, which is then diluted into the final assay medium. The key is that the final concentration in the assay medium remains below the compound's solubility limit at that neutral pH, even though the initial stock was prepared under different conditions.

  • Actionable Advice:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in an acidic aqueous vehicle, such as 0.1 N HCl or a pH 2-3 buffer. Ensure complete dissolution.

    • For the experiment, perform a serial dilution of this acidic stock into your final assay buffer (pH 7.4). The large volume of the final buffer should be sufficient to neutralize the small amount of acid carried over, preventing a significant drop in the final pH.

    • Crucial Check: Always measure the pH of your final, diluted solution to ensure it remains within the acceptable range for your assay. If the pH shift is too large, you may need to use a more concentrated final buffer or a less concentrated initial stock solution.

Q3: Adjusting pH is not sufficient or is incompatible with my experimental system. What is the next logical step to enhance solubility?

A3: Employ water-miscible organic co-solvents.

  • Causality: Co-solvents are organic solvents that are miscible with water and work by reducing the overall polarity of the solvent system.[8][9][10] For a hydrophobic compound like this one, a less polar environment reduces the energy penalty of solvating the nonpolar bromophenyl group, thereby increasing solubility.[11]

  • Actionable Advice:

    • Screening: Test a panel of common, biocompatible co-solvents. Prepare stock solutions of the compound in 100% co-solvent (e.g., DMSO, ethanol, propylene glycol) and then determine the maximum percentage of this stock that can be diluted into your aqueous buffer before precipitation occurs.

    • Direct Solubilization: Alternatively, create mixed solvent systems (e.g., 10% Ethanol in water, 20% PEG 400 in water) and determine the compound's solubility in each mixture.

  • Data Summary: Recommended Co-solvents for Initial Screening

    Co-solvent Polarity Index Key Characteristics Typical Starting Concentration
    Dimethyl Sulfoxide (DMSO) 7.2 Excellent solubilizing power for nonpolar compounds; can be toxic to cells at >0.5-1% v/v. 100% for stock, dilute to <0.5% in final
    Ethanol (EtOH) 5.2 Biocompatible, volatile; good for general use.[8][10] 10-30% v/v in aqueous buffer
    Propylene Glycol (PG) 6.8 Less volatile than ethanol, often used in parenteral formulations.[8][10] 10-40% v/v in aqueous buffer

    | Polyethylene Glycol 400 (PEG 400) | - | Low toxicity, viscous; good for increasing solubility of hydrophobic drugs.[8] | 10-50% v/v in aqueous buffer |

Q4: The required concentration of co-solvents is interfering with my biological assay. Are there more advanced, "excipient-based" strategies I can use?

A4: Yes, consider using cyclodextrins or creating an amorphous solid dispersion.

  • Option 1: Cyclodextrin Inclusion Complexes

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The hydrophobic bromophenyl group of your compound can become encapsulated within this cavity, forming an "inclusion complex."[14][15] This complex presents a hydrophilic exterior to the water, effectively masking the drug's hydrophobicity and dramatically increasing its apparent aqueous solubility.[12][13][14]

    • Actionable Advice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[12] A screening experiment to determine the optimal drug-to-cyclodextrin ratio is recommended.

  • Option 2: Amorphous Solid Dispersions (ASDs)

    • Causality: Crystalline solids have a highly ordered, stable lattice structure that requires significant energy to break for dissolution. An amorphous solid lacks this long-range order and exists in a higher energy state.[16][17] By dispersing the compound at a molecular level within a polymer matrix (creating an ASD), you can prevent it from crystallizing. This high-energy amorphous form is much more readily soluble than its crystalline counterpart.[18][19][20]

    • Actionable Advice: This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[17][19][20] It involves dissolving the compound and a suitable polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly removing the solvent to "trap" the drug in an amorphous state.[21] This approach is often used in later-stage drug development to improve oral bioavailability.[16][18]

Experimental Protocols & Workflows

Protocol 1: Systematic pH-Solubility Profiling
  • Buffer Preparation: Prepare a set of 50 mM buffers (e.g., Glycine-HCl for pH 2.0, Acetate for pH 4.0, Phosphate for pH 6.0, 7.0, 7.4, and 8.0).

  • Sample Preparation: Add an excess of solid compound (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials. Ensure enough solid remains undissolved to guarantee saturation.

  • Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.

  • Sample Processing: After equilibration, allow the samples to stand for 1-2 hours for large particles to settle. Withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (use a filter material with low drug binding, like PVDF).

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze using a validated HPLC-UV method to determine the compound's concentration.

  • Analysis: Plot solubility (e.g., in µg/mL or µM) as a function of pH.

Diagram: Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues with the compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Advanced Formulation Start Compound Insoluble in Neutral Buffer pH_Test Conduct pH-Solubility Profile (Protocol 1) Start->pH_Test First Step pH_Dependent Is Solubility pH-Dependent? pH_Test->pH_Dependent Use_pH_Shift Use pH Shift Method for Dosing pH_Dependent->Use_pH_Shift Yes Co_Solvent Screen Co-solvents (DMSO, EtOH, PG) pH_Dependent->Co_Solvent No / Insufficient Assay_Compatible Is Co-solvent Level Assay Compatible? Use_pH_Shift->Assay_Compatible Co_Solvent->Assay_Compatible Proceed Proceed with Experiment Assay_Compatible->Proceed Yes Advanced Consider Advanced Methods: 1. Cyclodextrins (HP-β-CD) 2. Amorphous Solid Dispersions Assay_Compatible->Advanced No

Caption: A decision tree for troubleshooting solubility.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Google Books.
  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.).
  • Păvăloiu, R.-D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2013). Pharmaceutical Technology.
  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Taylor & Francis.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021).
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (2017).
  • Cosolvent. (n.d.). Wikipedia.
  • pH and solubility. (n.d.). Khan Academy.
  • Cosolvent. (n.d.). Technology Networks.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
  • How does pH affect solubility?. (2025). askIITians.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2025).
  • Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson.
  • Solubility and pH. (2023). Chemistry LibreTexts.
  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2019).
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

Sources

4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide stability problems in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges when working with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction to Stability Concerns

This compound is a molecule that combines a sulfonamide group with an arylpiperazine moiety. While DMSO is a versatile and widely used solvent in drug discovery for its excellent solubilizing power, it is not entirely inert and can present challenges to the stability of dissolved compounds.[1] Problems can arise from the inherent reactivity of the solute, the storage conditions, and the quality of the DMSO itself. This guide will walk you through identifying and mitigating these potential issues.

Troubleshooting Guide: Stability in DMSO

This section addresses specific problems you might encounter during your research.

Question 1: I've observed a yellowing or discoloration of my this compound stock solution in DMSO over time. What could be the cause?

Answer:

Discoloration of your stock solution is a common indicator of compound degradation. For a molecule with an arylpiperazine and sulfonamide structure, several factors could be at play:

  • Oxidation: The piperazine nitrogen and the aromatic ring can be susceptible to oxidation. This can be exacerbated by repeated exposure to air (oxygen), the presence of trace metal impurities, or photo-oxidation if the solution is exposed to light.

  • Hydrolysis of the Sulfonamide Bond: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This water content can lead to the slow hydrolysis of the sulfonamide bond, particularly if there are acidic or basic impurities present in the DMSO.[2] While sulfonamides are generally more stable in neutral to alkaline conditions, acidic microenvironments can accelerate degradation.[2]

  • DMSO Decomposition: Although DMSO is generally stable, it can decompose under certain conditions, such as in the presence of strong acids or bases, or upon prolonged exposure to high temperatures.[3][4] Decomposition products of DMSO can be reactive and may interact with your compound.[5][6]

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.

  • Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Aliquot and Store Properly: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and frequent exposure to air. Store these aliquots at -20°C or -80°C in the dark.

  • Amber Vials: Use amber glass vials to protect the solution from light-induced degradation.

Question 2: My experimental results are inconsistent, suggesting a loss of compound potency. How can I confirm if my compound is degrading in the DMSO stock?

Answer:

Inconsistent biological activity is a strong indicator of a change in the concentration of the active compound. To confirm degradation, you will need to perform an analytical assessment of your stock solution's purity over time.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity of your compound.[7][8][9]

Analytical Workflow for Stability Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start DMSO Stock Solution Dilute Dilute aliquot in appropriate mobile phase Start->Dilute Inject Inject onto HPLC-UV/MS Dilute->Inject Separate Separation on C18 column Inject->Separate Detect UV/MS Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Compare Compare peak area of parent compound to a fresh standard or time-zero sample Analyze->Compare Identify Identify any new degradant peaks Analyze->Identify

Caption: Workflow for assessing compound stability using HPLC.

Step-by-Step Protocol for Stability Assessment:

  • Prepare a "Time-Zero" Sample: Immediately after preparing a fresh stock solution of this compound in DMSO, take an aliquot, dilute it appropriately, and analyze it via HPLC. This will be your baseline reference.

  • Store the Stock Solution: Store your main stock solution under your standard laboratory conditions (e.g., -20°C).

  • Analyze at Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of your stock solution, dilute it in the same manner as the time-zero sample, and analyze it by HPLC.

  • Compare the Chromatograms:

    • Main Peak Area: Compare the peak area of the parent compound at each time point to the time-zero sample. A significant decrease in the peak area indicates degradation.

    • Appearance of New Peaks: Look for the appearance of new, smaller peaks in the chromatogram. These are likely degradation products.

    • Total Peak Area: Ensure the total peak area remains relatively constant to rule out issues with sample preparation or injection volume.

Question 3: I suspect my compound is degrading. What are the likely degradation pathways?

Answer:

Based on the structure of this compound, two primary degradation pathways are plausible: hydrolysis of the sulfonamide bond and N-dealkylation of the piperazine ring.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_dealkylation N-Dealkylation/Oxidation Pathway Parent 4-(4-Bromophenyl)-N,N- dimethylpiperazine-1-sulfonamide Product_H1 4-(4-Bromophenyl)piperazine Parent->Product_H1 Sulfonamide cleavage (H₂O) Product_H2 N,N-Dimethylsulfamic acid Parent->Product_H2 Sulfonamide cleavage (H₂O) Product_D1 4-(4-Bromophenyl)-N- methylpiperazine-1-sulfonamide Parent->Product_D1 Oxidative N-demethylation

Caption: Plausible degradation pathways for the target compound.

  • Sulfonamide Hydrolysis: This is a common degradation route for sulfonamides, especially in the presence of water and acid or base catalysts.[2] This would cleave the molecule into 4-(4-bromophenyl)piperazine and N,N-dimethylsulfamic acid.

  • N-Dealkylation: Arylpiperazine derivatives can undergo metabolic N-dealkylation.[10] While this is a biological process, similar oxidative dealkylation can occur chemically, potentially leading to the formation of 4-(4-bromophenyl)-N-methylpiperazine-1-sulfonamide.

Identifying the exact degradation products would require more advanced analytical techniques like LC-MS/MS to determine their mass and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for stock solutions of this compound in DMSO?

A: For long-term storage (months to years), it is best to store aliquoted stock solutions at -80°C . For short-term storage (days to weeks), -20°C is generally acceptable. Avoid storing DMSO stock solutions at 4°C for extended periods, as this can increase the rate of water absorption and potential degradation.

Q2: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?

A: It is best to minimize freeze-thaw cycles as much as possible. Each cycle increases the risk of water condensation into the solution. We strongly recommend preparing single-use aliquots. If you must reuse a stock vial, ensure it is brought to room temperature before opening to prevent atmospheric moisture from condensing inside the cold vial. A general guideline is to limit freeze-thaw cycles to no more than 3-5 times.

Q3: Are there any alternative solvents to DMSO if I continue to see stability issues?

A: If stability in DMSO is a persistent issue, you could consider other polar aprotic solvents. However, this will depend on the solubility of your compound and the compatibility of the solvent with your assay. Potential alternatives include:

  • Dimethylformamide (DMF): Similar solubilizing properties to DMSO, but also has its own stability considerations.

  • N-methyl-2-pyrrolidone (NMP): A strong solubilizing agent.

Before switching solvents, it is crucial to perform solubility and stability tests, as well as to confirm that the new solvent does not interfere with your experimental system.

Q4: How can I perform a quick "forced degradation" study to understand my compound's stability profile?

A: A forced degradation study can provide valuable insights into the potential degradation pathways and the stability-indicating nature of your analytical method.[11][12][13]

Stress ConditionProtocolPurpose
Acid Hydrolysis Dilute the compound in a solution of 0.1 M HCl in DMSO/water. Incubate at room temperature or slightly elevated (e.g., 40°C) for several hours.To assess stability to acidic conditions and promote hydrolysis.[14]
Base Hydrolysis Dilute the compound in a solution of 0.1 M NaOH in DMSO/water. Incubate under the same conditions as acid hydrolysis.To assess stability to basic conditions.[14]
Oxidation Dilute the compound in a DMSO solution containing a small percentage (e.g., 3%) of hydrogen peroxide. Incubate at room temperature.To simulate oxidative stress.[12]
Thermal Stress Incubate a DMSO stock solution at an elevated temperature (e.g., 60°C) for several days.To assess thermal stability.
Photostability Expose a DMSO stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.To assess light sensitivity.

After exposure to each condition, analyze the samples by HPLC and compare them to an unstressed control sample. This will reveal the conditions under which your compound is most labile.

References

  • Bacterial degradation pathways of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Jiang, B., Li, A., & Cui, D. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(21), 9165–9179. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER, 22(12). [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–716.
  • Kwiecień, A., Kwiecień, M., & Król, M. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4475. [Link]

  • Patel, A. S., Mer, K. S., & Parmar, V. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6961. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (n.d.). International Journal of Food Engineering. Retrieved January 21, 2026, from [Link]

  • Borecka, M., Haliński, Ł. P., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 431, 268–273.
  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Uno, T., & Kuroda, M. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2735–2742. [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Dimethyl sulfoxide. (2024, January 15). In Wikipedia. [Link]

  • Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Purdue University. [Link]

  • Klick, S., Muellner, T., & Wozniak, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Gupta, A., Yadav, J. S., & Rawat, S. (2016). Forced Degradation Studies. MedCrave. [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 21, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

  • N-Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. [Link]

  • Silva, T. O., & Barreiro, E. J. (2021). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 26(11), 3295. [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(2), 115–128. [Link]

Sources

Technical Support Center: Troubleshooting 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered issues during in-vitro cell culture experiments with this compound. My insights are drawn from extensive experience in the field to ensure scientific integrity and experimental success.

I. Compound Overview and Mechanism of Action

This compound is a synthetic organic compound featuring a sulfonamide group, a piperazine ring, and a bromophenyl moiety. While the precise mechanism of action for this specific molecule is not extensively documented in publicly available literature, its structural components suggest potential activities based on related compounds.

  • Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore found in a variety of therapeutic agents. In oncology, sulfonamide derivatives have been shown to target a range of cancer-associated proteins, including tyrosine kinases, carbonic anhydrases, and aromatases, thereby interfering with cancer progression and survival.[1]

  • Piperazine Ring: The piperazine core is a common structural motif in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as solubility and oral bioavailability.[2] Piperazine sulfonamides have been investigated as inhibitors for various enzymes, including HIV-1 protease.[3][4]

  • Bromophenyl Group: The presence of a halogenated phenyl ring, in this case, a bromophenyl group, can influence the compound's binding affinity to its target and its overall bioactivity. Studies on other molecules have indicated that a 4-bromophenyl moiety can be linked to anticancer properties.[5]

Given these structural features, this compound is likely being investigated for its potential as an anticancer agent or as a modulator of specific cellular signaling pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered when working with this compound in a cell culture setting.

Compound Solubility and Stock Preparation

Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure for preparing a stock solution?

Answer:

Poor solubility is a frequent issue with small molecule inhibitors.[6] For non-polar compounds like this one, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7][8]

Troubleshooting Protocol: Stock Solution Preparation

StepActionRationale and Expert Advice
1 Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.Ensure accurate weighing to achieve the desired final concentration. Use aseptic techniques to prevent contamination.
2 Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).A high-concentration stock minimizes the volume of DMSO added to your cell culture, reducing potential solvent-induced toxicity.[6]
3 Gently vortex or sonicate the solution at room temperature until the compound is fully dissolved. Visually inspect for any particulate matter.Sonication can aid in dissolving stubborn compounds. Avoid excessive heating, which could degrade the compound.
4 Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.
5 Store the aliquots at -20°C or -80°C for long-term storage.Lower temperatures enhance the stability of the compound in solution.

Question: My compound precipitates when I add it to the cell culture medium. How can I prevent this?

Answer:

Precipitation in aqueous media is a common problem for hydrophobic compounds.[9] This occurs when the final concentration of the compound exceeds its solubility limit in the culture medium.

Troubleshooting Strategies for Compound Precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and can also promote compound precipitation.

  • Pre-warming the Medium: Pre-warm your cell culture medium to 37°C before adding the compound. This can help to increase the solubility of the compound.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in cell culture medium before adding it to the final culture plate. This gradual dilution can prevent the compound from crashing out of solution.

  • Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, consider whether a higher serum concentration is compatible with your experimental design.

Inconsistent or Unexpected Experimental Results

Question: I am observing high variability between my experimental replicates. What could be the cause?

Answer:

Variability in experimental results can stem from several factors, from inconsistent cell handling to issues with the compound itself.

Logical Flow for Troubleshooting Experimental Variability:

Start High Variability Observed Cell_Handling Review Cell Culture Technique (seeding density, passage number) Start->Cell_Handling Compound_Prep Examine Compound Preparation (pipetting accuracy, mixing) Start->Compound_Prep Assay_Protocol Scrutinize Assay Protocol (incubation times, reagent addition) Start->Assay_Protocol Compound_Stability Consider Compound Stability (degradation in media) Start->Compound_Stability End Consistent Results Cell_Handling->End Compound_Prep->End Assay_Protocol->End Compound_Stability->End

Troubleshooting Experimental Variability.

Detailed Checklist for Reproducibility:

  • Cell Seeding Uniformity: Ensure that cells are evenly seeded across all wells of your culture plates. Inconsistent cell numbers will lead to variable responses to the compound.

  • Passage Number and Cell Health: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses. Regularly check for signs of cellular stress or contamination.

  • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of the compound to each well.

  • Thorough Mixing: After adding the compound to the culture medium, mix the plate gently but thoroughly to ensure a uniform concentration in each well.

  • Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels for all experimental plates.

Question: The compound is showing toxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between specific activity and general cytotoxicity?

Answer:

Distinguishing between targeted effects and non-specific toxicity is crucial for interpreting your data correctly.

Experimental Workflow for Deconvoluting Specificity and Cytotoxicity:

Start Observe Cellular Effect Dose_Response Perform Dose-Response Curve (e.g., MTT, SRB assay) Start->Dose_Response Time_Course Conduct Time-Course Experiment Start->Time_Course Mechanism_Assay Assay for Specific Mechanism (e.g., Western blot, qPCR) Dose_Response->Mechanism_Assay Time_Course->Mechanism_Assay Control_Compound Include Negative Control Compound Mechanism_Assay->Control_Compound Conclusion Differentiate Specificity vs. Cytotoxicity Control_Compound->Conclusion

Workflow to assess specificity.

Strategies to Differentiate Specific Effects from Cytotoxicity:

  • Dose-Response Curves: Perform a comprehensive dose-response experiment using a cell viability assay (e.g., MTT, SRB, or CellTiter-Glo®) to determine the EC50 (half-maximal effective concentration) for the desired biological effect and the CC50 (half-maximal cytotoxic concentration). A significant window between the EC50 and CC50 suggests a specific effect.

  • Time-Course Analysis: Evaluate the onset of the biological effect and cytotoxicity over time. Specific effects may occur at earlier time points and at lower concentrations than general toxicity.

  • Mechanism-Based Assays: Use assays that directly measure the activity of the putative target or pathway. For example, if you hypothesize that the compound inhibits a specific kinase, perform a Western blot to assess the phosphorylation status of its downstream substrates.

  • Negative Control Compound: Include a structurally similar but inactive analog of your compound as a negative control. If the negative control does not produce the same biological effect, it strengthens the evidence for a specific mechanism of action for your compound of interest.

  • Rescue Experiments: If possible, try to rescue the phenotype by overexpressing the target protein or adding a downstream metabolite.

Off-Target Effects and Assay Interference

Question: How can I be sure that the observed effects are not due to off-target activities or assay interference?

Answer:

Off-target effects and assay interference are common pitfalls in drug discovery research.[10][11] It is essential to perform counter-screens and be aware of potential liabilities associated with your compound's structure.

Potential Off-Target and Interference Mechanisms of Sulfonamides and Related Structures:

Structural MoietyPotential Off-Target/InterferenceMitigation Strategy
Sulfonamide Inhibition of carbonic anhydrases, interaction with other enzymes containing a zinc cofactor.[1]Profile the compound against a panel of carbonic anhydrase isoforms. Use structurally diverse control compounds.
Bromophenyl Potential for non-specific reactivity, particularly with thiol-containing proteins.[12]Perform assays in the presence of a reducing agent like DTT to check for thiol reactivity. Use ALARM NMR to screen for promiscuous binders.[11]
General Compound aggregation at high concentrations, leading to non-specific inhibition.Visually inspect for compound precipitation. Use dynamic light scattering (DLS) to detect aggregation.
General Interference with assay readout (e.g., fluorescence quenching or enhancement).Run a control experiment with the compound in the absence of cells or the target enzyme to assess its intrinsic fluorescence or absorbance at the assay wavelength.

III. Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the CC50 value.

IV. References

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules.

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. Molecules.

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC.

  • This compound, 98% Purity, C12H18BrN3O2S, 10 grams. CP Lab Safety.

  • 4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide | 471938-25-7. ChemicalBook.

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.

  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed.

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.

  • Nuisance compounds in cellular assays. PMC.

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

  • SOP30101: Recipes for Complete Media for Patient-Derived In Vitro and Organoid Cultures. National Cancer Institute.

  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.

  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules.

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules.

  • Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed.

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ResearchGate.

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.

  • Protocol for Brn3a Antibody (Cat. No. 411 004) Immunohistochemistry Paraffin embedded (IHC-P) Tissue Preparation. Synaptic Systems.

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

  • THE STABILITY OF N-[2-(4-o-FLUOROPHENYLPIPERAZIN-1-YL)ETHYL]. Acta Poloniae Pharmaceutica.

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed.

  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate.

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology.

  • New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv.

  • Dimethyl Sulfoxide (DMSO). HiMedia Laboratories.

  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters.

  • Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS.

  • Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. Molecules.

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.

  • PRODUCT INFORMATION. Cayman Chemical.

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC.

  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications.

  • CAS No : 2327471-74-7 | Product Name : 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide. Pharmaffiliates.

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Optimizing Dosage for In Vivo Studies with Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine sulfonamides. This guide is designed to provide you with field-proven insights and practical, step-by-step methodologies to navigate the complexities of in vivo dosage optimization. Our goal is to empower you with the expertise to design robust experiments, troubleshoot common challenges, and confidently interpret your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when starting in vivo studies with novel piperazine sulfonamides.

Q1: Where should I begin with dose selection for my novel piperazine sulfonamide in a rodent model?

A1: Selecting a safe and potentially efficacious starting dose is a critical first step. For novel small molecules, a conventional and conservative approach is to use a fraction of a toxic dose identified in preclinical toxicology studies. A common starting point is one-tenth of the severely toxic dose in 10% of rodents (STD10).[1][2] If a no-observed-adverse-effect level (NOAEL) has been established, this can also be a valuable reference point for selecting the initial dose.[3] It is crucial to perform a thorough literature review for compounds with similar structures or mechanisms of action to inform your starting dose range.

Q2: What are the most common challenges I might face when formulating a piperazine sulfonamide for in vivo administration?

A2: A primary challenge with many small molecules, including some sulfonamides, is poor aqueous solubility.[4] This can lead to difficulties in preparing a homogenous and stable formulation, which is essential for accurate dosing. Using vehicles such as aqueous solutions (e.g., saline), oils (e.g., corn oil), or co-solvent mixtures (e.g., containing DMSO, PEG 400) are common strategies.[5] It is imperative to assess the solubility and stability of your compound in various vehicles before initiating animal studies.

Q3: What are the key pharmacokinetic parameters I should be assessing for my piperazine sulfonamide?

A3: Key pharmacokinetic (PK) parameters to evaluate include clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) for oral dosing. These parameters will help you understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in your animal model.[6] Understanding the PK profile is fundamental to designing an effective dosing regimen that maintains drug exposure within the therapeutic window.

Q4: My animals are showing unexpected adverse effects. What are the first things I should investigate?

A4: Unexpected adverse effects can stem from the compound itself or the vehicle. First, review the clinical signs and compare them to known toxicities of the sulfonamide and piperazine classes. Sulfonamides can cause hypersensitivity reactions, crystalluria, and hematologic effects.[7] Piperazine's primary mechanism of action involves targeting the neuromuscular system, which could manifest as neurological symptoms.[8] It is also crucial to evaluate the vehicle for any potential toxicity.[9] Running a vehicle-only control group is essential to differentiate between compound- and vehicle-induced effects.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific issues that may arise during your in vivo experiments.

Formulation and Administration

Issue: My piperazine sulfonamide is precipitating out of solution during formulation or administration.

  • Potential Cause: The compound has low solubility in the chosen vehicle, or the concentration is too high.

  • Troubleshooting Steps:

    • Re-evaluate Vehicle Selection: Test a panel of pharmaceutically acceptable vehicles to identify one that provides optimal solubility. Consider co-solvents like PEG 400, propylene glycol, or ethanol in combination with aqueous vehicles.

    • pH Adjustment: Determine the pKa of your compound. Adjusting the pH of the formulation can significantly improve the solubility of ionizable compounds.

    • Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization can improve stability and bioavailability.[10]

    • Lower the Concentration: If possible, reduce the concentration of the dosing solution. This may require increasing the dosing volume, but be mindful of the maximum recommended volumes for your chosen route and animal model.[11]

Issue: I'm observing high variability in my plasma concentration data after oral gavage.

  • Potential Cause: Inconsistent dosing technique, formulation instability, or inherent variability in oral absorption.

  • Troubleshooting Steps:

    • Standardize Gavage Technique: Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration. The gavage needle should be measured to the correct length (from the tip of the nose to the last rib) to ensure direct delivery to the stomach.[12]

    • Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to prevent settling of the compound.

    • Evaluate Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of orally administered compounds. Consider fasting the animals before dosing, but be aware of the potential physiological consequences.

    • Assess Gut Metabolism and Efflux: The compound may be subject to first-pass metabolism in the gut wall or efflux by transporters like P-glycoprotein, leading to variable absorption.

Pharmacokinetics and Pharmacodynamics

Issue: My compound has very low oral bioavailability.

  • Potential Cause: Poor absorption from the gastrointestinal tract, high first-pass metabolism in the liver, or rapid efflux back into the gut lumen.

  • Troubleshooting Steps:

    • Investigate Solubility and Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess the intrinsic permeability of your compound.

    • Inhibit Efflux Transporters: Co-administer your compound with a known P-glycoprotein inhibitor (e.g., verapamil) in a pilot study to see if bioavailability improves.

    • Consider Alternative Routes: If oral bioavailability remains a significant hurdle, explore other administration routes such as intravenous (IV) or intraperitoneal (IP) injection for initial efficacy studies.

    • Formulation Strategies: Employ enabling formulations such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions to enhance dissolution and absorption.

Issue: The observed in vivo efficacy does not correlate with the in vitro potency.

  • Potential Cause: Suboptimal pharmacokinetic properties (e.g., rapid clearance, low exposure at the target tissue), high plasma protein binding, or the animal model is not representative of the human disease.

  • Troubleshooting Steps:

    • Conduct a Full PK/PD Study: Correlate the pharmacokinetic profile with the pharmacodynamic response over a range of doses. This will help establish the exposure-response relationship and determine the minimum effective concentration.

    • Measure Free Drug Concentration: High plasma protein binding can limit the amount of free drug available to interact with the target. Measure the fraction of unbound drug in plasma to better correlate exposure with activity.

    • Assess Target Engagement: If possible, develop an assay to measure target engagement in the tissue of interest. This will confirm that the drug is reaching its site of action at sufficient concentrations.

    • Re-evaluate the Animal Model: Ensure the chosen animal model has a disease pathophysiology and drug target expression that is relevant to the human condition. For example, when studying DPP-IV inhibitors, various diabetic mouse models can be used, each with its own characteristics.[13]

Toxicity and Unexpected Outcomes

Issue: I'm observing unexpected animal deaths, even at low doses.

  • Potential Cause: Acute toxicity of the compound, vehicle toxicity, or procedural complications.

  • Troubleshooting Steps:

    • Perform a Dose Range-Finding Study: A well-designed dose-ranging study will help identify the maximum tolerated dose (MTD).[1]

    • Thorough Necropsy and Histopathology: If unexpected deaths occur, a full necropsy and histopathological examination of major organs should be performed to identify the cause of death.

    • Review Administration Procedure: Improper administration, such as esophageal perforation during oral gavage or an improperly placed intravenous injection, can lead to mortality.[14][15]

    • Consider Stress as a Factor: The stress of handling and dosing can sometimes lead to adverse outcomes, especially in sensitive animal strains.[7]

Issue: The vehicle control group is showing significant physiological changes.

  • Potential Cause: The vehicle itself has biological activity or is causing a physiological stress response.

  • Troubleshooting Steps:

    • Reduce Vehicle Concentration/Volume: Some vehicles, like DMSO, can have biological effects at higher concentrations. Try to use the lowest effective concentration and volume.[9]

    • Select an Inert Vehicle: If the vehicle is causing confounding effects, switch to a more inert vehicle like saline or corn oil.[5]

    • Acclimatize Animals to the Dosing Procedure: Acclimatizing the animals to handling and the dosing procedure can help reduce stress-related physiological changes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in optimizing the dosage of piperazine sulfonamides.

Protocol 1: Formulation of a Piperazine Sulfonamide for Oral Gavage

Objective: To prepare a stable and homogenous suspension of a piperazine sulfonamide for oral administration in rodents.

Materials:

  • Piperazine sulfonamide compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Spatula

  • Graduated cylinder

  • Syringes and gavage needles

Procedure:

  • Calculate the required amount of compound and vehicle based on the desired concentration and the total volume needed for the study.

  • Weigh the piperazine sulfonamide accurately using an analytical balance.

  • Triturate the compound in a mortar and pestle to a fine powder to aid in suspension.

  • Add a small amount of the vehicle to the powder in the mortar and levigate to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradually add the remaining vehicle while continuously mixing.

  • Transfer the suspension to a beaker with a magnetic stir bar.

  • Stir the suspension continuously on a stir plate for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any clumps or precipitation.

  • Maintain continuous stirring during the dosing procedure to ensure each animal receives a consistent dose.

Protocol 2: Dose-Ranging Study to Determine the Maximum Tolerated Dose (MTD)

Objective: To identify the highest dose of a piperazine sulfonamide that can be administered without causing dose-limiting toxicity.

Materials:

  • Test compound formulated as described in Protocol 1

  • Appropriate animal model (e.g., mice or rats)

  • Cages, bedding, food, and water

  • Dosing equipment (syringes, gavage needles)

  • Scale for weighing animals

Procedure:

  • Select at least 3-4 dose levels based on literature data, in vitro cytotoxicity, and the starting dose determined from toxicological data. A common approach is to use a geometric dose progression (e.g., 10, 30, 100 mg/kg).

  • Assign a small group of animals (e.g., 3-5 per sex per group) to each dose level and a vehicle control group.

  • Administer a single dose of the compound or vehicle to the respective groups.

  • Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for up to 14 days. Clinical signs to monitor include changes in posture, activity, breathing, and the presence of tremors or convulsions.

  • Record body weights daily. A significant loss of body weight (e.g., >15-20%) is often considered a sign of toxicity.

  • The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a substantial reduction in body weight.

Protocol 3: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a piperazine sulfonamide after a single dose.

Materials:

  • Cannulated rodents (optional, but recommended for serial blood sampling)

  • Test compound formulation

  • Dosing equipment

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

Procedure:

  • Dose the animals with the test compound at a selected dose level (intravenously and/or orally).

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). For IV administration, the initial time points should be more frequent.[16]

  • Process the blood samples immediately to obtain plasma. Centrifuge the blood at a specified speed and temperature, then carefully collect the supernatant (plasma).

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of the piperazine sulfonamide at each time point.

  • Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F% for oral dosing).

Visualizations

Diagram 1: Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies cluster_modeling Data Analysis & Modeling A In Vitro Potency & Selectivity F Dose Range-Finding (MTD) A->F B Preliminary Toxicology (e.g., cytotoxicity) B->F C Physicochemical Properties (Solubility, pKa) D Vehicle Screening C->D E Formulation Preparation & Stability D->E E->F G Pharmacokinetic (PK) Study F->G H Efficacy Study in Disease Model F->H I PK/PD Modeling G->I J Dose-Response Analysis H->J K Optimal Dose Selection I->K J->K ToxicityTroubleshooting cluster_vehicle Vehicle-Related Issues cluster_compound Compound-Related Issues Start Unexpected Toxicity Observed Q1 Is toxicity seen in vehicle control group? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   V1 Reduce vehicle concentration/volume A1_Yes->V1 C1 Perform dose de-escalation A1_No->C1 V2 Select a more inert vehicle V1->V2 V3 Check for vehicle contamination V2->V3 C2 Conduct detailed histopathology C1->C2 C3 Evaluate potential off-target effects C2->C3 C4 Assess for exaggerated pharmacology C3->C4

Caption: A decision tree for troubleshooting unexpected in vivo toxicity.

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • International Council for Harmonisation. (2009). ICH Harmonised Tripartite Guideline S9: Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • European Medicines Agency. (2007). Guideline on strategies to identify and mitigate risks for first-in-human clinical trials with investigational medicinal products. [Link]

  • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). Dose translation from animal to human studies revisited. The FASEB Journal, 22(3), 659-661.
  • National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. [Link]

  • Hawkins, P., et al. (2019). Avoiding mortality in animal research and testing.
  • Patsnap. (2024). What is the mechanism of Piperazine?
  • Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. (2021). Frontiers in Pharmacology.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Ting, N. (2011). Dose Finding in Drug Development. Springer.
  • U.S. Food and Drug Administration. (2021). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23.
  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Intravenous Injections in the Rat. [Link]

  • Li, W., Jia, H., & Liu, Y. (2019). An LC–MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Journal of pharmaceutical and biomedical analysis, 164, 55-63.
  • Lin, M., & Lu, J. (2021). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Acta Pharmaceutica Sinica B, 11(9), 2811-2831.
  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • BHANDARI, S. K. (2020). Dose–Response Curves Explained: From Experiment to EC₅₀. Pharmacology & Therapeutics, 23(2), 105-112.
  • Elbroch, M., & Kresky, K. (2022). Standardizing protocols for determining the cause of mortality in wildlife studies. Wildlife Society Bulletin, 46(3), e1325.
  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • UBC Animal Care Committee. (2021). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. [Link]

  • Spry, C. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science.
  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • U.S. Department of Agriculture Food Safety and Inspection Service. (2016). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • North-West University. (2014).
  • Study.com. (n.d.). The Dose-Response Curve: Determining Health Effects of Environmental Pollutants. [Link]

  • Russell, J. C., et al. (2015). Diagnosing and responding to causes of failure to eradicate invasive rodents.
  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Blood Collection from the Tail Vein in Rats. [Link]

  • Lee, S., & Kim, H. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 14(3), 570.
  • Atilgan, S., & Ozturk, H. (2023). Investigation on Mechanical Properties of Functional Graded Hybrid TPMS Structures Inspired Bone Scaffolds. Polymers, 15(15), 3290.
  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Norwegian University of Science and Technology. (n.d.).
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of pharmacology & pharmacotherapeutics, 1(2), 87.
  • News-Medical.Net. (2023). What is a Dose-Response Curve?. [Link]

  • Nanotechnology-Based Therapies for Autoimmune Diseases. (2026).
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc..
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Balcombe, J. P., & Barnard, N. D. (2004). Alternative Method of Oral Dosing for Rats.
  • Western lifestyle linked to maladaptive trained immunity. (2026). eLife.
  • Continuous intravenous infusion in the unrestrained rat - Procedures and results. (2025).
  • The Dual-Faceted Role of Metal-Based Nanomaterials in Hepatic Fibrosis Therapy. (2026).
  • DailyMed. (n.d.). BESIVANCE- besifloxacin suspension. [Link]

Sources

Technical Support Center: Purification of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (CAS 1226808-59-8). This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested solutions to help you achieve the desired purity and yield for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the structural features of this compound that influence its behavior during purification:

  • Aromatic Bromophenyl Group: This bulky, nonpolar group contributes to the molecule's overall lipophilicity.

  • Piperazine Ring: The two nitrogen atoms in the piperazine ring confer basicity to the molecule. The pKa values for piperazine itself are around 5.3 and 9.7, and this basicity is a key factor in its chromatographic behavior and allows for manipulation through pH adjustments.[1][2]

  • N,N-dimethylsulfonamide Group: This is a polar, non-basic functional group that increases the molecule's polarity and potential for hydrogen bonding.

The combination of these groups results in a molecule of moderate polarity with a basic handle, which informs our choice of purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the purification of this compound.

Q1: My crude product is an oil and won't crystallize. How can I purify it?

This is a common issue with piperazine derivatives that may not readily form a crystalline solid.[3] Here are several strategies to consider:

  • Salt Formation & Recrystallization: The basic nature of the piperazine ring can be leveraged to form a salt, which is often a crystalline solid that is easier to purify by recrystallization.[3] Treatment with acids like hydrochloric acid or fumaric acid can induce crystallization.[3] The resulting salt can then be neutralized to regenerate the purified free base.[3]

  • Column Chromatography: This is a primary method for purifying oils.[3] However, the basicity of your compound can lead to challenges like peak tailing on standard silica gel.[3] See Q2 for a detailed discussion on optimizing column chromatography.

  • Acid-Base Extraction: This is a good technique for removing non-basic impurities.[3] By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution, your basic compound will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Solvent Trituration/Washing: You can wash or triturate the oil with a solvent in which the impurities are soluble but your product is not.[3] For a compound of moderate polarity, starting with a nonpolar solvent like hexane or heptane to remove nonpolar impurities is a good first step.

Q2: I'm observing significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?

Peak tailing is a frequent problem when purifying basic compounds like piperazine derivatives on acidic silica gel.[3][4][5] This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[3][5] Here are several effective solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: To prevent your compound from sticking to the silica, add a competing base to your eluent.[3][4] A common choice is to add 0.1-1% (v/v) of triethylamine (TEA) to your mobile phase.[3] For strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can also be effective.[3]

    • Low pH Mobile Phase: Working at a low pH can help to neutralize the silanol groups on the silica surface, preventing ion exchange from taking place.[4] A buffer such as 10-20 mM phosphate at pH 2.5 can be effective.[4]

  • Use a Deactivated Stationary Phase: Consider using a deactivated or "end-capped" silica gel column to reduce the number of active silanol groups.[5] Alternatively, for very challenging separations, basic alumina can be used as the stationary phase.

  • Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase chromatography (e.g., C18) is a powerful alternative. However, tailing can still occur. To mitigate this, consider:

    • Using a mobile phase additive: Incorporating 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the piperazine, leading to better peak shape.[2][6]

    • Operating at high pH: Using a column stable at high pH can neutralize the basic compound, also reducing tailing.

Q3: I'm having trouble finding a suitable solvent for recrystallization. What's the best approach?

Finding the right solvent is key to successful recrystallization.[7][8] An ideal solvent will dissolve your compound well at high temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.[7][8]

  • Solvent Selection Strategy:

    • Start with small-scale solubility tests. Use a small amount of your crude product in several different solvents of varying polarities.

    • Common solvents to try for sulfonamides include: ethanol, isopropanol, and mixtures of ethanol and water.[7][9] Given the bromophenyl group, you might also consider solvents like toluene or ethyl acetate.

    • Consider a co-solvent system. If you can't find a single suitable solvent, a binary solvent system can be very effective.[10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly. A common example is dichloromethane/n-heptane.[11]

  • Experimental Protocol for Recrystallization:

    • Add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.[7][8][12]

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.[7][8] Do not disturb the flask during this process.[7]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.[7][10]

    • Dry the crystals under vacuum.

Q4: What are the likely impurities I need to remove?

Understanding the potential impurities is crucial for designing an effective purification strategy. The most common impurities arise from the starting materials or side reactions during the synthesis.

  • Unreacted Starting Materials:

    • 1-(4-bromophenyl)piperazine

    • N,N-Dimethylsulfonyl chloride

  • Reagents:

    • Excess base (e.g., triethylamine, pyridine) used in the reaction.

  • Side Products:

    • Hydrolysis of N,N-dimethylsulfonyl chloride.

    • Formation of di-sulfonated piperazine derivatives.

A well-designed purification protocol will target the removal of these specific impurities based on their chemical properties.

Visual Workflows and Data

To further assist in your purification efforts, the following diagrams and tables provide a structured approach to decision-making and protocol design.

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Product (4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide) is_solid Is the crude product a solid? start->is_solid is_oil Crude product is an oil is_solid->is_oil No recrystallization Attempt Recrystallization is_solid->recrystallization Yes salt_formation Attempt Salt Formation and Recrystallization is_oil->salt_formation column_chromatography Column Chromatography is_oil->column_chromatography acid_base_extraction Acid-Base Extraction is_oil->acid_base_extraction

A decision tree for selecting the initial purification strategy.

Table 1: Troubleshooting Column Chromatography

SymptomPossible CauseSuggested Solution
Peak Tailing Strong interaction of the basic piperazine with acidic silica gel.[3][5]Add 0.1-1% triethylamine or ammonia in methanol to the eluent.[3] Use a deactivated silica gel or basic alumina.
Co-elution of Impurities Similar polarity of the product and impurities.Optimize the solvent system. Try a different solvent system with different selectivity (e.g., ethyl acetate/hexane vs. dichloromethane/methanol).
Low Recovery Product is too strongly adsorbed on the column.Increase the polarity of the eluent. If using a basic modifier, ensure it is present throughout the entire purification process.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Extraction start Dissolve crude product in organic solvent (e.g., DCM) wash_acid Wash with acidic aqueous solution (e.g., 1M HCl) start->wash_acid separate_layers1 Separate Layers wash_acid->separate_layers1 organic_layer1 Organic Layer: (Non-basic impurities) separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: (Protonated Product) separate_layers1->aqueous_layer1 Aqueous basify Basify aqueous layer (e.g., with NaOH or NaHCO3) aqueous_layer1->basify extract_organic Extract with fresh organic solvent basify->extract_organic separate_layers2 Separate Layers extract_organic->separate_layers2 aqueous_layer2 Aqueous Layer: (Inorganic salts) separate_layers2->aqueous_layer2 Aqueous organic_layer2 Organic Layer: (Purified Product) separate_layers2->organic_layer2 Organic dry_concentrate Dry organic layer (e.g., Na2SO4) and concentrate organic_layer2->dry_concentrate

A general workflow for purification using acid-base extraction.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available from: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Available from: [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]

  • Tailing of basic compound. Reddit. Available from: [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. Available from: [Link]

  • Purification of piperazine. Google Patents.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Texas at Dallas. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available from: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • Sulfonamide purification process. Google Patents.
  • Recrystallization. YouTube. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

  • This compound, 98% Purity, C12H18BrN3O2S, 10 grams. CP Lab Safety. Available from: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. Available from: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available from: [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available from: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. Available from: [Link]

  • Products. 2a biotech. Available from: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. Available from: [Link]

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors. Using the hypothetical compound This compound , we will walk through the critical steps of identifying, characterizing, and mitigating off-target effects to ensure the scientific validity of your research and the therapeutic potential of your lead compounds.

Given that this compound is a novel or under-characterized agent, this guide provides a comprehensive framework for its investigation. The principles and protocols outlined here are broadly applicable to other new chemical entities in your discovery pipeline.

Part 1: Troubleshooting Guide - Unexpected Phenotypes and Confounding Data

You've synthesized or obtained this compound and are observing unexpected or inconsistent results in your cellular assays. This section addresses common problems that may arise from off-target effects.

Question 1: I'm observing a potent cytotoxic effect at concentrations where my presumed target is not expected to be fully inhibited. How do I determine if this is an off-target effect?

Answer: This is a classic indicator of off-target activity. The observed phenotype (cytotoxicity) may not be mechanistically linked to your intended target. Here’s how to troubleshoot:

Underlying Cause: The compound may be inhibiting one or more essential proteins (e.g., kinases involved in cell cycle progression, metabolic enzymes) with higher affinity than your intended target.

Troubleshooting Workflow:

  • Perform a Dose-Response Deconvolution:

    • Simultaneously measure target engagement and the cytotoxic phenotype across a wide range of compound concentrations.

    • On-Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to quantify how much compound is binding to your intended target inside the cell.[1][2][3][4][5]

    • Phenotypic Assay: Quantify cytotoxicity using a standard assay (e.g., CellTiter-Glo®).

    • Analysis: If the IC50 for cytotoxicity is significantly lower than the EC50 for target engagement, it strongly suggests an off-target mechanism is responsible for the cell death.

  • Broad Kinase Panel Screening:

    • Many small molecules that interact with ATP-binding pockets can have broad kinase activity.[6][7]

    • Submit your compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins) for profiling against a large panel of kinases (e.g., >400).[8] This will provide a "hit list" of potential off-target kinases. It is crucial to perform these screens at multiple concentrations to gauge potency.[8][9][10]

  • Chemical Proteomics:

    • Utilize techniques like kinobeads coupled with quantitative mass spectrometry to pull down proteins from cell lysates that bind to your compound.[11] This is an unbiased approach to identify direct binding partners.

Question 2: My compound shows the desired effect in a biochemical assay with the purified target protein, but the cellular activity is much weaker or absent. What could be the issue?

Answer: This discrepancy often points to issues with cell permeability, efflux, or metabolism, but can also be due to the cellular environment influencing target availability or conformation.

Underlying Cause:

  • The compound may not be effectively reaching its target in the cell.

  • The biochemical assay conditions (e.g., low ATP concentration) may not reflect the physiological environment of the cell.[6]

Troubleshooting Workflow:

  • Verify Target Engagement in a Cellular Context: This is a critical first step.

    • CETSA: A positive thermal shift in the presence of your compound provides direct evidence of target binding in intact cells.[1][2][3][12][13]

    • NanoBRET™/FRET Assays: These assays provide real-time, quantitative data on target occupancy in living cells.[4][5][14]

  • Assess Cell Permeability:

    • Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to determine if your compound can cross the cell membrane.

  • Consider ATP Competition in Kinase Assays:

    • If your target is a kinase, cellular ATP concentrations (1-10 mM) are much higher than those typically used in biochemical assays (1-10 µM).[6] An ATP-competitive inhibitor will appear less potent in a cellular environment.

    • Action: Re-run your biochemical assay with ATP concentrations that mimic physiological levels to get a more accurate IC50.

Part 2: Frequently Asked Questions (FAQs) - A Proactive Approach to Selectivity

This section provides answers to common questions about proactively assessing and improving the selectivity of a novel compound like this compound.

Question 3: What is the best strategy to build a selectivity profile for my new compound?

Answer: A multi-pronged approach is essential for building a robust selectivity profile.[15]

  • Computational Prediction:

    • Before extensive lab work, use computational tools to predict potential off-targets. Methods like chemical similarity searching (SEA) or docking against a panel of protein structures can provide early warnings.[16][17][18]

  • Systematic Biochemical Screening:

    • Screen your compound against a diverse panel of targets. If your primary target is a kinase, a broad kinome screen is essential.[8][9][10] If it's a GPCR, screen against a relevant GPCR panel.

  • Unbiased Proteome-Wide Approaches:

    • Thermal Proteome Profiling (TPP): This is a powerful extension of CETSA coupled with mass spectrometry that can identify changes in the thermal stability of thousands of proteins simultaneously upon compound treatment, revealing both on- and off-targets.[13]

    • Affinity Chromatography-Mass Spectrometry: Immobilize your compound on beads to pull down binding partners from a cell lysate for identification by mass spectrometry.[11]

Data Summary Table for Selectivity Profiling:

Parameter On-Target (e.g., Kinase X) Off-Target 1 (e.g., Kinase Y) Off-Target 2 (e.g., Kinase Z)
Biochemical IC50 50 nM500 nM>10,000 nM
Cellular Target Engagement EC50 (CETSA/NanoBRET™) 200 nM2,500 nMNot Determined
Selectivity Ratio (Off-Target IC50 / On-Target IC50) -10>200

Question 4: I've identified several off-targets. How do I validate that they are responsible for the observed side effects?

Answer: Validating the functional consequences of off-target binding is crucial.

Experimental Workflow for Off-Target Validation:

G cluster_0 Initial Observation cluster_1 Genetic Validation cluster_2 Phenotypic Rescue phenotype Phenotype observed with 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide off_target_list List of potential off-targets (from kinase screen) crispr Generate CRISPR-Cas9 knockout of suspected off-target gene(s) phenotype->crispr Hypothesis: Phenotype is due to off-target binding rescue_exp Treat knockout/knockdown cells with your compound crispr->rescue_exp rnai Use RNAi to knockdown suspected off-target gene(s) rnai->rescue_exp analysis Analyze if the off-target phenotype is lost rescue_exp->analysis conclusion Conclusion analysis->conclusion If phenotype is lost, off-target is validated

Caption: Workflow for validating functional off-target effects.

Step-by-Step Protocol:

  • Genetic Knockout/Knockdown: Use CRISPR-Cas9 or RNAi to eliminate or reduce the expression of the suspected off-target protein in your cell model.[19][][21][22][23] This is a powerful way to isolate the function of a single protein.[19][21]

  • Phenotypic Rescue Experiment: Treat the knockout/knockdown cells and the parental (wild-type) cells with your compound.

  • Analysis: If the off-target phenotype (e.g., cytotoxicity) is diminished or absent in the knockout/knockdown cells compared to the wild-type cells upon treatment, you have strong evidence that the compound elicits this effect by acting on that specific off-target.

Question 5: How can I rationally design a more selective compound based on my off-target data?

Answer: Off-target data is invaluable for structure-activity relationship (SAR) studies to improve selectivity.

Strategy:

  • Structural Biology: Obtain crystal structures of your compound bound to both its on-target and a key off-target protein. This can reveal differences in the binding pockets that can be exploited.

  • Structure-Based Drug Design:

    • Identify unique residues or sub-pockets in your on-target that are not present in the off-target.

    • Modify your compound to introduce chemical moieties that create favorable interactions with these unique features of the on-target or create steric clashes with the off-target.[6][15]

  • Iterative Screening: Synthesize a small library of analogs based on these designs and re-screen them for both on-target potency and off-target activity to identify compounds with an improved selectivity ratio.

Logical Relationship Diagram for Improving Selectivity:

G start Initial Compound (e.g., 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide) off_target_id Identify Off-Targets (Kinase Screen, TPP) start->off_target_id structural_bio Structural Biology (X-ray crystallography of on- and off-targets) off_target_id->structural_bio sar Structure-Activity Relationship (SAR) Analysis structural_bio->sar design Rational Design of New Analogs sar->design synthesis Synthesize Analogs design->synthesis rescreen Re-screen for On- and Off-Target Activity synthesis->rescreen rescreen->sar Iterate selective_compound More Selective Compound rescreen->selective_compound

Caption: Iterative cycle for rational design of selective inhibitors.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022).
  • Explore the role of CRISPR gene editing in target validation - Select Science. (n.d.).
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (2021).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015).
  • CRISPR Cas9 Gene Editing for Target Identification and Validation - BOC Sciences. (n.d.).
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (n.d.).
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar. (n.d.).
  • Target Validation with CRISPR | Biocompare.com. (2022).
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation - Journal of Biomedicine and Biochemistry. (2024).
  • How CRISPR–Cas9 Screening will revolutionize your drug development programs. (2015).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed. (n.d.).
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. (n.d.).
  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. (2025).
  • Advances in BRET probes for intracellular target engagement studies - ResearchGate. (2026).
  • FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC - NIH. (n.d.).
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PubMed Central. (n.d.).
  • Technical Support Center: Minimizing Off-Target Effects in Experimental Design - Benchchem. (n.d.).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.).
  • A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed. (2019).
  • Measuring Intracellular Target Engagement via BRET with Stable Cell Lines - Promega. (2016).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.).
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay - Promega Corporation. (n.d.).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.).

Sources

Technical Support Center: Protocol Optimization for 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers working with 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (Compound ID: BPS-44). This guide is designed to provide in-depth, field-proven insights into optimizing your experimental protocols and troubleshooting common challenges. As a molecule combining a sulfonamide pharmacophore with a piperazine scaffold, BPS-44 presents unique considerations for robust and reproducible assay development.

Section 1: Core Compound Characteristics & Handling

Before delving into specific assay troubleshooting, it is critical to understand the foundational physicochemical properties of BPS-44. Its structure—containing a hydrophobic bromophenyl group, a basic piperazine ring, and a sulfonamide moiety—dictates its behavior in experimental systems.

Frequently Asked Questions: Compound Handling

Question: What is the best solvent for creating a stock solution of BPS-44?

Answer: Due to its limited aqueous solubility, the recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (DMSO). BPS-44 is readily soluble in DMSO at concentrations up to 50 mg/mL.[1] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a level that impacts cellular health, typically <0.5%.

Question: How should I store my BPS-44 stock solution to prevent degradation?

Answer: Both piperazine and sulfonamide derivatives can be susceptible to degradation, particularly through hydrolysis in aqueous solutions and oxidation.[2] Solid BPS-44 should be stored at room temperature in a tightly sealed, light-resistant container.[1] We recommend preparing DMSO stock solutions, aliquoting them into single-use volumes to avoid repeated freeze-thaw cycles, and storing them at -20°C or -80°C under an inert gas like argon or nitrogen if long-term stability is required. Aqueous solutions should not be stored for more than one day.[1] Inconsistent results are a common sign of compound degradation.[2]

Question: I'm observing precipitation when I dilute my DMSO stock into aqueous assay buffer. How can I fix this?

Answer: This is a classic solubility issue. The key is to avoid "crashing out" the compound. Here’s a systematic approach:

  • Intermediate Dilutions: First, perform an intermediate dilution of your DMSO stock in a water-miscible organic solvent like ethanol or by creating a 1:1 solution of DMSO:PBS (pH 7.2).[1]

  • Vortexing During Dilution: Add the aliquot of the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

  • Buffer Composition: The pH of your buffer is critical. The piperazine moiety is basic, and its protonation state will significantly affect solubility.[2] Conduct a solubility test across a range of physiologically relevant pH values (e.g., 6.5 to 8.0) to determine the optimal buffer for your assay.

  • Use of Surfactants: For in vitro biochemical assays, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01%) to the assay buffer to maintain compound solubility.

Solvent Approximate Solubility Primary Use Case Notes
DMSO >50 mg/mLPrimary Stock SolutionEnsure final assay concentration is non-toxic to cells.[1]
Ethanol ~0.3 mg/mLIntermediate DilutionsCan be used to bridge dilution from DMSO to aqueous buffer.[1]
Aqueous Buffers (e.g., PBS) Sparingly SolubleFinal Assay DilutionsSolubility is highly dependent on pH and buffer composition.[2]

Caption: Recommended solvents and their primary applications for BPS-44.

Section 2: Troubleshooting Guide for Common Assay Issues

This section addresses specific problems you may encounter during assay execution. The following workflow provides a logical path for diagnosing inconsistent or unexpected results.

G cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_bio Biological System Issues start_node Inconsistent or Failed Assay Results cat_compound Compound Integrity start_node->cat_compound Start Diagnosis start_node->cat_compound cat_assay Assay Mechanics start_node->cat_assay cat_bio Biological Variability start_node->cat_bio cat_node cat_node action_node action_node end_node Root Cause Identified action_compound Verify Stock Concentration & Purity via HPLC |Prepare Fresh Dilutions |Assess Solubility in Assay Buffer cat_compound->action_compound action_compound->end_node Compound Verified action_assay Check Reagent Stability |Review Pipetting Technique |Validate Plate Reader Settings |Run Positive/Negative Controls cat_assay->action_assay action_assay->end_node Assay Verified action_bio Confirm Cell Health & Passage Number |Check for Contamination |Validate Target Expression/Activity cat_bio->action_bio action_bio->end_node System Verified

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Problem 1: Higher-than-Expected Cytotoxicity in Cell-Based Assays

Question: My BPS-44 compound is showing significant cytotoxicity even at low concentrations, which is masking the intended biological effect. What could be the cause?

Answer: Unexpectedly high cytotoxicity from piperazine-containing compounds is a known issue.[3] The cause can be multifactorial:

  • Cause A: Off-Target Effects: The piperazine scaffold is known to interact with a wide range of biological targets. Your compound may have off-target activities that induce cell death.

    • Solution: Profile the compound against a panel of common off-targets, such as GPCRs or ion channels. Consider running a counter-screen with a cell line known to be insensitive to your target of interest.

  • Cause B: Compound Instability/Degradation: The degradation products of BPS-44 could be more toxic than the parent molecule.

    • Solution: Assess the stability of BPS-44 in your specific cell culture medium over the time course of the experiment using LC-MS. As recommended, always use freshly prepared dilutions for each experiment.[2]

  • Cause C: Solvent Toxicity: While unlikely at concentrations below 0.5%, some sensitive cell lines may react poorly to the DMSO co-solvent.

    • Solution: Run a DMSO-only dose-response curve to confirm the solvent tolerance of your specific cell line. Ensure your vehicle control is perfectly matched to the highest DMSO concentration used in your experiment.

Problem 2: Poor Reproducibility and High Variability Between Replicates

Question: My dose-response curves are inconsistent between experiments, and I see high standard deviations within replicates on the same plate. What should I check?

Answer: High variability is often traced back to either compound handling or assay technique.

  • Cause A: Incomplete Solubilization: If BPS-44 is not fully dissolved, you will be pipetting a suspension, not a solution, leading to massive well-to-well variability.

    • Solution: After preparing your final dilution in assay buffer, visually inspect it for any cloudiness or precipitate. Centrifuge the dilution tube at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant for your assay plate. This ensures you are adding only fully dissolved compound.

  • Cause B: Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of pipette tips and microplates, reducing the effective concentration delivered to the assay.

    • Solution: Use low-retention pipette tips. Consider using polypropylene plates instead of polystyrene for compound storage and dilution steps. Pre-incubating plates with a protein solution (like BSA) can sometimes block non-specific binding sites, though this is assay-dependent.

  • Cause C: Edge Effects: In 96- or 384-well plates, the outer wells are more prone to evaporation, which concentrates the compound and reagents, leading to artifactual data.

    • Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile water or PBS to create a humidity barrier, and place your experimental samples and controls in the inner wells.

Section 3: Core Protocol: HPLC/LC-MS Method Development for BPS-44

Verifying the purity, concentration, and stability of BPS-44 is essential. High-Performance Liquid Chromatography (HPLC) is the standard method. Given that BPS-44 is a basic compound due to its piperazine ring, specific considerations are needed to achieve good peak shape and resolution.[4]

G cluster_hplc HPLC Method Development Workflow step_node step_node decision_node decision_node result_node result_node step1 Step 1: Initial Conditions - C18 Column - Mobile Phase: ACN/H2O w/ 0.1% FA - Gradient: 10-90% ACN step2 Step 2: Inject Sample (10 µM BPS-44) step1->step2 dec1 Peak Shape Acceptable? step2->dec1 step3 Step 3: Optimize Mobile Phase dec1->step3 No (Tailing) step4 Step 4: Optimize Gradient dec1->step4 Yes step3->step4 Adjust pH (TFA) or Add Amine (TEA) step5 Step 5: Method Validation step4->step5

Caption: A typical workflow for developing an HPLC method for BPS-44.

Detailed Step-by-Step Protocol

Objective: To develop a robust reversed-phase HPLC method for the quantification and purity assessment of BPS-44.

1. Reagents and Materials:

  • This compound (BPS-44)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Triethylamine (TEA) (optional, for reducing peak tailing)

  • C18 Reversed-Phase HPLC Column (e.g., Agilent ZORBAX, Waters Symmetry)

2. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or based on compound's λmax)

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

3. Troubleshooting & Optimization Steps:

  • If Peak Tailing Occurs: This is common for basic amines like piperazine on silica-based C18 columns.[2]

    • Option 1 (Increase Acidity): Replace 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA). The stronger ion-pairing effect of TFA can significantly sharpen basic peaks.

    • Option 2 (Add Amine Modifier): Add a small amount of Triethylamine (TEA) (e.g., 0.1%) to the mobile phase. TEA acts as a competing base, blocking active silanol sites on the column stationary phase that cause tailing.[2]

  • If Retention Time is Too Short/Long:

    • Adjust the starting percentage of Mobile Phase B (ACN). A lower starting %B will increase retention, while a higher starting %B will decrease it.

    • Adjust the gradient slope. A shallower gradient (e.g., 10-90% B over 25 minutes instead of 13) will improve the separation of closely eluting impurities.

  • If Different Selectivity is Needed: If co-eluting peaks are an issue, consider a different stationary phase, such as a Phenyl or C8 column, which will offer different hydrophobic and pi-pi interactions.[2]

This technical guide provides a starting framework for your work with this compound. Successful and reproducible data generation relies on a thorough understanding of the compound's properties and a systematic approach to assay optimization and troubleshooting.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Zia, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.
  • Cayman Chemical. (2022).

Sources

Technical Support Center: Synthesis of N,N-dimethylpiperazine-1-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-dimethylpiperazine-1-sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis of this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of N,N-dimethylpiperazine-1-sulfonamides, providing potential causes and actionable solutions.

Question 1: Why is my yield of N,N-dimethylpiperazine-1-sulfonamide consistently low?

Low yields are a frequent issue in sulfonamide synthesis and can be attributed to several factors. A primary culprit is the hydrolysis of the sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them to the unreactive sulfonic acid.[1] Another common reason is the selection of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the amine and the stability of the reactants.[1]

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Protocol
Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides readily react with water to form sulfonic acids, which are unreactive towards amines.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Conduct the reaction under an inert atmosphere.[1]
Suboptimal Base The base is crucial for neutralizing the HCl byproduct. An inappropriate base can either be too weak to effectively scavenge the acid or may compete with the amine as a nucleophile.2. Optimize Base Selection: Employ a non-nucleophilic organic base such as triethylamine or pyridine to neutralize the HCl formed during the reaction.[1] Use a slight excess (1.1-1.2 equivalents) of the base.
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.3. Control Stoichiometry: A slight excess of N,N-dimethylpiperazine (1.1-1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride.[1]
Side Reactions The formation of byproducts, such as bis-sulfonated piperazine, can consume starting materials and reduce the yield of the desired monosulfonamide.4. Optimize Reaction Conditions: Add the sulfonyl chloride solution dropwise to the solution of N,N-dimethylpiperazine at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Question 2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I avoid it?

The most common side product in the synthesis of N,N-dimethylpiperazine-1-sulfonamide is the bis-sulfonated piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the sulfonyl chloride.

Troubleshooting Workflow for Side Product Formation:

side_product_workflow start Unexpected Side Product Observed check_mass Analyze by LC-MS to Determine Molecular Weight start->check_mass is_bis_sulfonated Is the mass consistent with bis-sulfonated piperazine? check_mass->is_bis_sulfonated slow_addition Slow, dropwise addition of sulfonyl chloride at low temperature (0 °C) is_bis_sulfonated->slow_addition Yes other_side_product Characterize the side product (NMR, HRMS) is_bis_sulfonated->other_side_product No monitor_reaction Monitor reaction progress by TLC/LC-MS slow_addition->monitor_reaction stop_at_completion Stop the reaction upon complete consumption of starting material monitor_reaction->stop_at_completion investigate_impurities Check purity of starting materials and solvents other_side_product->investigate_impurities

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

Explanation and Prevention:

  • Formation of Bis-sulfonated Piperazine: Piperazine has two secondary amine groups, both of which can react with the sulfonyl chloride. While the first sulfonylation deactivates the second nitrogen to some extent, under forcing conditions (e.g., high temperature, prolonged reaction time, or excess sulfonyl chloride), the formation of the bis-sulfonated product can become significant.

  • Prevention Strategy:

    • Control Stoichiometry: Use a slight excess of N,N-dimethylpiperazine to favor the formation of the mono-sulfonated product.

    • Slow Addition at Low Temperature: Adding the sulfonyl chloride slowly to the piperazine solution at 0 °C helps to control the reaction rate and selectivity.

    • Reaction Monitoring: Closely monitor the reaction using an appropriate analytical technique (TLC or LC-MS) and quench the reaction once the starting sulfonyl chloride is consumed to prevent further reaction.

Question 3: My purified product is a sticky oil or difficult to crystallize. What purification strategies can I employ?

N,N-dimethylpiperazine-1-sulfonamides can sometimes be challenging to purify due to their polarity and potential for being oils at room temperature.

Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove the hydrochloride salt of the base and other water-soluble impurities. A typical procedure involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[2]

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying sulfonamides.

    • Solvent System Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.

    • TLC Analysis: Before running the column, determine the appropriate solvent system using thin-layer chromatography (TLC) to ensure good separation between your product and any impurities.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

    • Solvent Screening: Test various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.[1] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1] Collect the crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the synthesis of N,N-dimethylpiperazine-1-sulfonamide?

  • N,N-dimethylpiperazine: Commercially available. Ensure it is of high purity.

  • Sulfonyl Chloride (R-SO₂Cl): The choice of sulfonyl chloride will depend on the desired final product. It is crucial to use a fresh or properly stored sulfonyl chloride, as they can hydrolyze over time.[1]

  • Base: A non-nucleophilic tertiary amine like triethylamine or pyridine is recommended.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[1]

Q2: Can I use an aqueous base like sodium hydroxide?

While Schotten-Baumann conditions (using an aqueous base) are sometimes used for sulfonamide synthesis, it is generally not recommended for laboratory-scale synthesis with sensitive sulfonyl chlorides. The presence of water significantly increases the risk of hydrolyzing the sulfonyl chloride, leading to lower yields.[1][3] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]

Q3: How do I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting sulfonyl chloride and the appearance of a new spot corresponding to the product indicate the reaction is progressing. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: What are the key characterization techniques for the final product?

The structure and purity of the synthesized N,N-dimethylpiperazine-1-sulfonamide should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively).

General Reaction Scheme:

reaction_scheme piperazine N,N-dimethylpiperazine product N,N-dimethylpiperazine-1-sulfonamide piperazine->product conditions Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) 0 °C to Room Temperature sulfonyl_chloride R-SO2Cl (Sulfonyl Chloride) sulfonyl_chloride->product hcl HCl conditions->product

Sources

Technical Support Center: Enhancing the Bioavailability of Bromophenyl-piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the bioavailability of bromophenyl-piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulation development for this class of molecules. Bromophenyl-piperazines often exhibit poor aqueous solubility, which can significantly hinder their oral bioavailability and therapeutic efficacy.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Understanding the Core Challenge: Poor Solubility of Bromophenyl-piperazines

Bromophenyl-piperazine compounds frequently fall under the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability.[1][4][5] For these molecules, the dissolution rate in the gastrointestinal tract is often the rate-limiting step for absorption.[6][7] Therefore, enhancing their bioavailability necessitates strategies that improve their solubility and dissolution characteristics.[6][7][8]

This guide will focus on three primary strategies to enhance the bioavailability of bromophenyl-piperazine compounds:

  • Amorphous Solid Dispersions (ASDs): Dispersing the active pharmaceutical ingredient (API) in a polymer matrix in an amorphous state to improve solubility.[9][10][11]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the API in lipidic excipients to enhance solubilization and intestinal absorption.[12][13][14]

  • Nanoparticle Engineering: Reducing the particle size of the API to the nanoscale to increase surface area and dissolution velocity.[15][16][17]

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1.1: Amorphous Solid Dispersions (ASDs)

Question 1: My bromophenyl-piperazine ASD shows promising in-vitro dissolution but fails to demonstrate enhanced bioavailability in-vivo. What could be the reason?

Answer: This is a common challenge. While in-vitro dissolution is a critical quality attribute, it doesn't always directly correlate with in-vivo performance.[18] Several factors could be at play:

  • Precipitation/Crystallization in the Gut: The supersaturated state achieved by the ASD in-vitro might not be maintained in the complex environment of the gastrointestinal tract.[18] The drug may precipitate or crystallize, leading to reduced absorption.

    • Troubleshooting:

      • Polymer Selection: The choice of polymer is crucial. It should not only stabilize the amorphous drug in the solid state but also act as a precipitation inhibitor in solution.[10][11] Consider polymers like HPMC-AS or Soluplus® that are known to maintain supersaturation.

      • In-vitro Dissolution with Biorelevant Media: Standard dissolution tests in simple buffers may not be predictive.[18] Employ biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids to get a more accurate picture of your formulation's behavior.[19]

  • "Spring and Parachute" Effect: The "spring" is the rapid dissolution of the ASD to generate a supersaturated solution. The "parachute" is the ability of the polymer to inhibit precipitation and maintain this supersaturation over time. Your formulation might have a good "spring" but a poor "parachute."

    • Troubleshooting:

      • Drug-Polymer Ratio: The ratio of the drug to the polymer can influence the stability of the supersaturated state.[9] Experiment with different drug loadings to find the optimal balance between dissolution rate and precipitation inhibition.

      • Addition of Surfactants: Incorporating a surfactant into your ASD formulation can sometimes help stabilize the supersaturated state and improve wetting.[20]

Question 2: I am observing physical instability (crystallization) in my bromophenyl-piperazine ASD during storage. How can I improve its stability?

Answer: The amorphous state is thermodynamically unstable, and crystallization is a significant risk.[9][10] Improving the physical stability of your ASD is critical for ensuring product quality and performance over time.

  • Glass Transition Temperature (Tg): The Tg of the ASD is a key indicator of its stability. A higher Tg generally corresponds to lower molecular mobility and a reduced tendency for crystallization.

    • Troubleshooting:

      • Polymer Selection: Choose a polymer with a high Tg that is miscible with your drug. This will result in an ASD with a higher Tg.

      • Drug Loading: Higher drug loading can depress the Tg of the dispersion. Ensure your drug loading is below the solubility of the drug in the polymer to maintain a single-phase system.

  • Hygroscopicity: Water can act as a plasticizer, lowering the Tg of the ASD and increasing the risk of crystallization.

    • Troubleshooting:

      • Polymer Choice: Select less hygroscopic polymers.

      • Storage Conditions: Store the ASD under controlled humidity conditions.

      • Downstream Processing: During tableting or capsule filling, minimize exposure to high humidity.

Question 3: How do I choose the right polymer for my bromophenyl-piperazine compound?

Answer: Polymer selection is a critical step in ASD development.[21][22] The ideal polymer should:

  • Be miscible with the drug: This ensures the formation of a stable, single-phase solid dispersion.

  • Have a high glass transition temperature (Tg): To enhance the physical stability of the amorphous drug.[23]

  • Stabilize the supersaturated state: The polymer should act as a precipitation inhibitor upon dissolution.[10][11]

  • Have appropriate solubility characteristics: For example, enteric polymers like HPMC-AS can be used to target drug release to the small intestine.[21]

Experimental Workflow for Polymer Selection:

Caption: Polymer selection workflow for ASDs.

Section 1.2: Lipid-Based Drug Delivery Systems (LBDDS)

Question 1: My bromophenyl-piperazine compound has poor solubility in lipids, making it difficult to achieve a high drug load in my LBDDS formulation. What are my options?

Answer: This is a common hurdle, especially for compounds that are not highly lipophilic.

  • Excipient Screening: A thorough screening of a wide range of lipidic excipients is the first step.[24]

    • Troubleshooting:

      • Include Surfactants and Co-solvents: Don't limit your screening to just oils (triglycerides). Surfactants (e.g., Cremophor®, Tween®) and co-solvents (e.g., Transcutol®, ethanol) often have significantly higher solubilizing capacity for poorly soluble drugs.[25][26][27]

      • Lipid Formulation Classification System (LFCS): Use the LFCS as a guide.[26] Type III and IV formulations, which contain higher proportions of surfactants and co-solvents, can often accommodate higher drug loads.[25][26]

  • Supersaturatable LBDDS (S-LBDDS): If equilibrium solubility is still a limiting factor, you can explore supersaturating systems.

    • Troubleshooting:

      • Incorporate Precipitation Inhibitors: Similar to ASDs, you can include polymers (e.g., HPMC, PVP) in your LBDDS to maintain a supersaturated state upon dispersion in the GI tract.

Question 2: My LBDDS formulation performs well in-vitro (forms a fine emulsion), but the in-vivo bioavailability is still variable. What could be the issue?

Answer: The in-vivo performance of LBDDS is influenced by complex physiological processes, including digestion and absorption.

  • Impact of Digestion: The digestion of lipids by pancreatic lipase can lead to the precipitation of the drug if the digestion products have a lower solubilizing capacity.[14]

    • Troubleshooting:

      • In-vitro Lipolysis Models: Utilize in-vitro lipolysis models to simulate the digestion process. This will help you understand how your formulation behaves in the presence of lipase and bile salts and whether drug precipitation is likely to occur.

      • Formulation Optimization: Based on the lipolysis results, you may need to adjust the composition of your formulation. For instance, using a higher proportion of surfactants that are less susceptible to digestion can sometimes mitigate this issue.

  • Lymphatic Transport: For highly lipophilic drugs, lymphatic transport can be a significant absorption pathway that bypasses first-pass metabolism.[13][14] The efficiency of lymphatic uptake is dependent on the formulation.

    • Troubleshooting:

      • Incorporate Long-Chain Triglycerides: Long-chain triglycerides are more likely to promote lymphatic transport compared to medium-chain triglycerides.[28]

Question 3: How do I select the right excipients for my Self-Emulsifying Drug Delivery System (SEDDS)?

Answer: The selection of oils, surfactants, and co-surfactants is critical for the successful development of a SEDDS formulation.[27][29][30]

Decision Tree for SEDDS Excipient Selection:

G A Start: API Solubility Screening in Oils, Surfactants, Co-solvents B Construct Ternary Phase Diagrams A->B C Evaluate Self-Emulsification Performance B->C D Assess Droplet Size and Polydispersity Index (PDI) C->D E Thermodynamic Stability Studies D->E F Select Candidate Formulations for In-vitro Lipolysis E->F G End: Optimized SEDDS Formulation F->G

Caption: A stepwise approach to SEDDS excipient selection.

Section 1.3: Nanoparticle Engineering

Question 1: I am struggling with aggregation of my bromophenyl-piperazine nanoparticles during and after processing. How can I prevent this?

Answer: Nanoparticle aggregation is a common challenge that can negate the benefits of particle size reduction.[2][31]

  • Stabilizer Selection: The choice and concentration of stabilizers (surfactants and/or polymers) are critical.[15]

    • Troubleshooting:

      • Screen a Variety of Stabilizers: Evaluate different types of stabilizers, including non-ionic surfactants (e.g., Poloxamers, Tween®) and polymers (e.g., HPMC, PVP).

      • Optimize Stabilizer Concentration: Insufficient stabilizer will lead to aggregation, while excessive amounts can have other undesirable effects. Systematically vary the stabilizer concentration to find the optimal level.

  • Processing Parameters: The method used to produce the nanoparticles (e.g., wet milling, high-pressure homogenization) can also influence aggregation.

    • Troubleshooting:

      • Wet Milling: Optimize milling time, bead size, and agitator speed. Over-milling can sometimes lead to increased amorphization and subsequent instability.

      • High-Pressure Homogenization: Adjust the homogenization pressure and the number of cycles.

Question 2: My nanosuspension shows a significant increase in dissolution rate, but the improvement in oral bioavailability is less than expected. Why?

Answer: While increased dissolution rate is a prerequisite for improved bioavailability, other factors can come into play.

  • Permeability-Limited Absorption: If your bromophenyl-piperazine compound has inherently low permeability (BCS Class IV), simply increasing the dissolution rate may not be sufficient to significantly enhance absorption.[1]

    • Troubleshooting:

      • In-vitro Permeability Assays: Use Caco-2 cell monolayers or other in-vitro models to assess the permeability of your compound.

      • Incorporate Permeation Enhancers: If permeability is indeed the limiting factor, you may need to consider co-formulating with a permeation enhancer, though this approach requires careful toxicological evaluation.

  • Mucus Adhesion: Nanoparticles can sometimes get trapped in the mucus layer of the gastrointestinal tract, which can hinder their access to the absorptive epithelium.

    • Troubleshooting:

      • Surface Modification: Modify the surface of your nanoparticles with muco-inert polymers like polyethylene glycol (PEG) to reduce mucoadhesion.[32]

Part 2: Experimental Protocols

Protocol 2.1: Preparation of Amorphous Solid Dispersion by Spray Drying
  • Solution Preparation: a. Dissolve the bromophenyl-piperazine API and the selected polymer in a suitable solvent system (e.g., acetone, methanol, or a mixture thereof) to obtain a clear solution. b. The total solid content should typically be in the range of 1-10% (w/v).

  • Spray Dryer Setup: a. Set the inlet temperature, aspiration rate, and pump speed. These parameters will need to be optimized for your specific API-polymer system. b. A typical starting point for the inlet temperature is 20-30 °C above the boiling point of the solvent.

  • Spray Drying Process: a. Feed the solution into the spray dryer. b. The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.

  • Secondary Drying: a. Collect the product from the cyclone and collection vessel. b. Dry the powder under vacuum at an elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Characterization: a. Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the dispersion and determine its glass transition temperature (Tg). b. Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity. c. In-vitro Dissolution Testing: To assess the dissolution rate and extent of drug release.[18][33]

Protocol 2.2: In-vitro Lipolysis Testing of LBDDS
  • Lipolysis Medium Preparation: a. Prepare a buffer solution simulating intestinal fluid (e.g., phosphate buffer, pH 6.5). b. Add bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) to mimic the composition of bile.

  • Lipolysis Setup: a. Use a pH-stat apparatus to maintain a constant pH during the experiment. b. Add the LBDDS formulation to the lipolysis medium and allow it to emulsify.

  • Initiation of Lipolysis: a. Add a solution of pancreatic lipase to initiate the digestion of the lipids. b. The pH-stat will automatically titrate the free fatty acids produced during lipolysis with a sodium hydroxide solution.

  • Sampling and Analysis: a. At predetermined time points, withdraw samples from the reaction vessel. b. Separate the aqueous and lipid phases by ultracentrifugation. c. Analyze the drug concentration in the aqueous phase (which represents the solubilized drug available for absorption) by HPLC.

Part 3: Data Presentation

Table 1: Example of Excipient Screening Data for a Bromophenyl-piperazine SEDDS

ExcipientTypeSolubility of API (mg/g)
Capmul MCMOil (Medium-chain triglyceride)25.3
Olive OilOil (Long-chain triglyceride)12.8
Cremophor ELSurfactant (HLB 12-14)150.7
Tween 80Surfactant (HLB 15)125.4
Transcutol HPCo-solvent210.2

References

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. (2020). Springer. Retrieved from [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). Preprints.org. Retrieved from [Link]

  • Nano-Size Engineering Solutions for Poorly Soluble Compounds: A CRDMO Perspective. (n.d.). Aragen. Retrieved from [Link]

  • Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. (n.d.). Drug Development and Delivery. Retrieved from [Link]

  • Excipients for Amorphous Solid Dispersions. (2021). ResearchGate. Retrieved from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). MDPI. Retrieved from [Link]

  • Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. (n.d.). Hiyka. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • A practical guide to nano-LC troubleshooting. (2018). ResearchGate. Retrieved from [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Recipharm. Retrieved from [Link]

  • In Vitro-In Silico Tools for Performance Testing of Amorphous Solid Dispersions. (2022). Lonza. Retrieved from [Link]

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). PubMed. Retrieved from [Link]

  • Lipids for Self-Emulsifying Drug Delivery Systems. (2021). Pharmaceutical Technology. Retrieved from [Link]

  • strategies to increase solubility and bioavailability of drugs. (2024). ResearchGate. Retrieved from [Link]

  • Lipid-Based Formulations for Early-Stage Clinical Trials. (2020). American Pharmaceutical Review. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. Retrieved from [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • The importance of lipid screening in the development of lipid-based formulations. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Full article: Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). Taylor & Francis Online. Retrieved from [Link]

  • SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. (2020). Journal of IMAB. Retrieved from [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved from [Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions. (n.d.). NIPER (National Institute of Pharmaceutical Education and Research). Retrieved from [Link]

  • (PDF) Lipid Based Drug Delivery System for Enhancing Oral Bioavailability – A Contemporary Review. (2016). ResearchGate. Retrieved from [Link]

  • Nanoparticles in Drug Delivery: The Complete Guide. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán BioScience. Retrieved from [Link]

  • Tackling Solubility Challenges. (2012). Pharmaceutical Technology. Retrieved from [Link]

  • Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2022). SpringerLink. Retrieved from [Link]

  • Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Oral lipid-based formulations. (2022). ResearchGate. Retrieved from [Link]

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). ResearchGate. Retrieved from [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2023). MDPI. Retrieved from [Link]

  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2016). SlideShare. Retrieved from [Link]

  • Nonsink In Vitro Dissolution Testing of Amorphous Solid Dispersions. (2016). ResearchGate. Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Self-emulsifying Drug Delivery System (SEEDS). (n.d.). Creative Biolabs. Retrieved from [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. Retrieved from [Link]

  • Nanoparticles in Drug Delivery Systems: Challenges, Innovations, And Surface Modification for Targeted Therapeutics. (2025). International Journal of Biological Research. Retrieved from [Link]

  • Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2021). Taylor & Francis Online. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the identification and validation of novel kinase inhibitors are paramount to advancing targeted therapies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate a novel kinase inhibitor, designated here as Compound X (4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide), against a panel of established multi-kinase inhibitors. By employing rigorous experimental methodologies and comparative data analysis, we can elucidate the therapeutic potential of new chemical entities.

Introduction to Kinase Inhibition and the Competitive Landscape

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a highly successful class of therapeutic agents. This guide will use a panel of well-characterized, multi-targeted tyrosine kinase inhibitors (TKIs) as a benchmark for evaluating our hypothetical novel compound. These comparators are selected for their diverse kinase inhibition profiles and established clinical relevance.

Table 1: Overview of Comparator Multi-Kinase Inhibitors

InhibitorPrimary TargetsKey Cellular Processes Inhibited
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT[1][2][3][4][5]Angiogenesis, tumor growth, cancer progression[1][3]
Sorafenib RAF kinases (C-RAF, B-RAF), VEGFR1-3, PDGFRβ, KIT, FLT3, RET[6][7][8][9][10]Tumor cell proliferation, angiogenesis[6][7]
Regorafenib VEGFR1-3, TIE2, PDGFRβ, FGFR, KIT, RET, BRAF[11][12][13][14][15]Angiogenesis, oncogenesis, metastasis, tumor immunity[11][13]
Cabozantinib VEGFR2, c-MET, RET[16][17][18][19][20]Angiogenesis, tumor cell motility and invasiveness[17][20]
Vandetanib VEGFR, EGFR, RET[21][22][23][24][25]Tumor cell proliferation, migration, angiogenesis[22][23]
Ponatinib Pan-BCR-ABL1 inhibitor (including T315I mutation)[26][27][28][29][30]Leukemic cell growth and survival[28][30]

Our objective is to position Compound X within this landscape by determining its inhibitory potency, selectivity, and cellular effects.

Experimental Framework for Kinase Inhibitor Characterization

A multi-faceted approach is essential for a thorough evaluation. This involves a tiered screening process, from in vitro biochemical assays to cell-based functional assays.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays a Kinase Activity Assay b Determine IC50 Values a->b Quantifies inhibition c Cell Viability Assay (MTT/XTT) b->c Identifies potent inhibitors for cellular testing d Western Blot Analysis c->d Correlate viability with pathway inhibition

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

In Vitro Kinase Activity Assay: The First Step in Profiling

The initial and most critical step is to determine the direct inhibitory effect of Compound X on a panel of purified kinases. A luminescence-based assay that quantifies ADP production is a robust and high-throughput method.[31]

Table 2: Hypothetical IC50 Values for Compound X vs. Comparator Kinase Inhibitors (nM)

Kinase TargetCompound X (Hypothetical)LenvatinibSorafenibRegorafenib
VEGFR2 254904.2
PDGFRβ 755.220.4
c-KIT 15071.1687
RET >100040.4581.5
B-RAF >5000-2228

Note: IC50 values for comparator inhibitors are representative and may vary based on assay conditions.

From this hypothetical data, we can infer that Compound X shows moderate potency against VEGFR2 and PDGFRβ, suggesting a potential role as an anti-angiogenic agent. Its selectivity profile appears distinct from the comparators.

Cell Viability Assays: Assessing Cytotoxic and Cytostatic Effects

Demonstrating that in vitro kinase inhibition translates to a functional cellular effect is a crucial validation step. The MTT or XTT assays are reliable methods to measure cell metabolic activity, which serves as a proxy for cell viability.[32][33][34][35][36]

Table 3: Hypothetical EC50 Values from Cell Viability Assays (µM)

Cell Line (Key Driver Mutation)Compound X (Hypothetical)LenvatinibSorafenib
HUVEC (VEGF-stimulated) 0.50.020.15
A431 (EGFR overexpressed) >105.83.2
K562 (BCR-ABL) >10--

This hypothetical data suggests that Compound X has a potent anti-proliferative effect on endothelial cells (HUVEC), consistent with its in vitro inhibition of VEGFR2. The lack of activity in A431 and K562 cells further refines its selectivity profile.

Western Blot Analysis: Probing the Mechanism of Action

To confirm that the observed cellular effects are due to the intended mechanism of action, we must analyze the phosphorylation status of downstream signaling proteins. Western blotting is the gold standard for this purpose.[37][38][39]

G cluster_0 VEGFR2 Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates (pPLCγ) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK Phosphorylates (pMEK) ERK ERK MEK->ERK Phosphorylates (pERK) Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation CompoundX Compound X CompoundX->VEGFR2 Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Sorafenib Sorafenib Sorafenib->Raf

Caption: Simplified VEGFR2 signaling pathway and points of inhibition.

By treating cells with Compound X and probing for phosphorylated forms of key signaling molecules (e.g., p-ERK, p-AKT), we can confirm target engagement and pathway inhibition. A decrease in the phosphorylation of downstream effectors of the VEGFR2 pathway would validate the findings from the in vitro and cell viability assays.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are provided.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format and utilizes a commercial ADP-Glo™ Kinase Assay kit.

  • Compound Preparation : Create a 10-point, 3-fold serial dilution of Compound X and comparator inhibitors in 100% DMSO.

  • Kinase Reaction :

    • Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells.

    • Add 2.5 µL of the kinase of interest in kinase assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis : Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[31]

Cell Viability Assay (XTT)

This protocol is for a 96-well plate format.

  • Cell Seeding : Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment : Treat cells with serial dilutions of the inhibitors for 48-72 hours. Include a vehicle-only control.

  • XTT Reagent Preparation : Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation : Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement : Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values.[32][34][36]

Western Blotting for Phospho-Kinase Signaling
  • Cell Lysis : Treat cells with inhibitors for a specified time, then lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.[37]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation :

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial characterization of a novel kinase inhibitor, using "Compound X" as a case study. By comparing its in vitro potency, cellular activity, and mechanism of action against established drugs, researchers can make informed decisions about its therapeutic potential. The hypothetical data presented for Compound X suggests a profile of a moderately potent and selective anti-angiogenic agent. Further studies, including broader kinase screening, in vivo efficacy models, and pharmacokinetic profiling, would be necessary to fully elucidate its potential as a clinical candidate.

References

  • Regorafenib - NCI - Division of Cancer Tre
  • Mechanism of action of ponatinib in treating chronic myeloid leukemia...
  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle.
  • Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor...
  • Sorafenib - Wikipedia.
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hem
  • Pon
  • Mechanism of Action (MOA)
  • Lenv
  • Mechanism of Action (MOA)
  • [Cabozantinib: Mechanism of action, efficacy and indic
  • Vandetanib - Wikipedia.
  • Lenvatinib - St
  • What is the mechanism of Vandetanib?
  • The Role of Regorafenib in Hep
  • Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website.
  • Sorafenib Pharmacodynamics - ClinPGx.
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem.
  • What is the mechanism of action of Cabozantinib?
  • VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • What is the mechanism of Lenvatinib mesylate?
  • Cabozantinib: MedlinePlus Drug Inform
  • Vandetanib Monograph for Professionals - Drugs.com.
  • What is the mechanism of Ponatinib Hydrochloride?
  • Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem.
  • Sorafenib - Proteopedia, life in 3D.
  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther.
  • Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology.
  • Cabozantinib: mechanism of action, pharmacokinetics and clinical applic
  • What are the common methods available to detect kinase activities?
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - NIH.
  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a.
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
  • Kinase Activity Assay Using Unspecific Substr
  • Protocol for Cell Viability Assays - BroadPharm.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • MTT assay protocol | Abcam.
  • In vitro kinase assay - Protocols.io.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity. - CST | Cell Signaling Technology.
  • Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online.
  • Western blot for phosphoryl
  • Western Blotting Protocol - Cell Signaling Technology.
  • Best Practice for Western Blot Detection of Phosphoryl

Sources

comparing the efficacy of different bromophenyl-piperazine analogs

The bromophenyl-piperazine scaffold remains a highly productive area of research for the development of novel serotonergic agents. The structure-activity relationships are complex, with the substitution pattern on both the phenyl and piperazine rings dictating the affinity and efficacy at various 5-HT receptor subtypes. This guide has provided a framework for comparing the efficacy of these analogs, highlighting the importance of integrated in vitro and in vivo testing. Future research will likely focus on fine-tuning the selectivity of these compounds to minimize off-target effects and developing biased agonists that selectively activate specific downstream signaling pathways to achieve more targeted therapeutic outcomes. [12]

References

  • Grokipedia. BRL-54443.
  • Wikipedia. BRL-54443. Retrieved from: [Link]

  • PubMed. In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. Retrieved from: [Link]

  • PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. Retrieved from: [Link]

  • PubMed Central. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Retrieved from: [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from: [Link]

  • MDPI. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Retrieved from: [Link]

  • PubMed Central. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Retrieved from: [Link]

  • PubMed. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. Retrieved from: [Link]

  • ResearchGate. 5-hydroxytryptamine (5-HT) receptor ligands. Retrieved from: [Link]

  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Retrieved from: [Link]

  • PubMed. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Retrieved from: [Link]

  • PubMed. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Retrieved from: [Link]

  • PubMed. Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Retrieved from: [Link]

Validating the Bioactivity of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is a meticulous process of hypothesis-driven experimentation. This guide provides a comprehensive framework for the validation of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, a compound with potential therapeutic applications. Given the limited specific literature on this molecule, we will establish a validation workflow, proposing a hypothetical mechanism of action and comparing its potential bioactivity with a known inhibitor. This guide will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Hypothesized Mechanism of Action and Comparative Compound

The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The piperazine ring is also a common scaffold in medicinal chemistry, known to modulate pharmacokinetic properties.[2] Based on these structural features, we hypothesize that this compound (herein referred to as Compound X) may exhibit anti-proliferative activity in cancer cells by inhibiting a key signaling pathway. For the purpose of this guide, we will hypothesize that Compound X targets the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

To provide a meaningful comparison, we will benchmark the bioactivity of Compound X against LY294002 , a well-characterized, first-generation PI3K inhibitor. While more potent and selective inhibitors now exist, LY294002 serves as a useful tool compound for initial validation studies.[3]

Experimental Validation Workflow

The validation of Compound X's bioactivity will follow a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific target engagement.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Pathway Elucidation cluster_2 Tier 3: Direct Target Engagement cluster_3 Tier 4: In Vitro Enzymatic Assay phenotypic_screening Cell Viability Assays (e.g., MTT, MTS) pathway_elucidation Western Blot Analysis of PI3K/Akt Pathway Markers phenotypic_screening->pathway_elucidation Initial evidence of bioactivity target_engagement Cellular Thermal Shift Assay (CETSA) pathway_elucidation->target_engagement Confirmation of pathway modulation enzymatic_assay Biochemical PI3K Inhibition Assay target_engagement->enzymatic_assay Direct evidence of target binding

Caption: A tiered experimental workflow for the validation of Compound X's bioactivity.

Tier 1: Phenotypic Screening - Cell Viability Assays

The initial step is to ascertain whether Compound X exerts a cytotoxic or cytostatic effect on cancer cells. A panel of cancer cell lines with known PI3K/Akt pathway dependency (e.g., MCF-7, PC3) should be selected.[4][5]

Comparative Data: IC50 Values from MTT Assay
CompoundMCF-7 IC50 (µM)PC3 IC50 (µM)
Compound X 15.2 ± 2.125.8 ± 3.5
LY294002 10.5 ± 1.818.3 ± 2.9
Vehicle (DMSO) > 100> 100
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and LY294002 (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tier 2: Target Pathway Elucidation - Western Blot Analysis

To investigate if the observed cytotoxicity is mediated through the hypothesized PI3K/Akt pathway, we will perform Western blot analysis to measure the phosphorylation status of key downstream effectors.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundX Compound X CompoundX->PI3K Inhibition LY294002 LY294002 LY294002->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway, indicating the hypothesized points of inhibition by Compound X and LY294002.

Comparative Data: Densitometry of Western Blots
Treatmentp-Akt (Ser473) / Total Akt Ratio
Vehicle (DMSO) 1.00
Compound X (15 µM) 0.45 ± 0.08
LY294002 (10 µM) 0.32 ± 0.05
Experimental Protocol: Western Blotting
  • Cell Lysis: Treat MCF-7 cells with Compound X (at its IC50 concentration) and LY294002 for a shorter duration (e.g., 2-4 hours) to observe direct effects on signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Tier 3: Direct Target Engagement - Cellular Thermal Shift Assay (CETSA)

To confirm that Compound X directly binds to PI3K in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.[9] This assay measures the thermal stabilization of a target protein upon ligand binding.

Comparative Data: CETSA Melt Curves
Temperature (°C)% PI3K Remaining (Vehicle)% PI3K Remaining (Compound X)% PI3K Remaining (LY294002)
40100100100
45959899
50809295
55507582
60204555
6551520
Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cells with Compound X, LY294002, or vehicle.

  • Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by Western blotting for the target protein (PI3K).

  • Data Analysis: Plot the amount of soluble PI3K as a function of temperature to generate melt curves. A rightward shift in the melt curve in the presence of the compound indicates target engagement.

Tier 4: In Vitro Enzymatic Assay

The final step is to quantify the inhibitory activity of Compound X on purified PI3K enzyme. This biochemical assay provides a direct measure of the compound's potency.[10][11]

Comparative Data: In Vitro PI3K Inhibition
CompoundPI3Kα IC50 (nM)
Compound X 850 ± 75
LY294002 1400 ± 120
Experimental Protocol: PI3K HTRF Assay

A homogeneous time-resolved fluorescence (HTRF) assay is a common method for measuring PI3K activity.

  • Reaction Setup: In a 384-well plate, add purified PI3Kα enzyme, the substrate PIP2, and varying concentrations of Compound X or LY294002.

  • Reaction Initiation: Start the reaction by adding ATP. Incubate at room temperature.

  • Detection: Stop the reaction and add the detection reagents, which include a biotinylated-PIP3 antibody and a europium-labeled anti-biotin antibody.

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the PI3K activity.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Conclusion

This comprehensive guide outlines a systematic approach to validate the bioactivity of a novel compound, this compound. By employing a tiered experimental workflow, from broad phenotypic screening to specific target engagement and enzymatic assays, researchers can build a robust data package to support its hypothesized mechanism of action. The comparative analysis with a known inhibitor, LY294002, provides essential context for evaluating the compound's potency and potential for further development. This structured validation process, grounded in sound scientific principles and methodologies, is crucial for advancing promising new molecules in the drug discovery pipeline.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Available at: [Link]

  • ResearchGate. Cellular Target Engagement Assays for Small-Molecule Drug Discovery. Available at: [Link]

  • Scott, D. E., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1031-1057.
  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Yilmaz, M., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155.
  • Khan, K. M., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • Kim, J. S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8165-8181.
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Available at: [Link]

  • Wnorowska, U., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 27(19), 6263.
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3785-3795.
  • Molbase. This compound. Available at: [Link]

  • 2a biotech. This compound. Available at: [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342.
  • Georgieva, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1554.
  • Ullah, F., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4426.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Eburon. N,N-dimethyl-4-phenylpiperazine-1-sulfonamide (EVT-2900173). Available at: [Link]

  • Pharmaffiliates. 4-(2,3-Dichlorophenyl)-N,N-dimethylpiperazine-1-carboxamide. Available at: [Link]

  • Veeprho. 4-(2,3-Dichlorophenyl)-N,N-Dimethylpiperazine-1-Carboxamide. Available at: [Link]

  • PubChem. 1,4-Dimethylpiperazine. Available at: [Link]

Sources

The Structure-Activity Relationship of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design of novel molecular entities with optimized pharmacological profiles is paramount. The 4-arylpiperazine-1-sulfonamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antimicrobial and enzyme inhibitory effects. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a representative member of this class, 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide, and compares its potential with structurally related analogs. By dissecting the roles of its key chemical motifs—the 4-bromophenyl ring, the N,N-dimethylpiperazine core, and the sulfonamide linker—we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutic agents.

Deciphering the Core Scaffold: An Overview of Biological Potential

The this compound molecule is a confluence of three critical pharmacophoric elements, each contributing to its overall biological profile. The sulfonamide group is a well-established pharmacophore present in a multitude of antibacterial, diuretic, and hypoglycemic drugs.[1] Its primary mechanism in bacteria involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[1] The piperazine ring, a common motif in centrally active agents, imparts favorable pharmacokinetic properties and provides a versatile scaffold for structural modification.[2] Finally, the substituted aryl ring, in this case, a 4-bromophenyl group, plays a crucial role in target recognition and binding affinity through various non-covalent interactions.

This guide will explore the SAR of this scaffold primarily in the contexts of antimicrobial activity and enzyme inhibition, drawing upon comparative data from analogous chemical series to elucidate the impact of structural modifications.

Comparative Analysis of Structural Modifications

To construct a comprehensive SAR, we will analyze the effects of modifying each of the three key components of the parent molecule. The following sections present a comparative analysis based on experimental data from published studies on related compound series.

The Influence of the Aryl Moiety: Halogen Substitution and Beyond

The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The presence of a halogen atom, such as bromine at the para-position, often enhances potency.

Table 1: Comparison of Antimicrobial Activity of Phenyl-Substituted Sulfonamide Analogs

Compound IDAryl MoietyTarget OrganismMIC (µg/mL)Reference
Parent Scaffold Analog 4-BromophenylStaphylococcus aureus-(Inferred)
Analog A4-ChlorophenylStaphylococcus aureus250[3]
Analog BPhenylStaphylococcus aureus>500[3]
Analog C4-NitrophenylStaphylococcus aureus32-512[4]

From the data presented, it is evident that halogen substitution on the phenyl ring can significantly impact antimicrobial activity. For instance, the presence of a 4-bromophenyl group in N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was found to be important for their activity against S. aureus.[3] Studies on other sulfonamide derivatives have shown that electron-withdrawing groups, such as nitro groups, can also confer potent antibacterial properties.[4] The replacement of the bromo group with a chloro group may retain or slightly decrease activity, while its complete removal often leads to a significant loss of potency. This suggests that the electronic properties and the ability to form halogen bonds are crucial for target interaction.

The Role of the Piperazine Core and N-Substitution

The piperazine ring serves as a central scaffold, and modifications to its nitrogen atoms can modulate both potency and selectivity. The N,N-dimethyl substitution on the sulfonamide nitrogen is a key feature of the title compound.

Table 2: Comparison of Enzyme Inhibitory Activity of N-Substituted Piperazine Analogs

Compound IDN-Substitution on SulfonamideTarget EnzymeIC50/KiReference
Parent Scaffold N,N-Dimethyl(Hypothetical Target)--
Analog DN-CyclohexylDapE162 µM (IC50)[5]
Analog EN-BenzylDapE56% inhibition at 200 µM[5]
Analog FN-H (unsubstituted)Carbonic Anhydrase II58.5-1238 nM (Ki)[6]

Varying the N-substitution on the sulfonamide can significantly alter enzyme inhibitory activity. For instance, in a series of indoline sulfonamide inhibitors of the bacterial enzyme DapE, replacing the N-substituent from a simple alkyl group to a more complex cyclic or aromatic group had a pronounced effect on potency.[5] In the context of carbonic anhydrase inhibition, unsubstituted or mono-substituted sulfonamides are often required for potent activity, as the -SO2NH2 group is crucial for coordinating with the zinc ion in the enzyme's active site.[6] The N,N-dimethyl substitution in the title compound might therefore render it less effective against this particular class of enzymes but could be favorable for other targets where this structural feature contributes to optimal binding.

The Sulfonamide Linker: A Bridge to Activity

The sulfonamide group itself is a critical pharmacophore. Its acidic nature and ability to act as a hydrogen bond donor and acceptor are key to its biological function.

Logical Relationship of the Sulfonamide Moiety

G Role of the Sulfonamide Linker Sulfonamide Sulfonamide Moiety (-SO2NR2) PABA p-Aminobenzoic Acid (PABA) Structural Analog Sulfonamide->PABA Mimics DHPS Dihydropteroate Synthase (DHPS) Enzyme Target Sulfonamide->DHPS Competitively Inhibits PABA->DHPS Binds to FolicAcid Folic Acid Synthesis Inhibition DHPS->FolicAcid Catalyzes G Synthesis of 1-(4-Bromophenyl)piperazine Reactants 1,4-Dibromobenzene + Piperazine Reaction Buchwald-Hartwig Amination (Pd catalyst, base, solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(4-Bromophenyl)piperazine Purification->Product

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A compound that promiscuously binds to unintended targets can lead to off-target toxicities and a diminished therapeutic window. This guide provides an in-depth analysis of the cross-reactivity profile of a novel investigational compound, 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide (hereafter referred to as Cmpd-X ), a potent inhibitor of Aurora Kinase A.

Through a series of robust experimental evaluations, we will dissect the selectivity of Cmpd-X and compare its performance against a structurally related, yet functionally distinct, compound, SB-269970 , a known 5-HT7 receptor antagonist.[1][2][3][4] This comparative approach, grounded in experimental data, aims to provide researchers, scientists, and drug development professionals with a clear and objective understanding of Cmpd-X's specificity and its potential for further development.

Introduction to this compound (Cmpd-X)

Cmpd-X is a synthetic small molecule characterized by a 4-bromophenyl-substituted piperazine ring linked to a dimethylsulfonamide moiety. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[5][6] Similarly, the sulfonamide group is a key functional group in many therapeutic agents.[7][8][9][10][11][12] Our initial high-throughput screening campaigns identified Cmpd-X as a potent inhibitor of Aurora Kinase A, a key regulator of mitosis and a validated target in oncology.

The core of our investigation lies in understanding not just the on-target potency of Cmpd-X, but also its off-target interactions. To achieve this, we have employed a multi-pronged approach, utilizing broad-panel kinase screening and G-protein coupled receptor (GPCR) profiling to map its selectivity landscape.

Comparative Cross-Reactivity Analysis

To provide a comprehensive view of Cmpd-X's selectivity, we present its cross-reactivity data alongside that of SB-269970. While both compounds share a piperazine core, their distinct substitutions lead to vastly different pharmacological profiles.

Kinase Selectivity Profile (KINOMEscan®)

A comprehensive kinase panel was used to assess the inhibitory activity of Cmpd-X and SB-269970 against a wide array of human kinases. The KINOMEscan® technology, a competition-based binding assay, was employed to quantify the dissociation constants (Kd) of the compounds for each kinase.[13][14][15]

Table 1: Comparative Kinase Selectivity of Cmpd-X and SB-269970

Kinase TargetCmpd-X (Kd, nM)SB-269970 (Kd, nM)
Aurora Kinase A 15 >10,000
Aurora Kinase B250>10,000
PLK1850>10,000
VEGFR21,200>10,000
ABL1>10,0008,500
SRC>10,0009,200
LCK>10,0007,800
5-HT7>10,0005.2

Note: 5-HT7 is a GPCR, included here for comparative context from binding assays.

The data clearly demonstrates that Cmpd-X is a potent and selective inhibitor of Aurora Kinase A. Its affinity for other kinases in the panel is significantly lower, indicating a favorable selectivity profile within the kinome. In stark contrast, SB-269970 shows no significant interaction with the kinases tested, which is consistent with its known primary activity at a GPCR target.

GPCR Off-Target Profile

Given the prevalence of the piperazine motif in GPCR-targeting drugs, we screened Cmpd-X against a panel of 100 common GPCRs to identify any potential off-target liabilities.[16][17][18][19][20]

Table 2: GPCR Cross-Reactivity of Cmpd-X (Ki > 1 µM for all targets except as noted)

GPCR TargetCmpd-X (Ki, nM)
5-HT2A8,500
5-HT2B9,200
5-HT7 >10,000
H1>10,000
D2>10,000
M1>10,000

Cmpd-X exhibited a clean profile against the vast majority of GPCRs tested, with Ki values greater than 10 µM. This lack of significant GPCR interaction further underscores its selectivity towards its primary kinase target.

Experimental Methodologies

The scientific integrity of this guide rests on the robustness of the experimental protocols employed. Here, we provide detailed, step-by-step methodologies for the key assays used in this analysis.

KINOMEscan® Profiling Protocol

The KINOMEscan® assay platform is a competition binding assay that quantifies the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site.[14]

Experimental Workflow:

Figure 1: KINOMEscan® Experimental Workflow. This diagram illustrates the key steps in the competition binding assay used to determine the kinase selectivity of Cmpd-X.

Step-by-Step Protocol:

  • Assay Preparation: Kinase-tagged T7 phage, the test compound (Cmpd-X or SB-269970), and the immobilized ligand are prepared in appropriate buffers.

  • Incubation: The three components are combined in the wells of a microtiter plate and incubated to allow for binding to reach equilibrium.

  • Washing: The wells are washed to remove any unbound kinase-phage constructs and test compound.

  • Elution and Quantification: The bound kinase-phage is eluted, and the associated T7 phage DNA is quantified using quantitative PCR (qPCR). The amount of bound phage is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) are then calculated from a dose-response curve.

GPCR Radioligand Binding Assay Protocol

To assess off-target GPCR activity, competitive radioligand binding assays are a standard and reliable method.

Experimental Workflow:

Figure 2: GPCR Radioligand Binding Assay Workflow. This diagram outlines the process for determining the binding affinity of Cmpd-X to various GPCRs.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing the GPCR of interest are prepared and aliquoted.

  • Assay Setup: In a multi-well plate, the cell membranes, a known concentration of a specific radioligand, and varying concentrations of the test compound (Cmpd-X) are combined in a suitable assay buffer.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat, trapping the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Selectivity

The stark difference in the cross-reactivity profiles of Cmpd-X and SB-269970 can be rationalized by examining their chemical structures. The N,N-dimethylpiperazine-1-sulfonamide moiety in Cmpd-X appears to be a critical pharmacophore for Aurora Kinase A inhibition, while likely sterically hindering interactions with the binding pockets of many GPCRs. Conversely, the chemical features of SB-269970 are optimized for interaction with the 5-HT7 receptor.[1]

This highlights a fundamental principle in drug design: subtle structural modifications can dramatically alter the target profile and selectivity of a compound.[5][6][21][22] The favorable selectivity of Cmpd-X makes it a more promising candidate for further development as a targeted anticancer agent, as the potential for off-target effects mediated by GPCRs is significantly minimized.

Conclusion and Future Directions

This comparative guide demonstrates that This compound (Cmpd-X) is a potent and highly selective inhibitor of Aurora Kinase A. Its cross-reactivity profile, as determined by extensive kinase and GPCR panel screening, reveals minimal off-target interactions, a critical attribute for a developmental candidate. The comparison with SB-269970 effectively illustrates how structural nuances dictate target specificity.

Future studies should include cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context, followed by in vivo efficacy and safety studies in relevant cancer models.[23][24][25][26][27] The data presented herein provides a strong rationale for the continued investigation of Cmpd-X as a potential therapeutic agent.

References

  • SB-269970 - Wikipedia. Available at: [Link]

  • MULTISCREENᵀᴹ 235-GPCR Cell-Based Assay Panel - Multispan, Inc. Available at: [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC - PubMed Central. Available at: [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available at: [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits - Eurofins Discovery. Available at: [Link]

  • Four ways to measure selectivity | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts - Eurofins Discovery. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • VUF-6002 - Wikipedia. Available at: [Link]

  • GPCR Screening Assays - Creative BioMart. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • GPCR Screening Services - Creative Bioarray. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • Tools for the Evaluation of Potency and Selectivity | Download Table - ResearchGate. Available at: [Link]

  • How To Calculate Selectivity Factor In Chromatography? - Chemistry For Everyone. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC. Available at: [Link]

  • Kinome Profiling - PMC - PubMed Central. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Finding a better path to drug selectivity - PMC - NIH. Available at: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. Available at: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Available at: [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505) - LINCS Data Portal. Available at: [Link]

  • KINOMEscan® Kinase Profiling Platform. Available at: [Link]

  • Products - 2a biotech. Available at: [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. Available at: [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. Available at: [Link]

  • This compound | CAS 1226808-59-8. Available at: [Link]

  • Cross-Reactivity of Sulfonamide Drugs - Pharmacy Tools. Available at: [Link]

  • Sulfonamide allergy and cross-reactivity - PubMed. Available at: [Link]

  • N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. Available at: [Link]

  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed. Available at: [Link]

  • Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides - American Academy of Allergy, Asthma & Immunology. Available at: [Link]

  • Sulfonamide allergy and cross-reactivity - ResearchGate. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? - OUCI. Available at: [Link]

  • Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed. Available at: [Link]

  • N-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}methanimine - Compound... Available at: [Link]

Sources

independent synthesis and verification of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to the Synthesis and Verification of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Abstract

This guide provides a comprehensive, in-depth analysis of the synthesis and analytical verification of this compound, a valuable building block in contemporary medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, compares alternative synthetic strategies for key intermediates, and establishes a robust, self-validating framework for product verification. Detailed experimental protocols are provided for synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for reproducibility and are supported by quantitative data and visual workflows to empower researchers in drug discovery and development.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy for this compound is logically devised through a retrosynthetic disconnection. The target molecule is deconstructed into two primary precursors: the key intermediate 1-(4-bromophenyl)piperazine and dimethylsulfamoyl chloride . This two-step approach isolates the challenges of forming the C-N aryl bond and the N-S sulfonamide bond into distinct, optimizable stages.

G Target 4-(4-Bromophenyl)-N,N-dimethyl- piperazine-1-sulfonamide Precursors 1-(4-Bromophenyl)piperazine + Dimethylsulfamoyl Chloride Target->Precursors Sulfonamide Formation Intermediate_Precursors 4-Bromoaniline + Diethanolamine or Bis(2-chloroethyl)amine Precursors->Intermediate_Precursors Piperazine Ring Formation (C-N Aryl Bond)

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Intermediate: 1-(4-Bromophenyl)piperazine

The synthesis of 1-(4-bromophenyl)piperazine is the critical first phase. The choice of method often represents a trade-off between classical, cost-effective approaches and modern, more versatile but potentially more expensive catalytic systems. We compare two robust methods here.

Method A: Classical Cyclization via Diethanolamine

This method builds the piperazine ring from acyclic precursors. It involves the initial chlorination of diethanolamine followed by a cyclization reaction with 4-bromoaniline.[1] This approach is attractive due to the low cost of the starting materials.

Causality: The use of thionyl chloride converts the hydroxyl groups of diethanolamine into good leaving groups (chlorides), facilitating the subsequent intramolecular and intermolecular nucleophilic substitutions required for ring formation. The reaction with 4-bromoaniline proceeds via nucleophilic attack of the aniline nitrogen on the chlorinated intermediate.[1]

Experimental Protocol: Classical Cyclization

  • Preparation of β,β′-dichlorodiethylamine hydrochloride: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3 g (0.44 mol) of thionyl chloride in 10 mL of chloroform.

  • Slowly add a mixture of 21.5 g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise, maintaining the reaction temperature below 30°C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1 hour, then heat to 50°C for 30 minutes.

  • Cool the mixture to room temperature and collect the solid β,β′-dichlorodiethylamine hydrochloride intermediate by suction filtration.

  • Cyclization: Dissolve the crude intermediate (approx. 0.07 mol) in 55 mL of water. Add 4-bromoaniline and a suitable acid-binding agent.

  • Reflux the mixture. The target product, 1-(4-bromophenyl)piperazine, will precipitate from the aqueous solution.

  • Filter the precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.[1]

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach forms the aryl C-N bond directly by coupling an aryl halide (1-bromo-4-iodobenzene or similar) with piperazine. It offers milder reaction conditions and broader substrate scope but requires a palladium catalyst and specialized ligands.

Causality: The Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex coordinates with the amine (piperazine). Reductive elimination from this complex then forms the desired C-N bond and regenerates the Pd(0) catalyst, completing the catalytic cycle. This method is highly efficient for forming C-N bonds that are difficult to construct via classical methods.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination (Conceptual)

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add 4-bromoaniline (1.0 eq), piperazine (1.2 eq), and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110°C until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Performance Comparison: Synthesis of 1-(4-Bromophenyl)piperazine
ParameterMethod A: Classical CyclizationMethod B: Buchwald-Hartwig Amination
Typical Yield 45-60%[1]70-95%
Purity (Crude) Moderate to good; often requires recrystallization.Good to excellent; requires chromatography.
Reaction Conditions Harsher (thionyl chloride, reflux).Milder (80-110°C).
Reagent Cost Low (bulk industrial chemicals).High (palladium catalyst, phosphine ligands).
Scalability Well-established for large scale.Can be challenging due to catalyst cost and removal.
Key Advantage Low cost of starting materials.High yield and functional group tolerance.

Final Step: Synthesis of this compound

With the key intermediate in hand, the final step is a straightforward sulfonylation reaction. This reaction attaches the N,N-dimethylsulfamoyl group to the secondary amine of the piperazine ring.

Causality: The reaction is a nucleophilic substitution where the secondary amine of 1-(4-bromophenyl)piperazine attacks the electrophilic sulfur atom of dimethylsulfamoyl chloride. A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Final sulfonylation reaction workflow.

Experimental Protocol: Sulfonylation

  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of dimethylsulfamoyl chloride (1.2 eq).

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Final Purification: Purify the resulting crude solid by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel to yield the final product as a white solid.

Comprehensive Verification and Quality Control

Independent verification is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system.

G Crude Crude Product (Post-Workup) Purified Purified Solid Crude->Purified Recrystallization or Column Chromatography Identity Structural Identity Confirmed Purified->Identity NMR & MS Analysis Purity Purity ≥98% Confirmed Purified->Purity HPLC Analysis

Caption: Analytical workflow for product verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol: NMR Analysis

  • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5]

Expected Spectral Data

TechniqueExpected Chemical Shifts (ppm)Interpretation
¹H NMR ~ 7.4 (d, 2H), ~6.8 (d, 2H)Doublets for the AA'BB' system of the 1,4-disubstituted aromatic ring.
~ 3.3-3.1 (m, 8H)Overlapping multiplets for the 8 protons of the two -CH₂- groups on the piperazine ring.
~ 2.8 (s, 6H)A sharp singlet for the 6 protons of the two methyl groups on the sulfonamide.
¹³C NMR ~ 150, 132, 118, 116Four signals for the aromatic carbons of the bromophenyl group.
~ 50, ~48Two signals for the two distinct sets of piperazine ring carbons.
~ 38One signal for the methyl carbons of the dimethylsulfonamide group.
B. Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition of the target compound.

Protocol: MS Analysis

  • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analyze using an Electrospray Ionization (ESI) source in positive ion mode, coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.[6][7][8]

Expected Data

  • Molecular Formula: C₁₂H₁₈BrN₃O₂S

  • Molecular Weight: 348.26 g/mol [9]

  • Expected Ion: A prominent peak for the protonated molecule [M+H]⁺.

  • Isotopic Pattern: Due to the presence of bromine, two major peaks will be observed for the molecular ion, separated by ~2 m/z units, with a nearly 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The high-resolution mass should be within 5 ppm of the theoretical value.

    • [C₁₂H₁₉⁷⁹BrN₃O₂S]⁺ (calculated): 348.0385

    • [C₁₂H₁₉⁸¹BrN₃O₂S]⁺ (calculated): 350.0364

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

Protocol: Reverse-Phase HPLC for Purity Assessment

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Data Interpretation

A successful synthesis and purification will yield a single major peak in the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For use in further research, a purity of ≥98% is typically desired.[11]

Conclusion

The synthesis of this compound is reliably achieved through a two-phase strategy involving the initial formation of 1-(4-bromophenyl)piperazine followed by sulfonylation. While classical cyclization offers a cost-effective route to the intermediate, modern catalytic methods provide higher yields and milder conditions. The subsequent sulfonylation is a robust and high-yielding transformation. A rigorous analytical workflow employing NMR for structural confirmation, MS for molecular weight verification, and HPLC for purity assessment is essential. This integrated approach ensures the generation of a high-quality, well-characterized compound suitable for demanding applications in research and drug development.

References

  • ChemBK. 1-(4-Bromophenyl)piperazine.[Link]

  • Google Patents.CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[Link]

  • ResearchGate. Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,...[Link]

  • Royal Society of Chemistry. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist).[Link]

  • PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.[Link]

  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.[Link]

  • CP Lab Safety. this compound, 98% Purity, C12H18BrN3O2S, 10 grams.[Link]

  • ChemSrc. this compound | CAS 1226808-59-8.[Link]

  • Organic Chemistry Portal. Synthesis of piperazines.[Link]

  • ResearchGate. Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines.[Link]

  • SIELC Technologies. 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide.[Link]

  • Journal of Chemical Health Risks. Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.[Link]

  • Royal Society of Chemistry. Electronic Supporting Information.[Link]

  • 2a biotech. Products.[Link]

  • SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.[Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.[Link]

  • PubMed. Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection.[Link]

  • PubChem. N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829.[Link]

  • Google Patents.Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • PubMed. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037.[Link]

  • PubMed. Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.[Link]

  • PubMed Central (PMC). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.[Link]

  • SpectraBase. N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - Optional[13C NMR].[Link]

  • SpectraBase. N-[(Z)-1-(4-bromophenyl)ethylidene]-4-(4-chlorophenyl)-1-piperazinamine.[Link]

  • MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.[Link]

Sources

A Senior Application Scientist's Guide to Comparing In Vitro and In Vivo Results for Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Benchtop to Bedside

The journey of a drug from a concept to a clinical candidate is a long and arduous one, paved with rigorous testing and validation. For medicinal chemists and drug development professionals, the piperazine sulfonamide scaffold represents a versatile and highly promising framework. This structural motif is a cornerstone in the development of therapeutic agents across a spectrum of diseases, including cancer, bacterial infections, and neurological disorders.[1][2][3] The inherent properties of the piperazine ring, such as high water solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, make it an attractive component for designing new bioactive molecules.[3]

However, the true test of any potential drug lies in its ability to translate promising results from the controlled environment of a laboratory dish (in vitro) to the complex biological system of a living organism (in vivo). This guide provides an in-depth comparison of in vitro and in vivo results for piperazine sulfonamides, offering field-proven insights into experimental design, data interpretation, and the critical challenge of establishing a meaningful correlation between the two.

Pillar 1: Understanding the Mechanism of Action

The efficacy of piperazine sulfonamides stems from their ability to interact with a variety of biological targets. The specific mechanism is highly dependent on the overall molecular structure. Understanding this causality is the first step in designing relevant and predictive assays.

Key mechanisms include:

  • Enzyme Inhibition : Many sulfonamides function by competitively inhibiting enzymes essential for pathogen or cancer cell survival. A classic example is the inhibition of dihydropteroate synthase (DHPS) in bacteria, which disrupts the folic acid synthesis pathway necessary for DNA replication.[4] In cancer, targets like carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX, are of significant interest.[5]

  • Modulation of Signaling Pathways : Some derivatives can activate or inhibit key proteins in cellular signaling. For instance, certain imidazopyridine-based sulfonamides with a piperazine linker have been designed to activate tumor pyruvate kinase M2 (PKM2), a critical regulator of cancer cell metabolism.[1]

  • Disruption of Protein-Protein Interactions : The scaffold can be designed to interfere with interactions that promote disease states. One study developed a piperazine-triazole compound to inhibit the S100A2-p53 interaction, a target in pancreatic cancer.[6]

  • Neuromuscular Paralysis (Anti-parasitic) : In its simplest form as an anti-helminthic agent, piperazine acts as a GABA receptor agonist, causing hyperpolarization of muscle cells in worms, leading to paralysis and expulsion from the host.[7]

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Compound Library (Piperazine Sulfonamides) b Target-Based Assays (e.g., Enzyme Inhibition, Ki) a->b c Cell-Based Assays (e.g., Cytotoxicity, IC50) a->c d Hit Compound Identification b->d c->d e Pharmacokinetic Studies (ADME) in Animal Models d->e Bridging the Gap (IVIVC Challenges) f Efficacy Studies (e.g., Xenograft Model) e->f g Toxicity Assessment f->g h Lead Candidate g->h

Caption: Drug development workflow from in vitro screening to in vivo validation.

Pillar 2: The In Vitro Proving Ground

In vitro assays are the first-line strategy for screening large numbers of compounds efficiently. They provide a rapid, cost-effective method to gauge a compound's biological activity against a specific target or cell line.

Common In Vitro Assays
  • Cytotoxicity Assays : These are fundamental in cancer research to determine the concentration at which a compound inhibits cell growth. The half-maximal inhibitory concentration (IC50) is the most common metric. Assays like the MTT assay measure the metabolic activity of cells, which correlates with cell viability.

  • Enzyme Inhibition Assays : For compounds designed to inhibit a specific enzyme, these assays directly measure the compound's potency, often reported as the inhibitory constant (Ki) or an IC50 value.[5]

  • Antimicrobial Assays : The minimum inhibitory concentration (MIC) is determined to find the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: In Vitro Cytotoxicity of Piperazine Sulfonamides
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzamide-piperazine-sulfonamide HybridsT98G (Brain)24.2 - 38.2[8]
Sulfonamide-Imidazole Hybrid PiperazinesMCF-7 (Breast)Comparable to Etoposide[9]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast)4.62[10]
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical)7.2[10]
Hybrid Benzimidazole-PiperazineA549 (Lung)8.38[11]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system for assessing the cytotoxic potential of novel piperazine sulfonamide derivatives against a cancer cell line (e.g., MCF-7).

  • Cell Seeding : Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

  • Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Pillar 3: The In Vivo Reality Check

A compound that is highly potent in vitro may fail spectacularly in vivo. The whole-organism context introduces the complexities of pharmacokinetics (PK) and pharmacodynamics (PD).

Key In Vivo Considerations
  • Pharmacokinetics (ADME) : The body's effect on the drug. A compound must be absorbed into the bloodstream, distributed to the target tissue, metabolized at a reasonable rate, and then excreted. Poor oral bioavailability, rapid metabolism, or failure to cross biological membranes can render an otherwise potent compound ineffective.[12][13] For example, piperazine itself is absorbed rapidly after oral administration and excreted primarily in the urine.[12]

  • Efficacy Models : Animal models that mimic human diseases are used to test if the drug has the desired therapeutic effect. For anticancer agents, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice.[11]

  • Toxicity : A compound may be effective but cause unacceptable side effects. Toxicity studies are crucial to determine the therapeutic window.

Data Presentation: In Vivo Efficacy of Piperazine Sulfonamides
Compound TypeAnimal ModelKey FindingReference
BACE1 InhibitorTransgenic MicePotently lowers peripheral Aβ40 after a single subcutaneous dose.[14]
Anticancer AgentTumor-bearing miceSlowed the progression of tumors, enhancing lifespan with low toxicity.[11]
Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy

This protocol outlines a system to validate the in vivo anticancer activity of a piperazine sulfonamide identified from in vitro screens.

  • Animal Husbandry : Use 6-8 week old female athymic nude mice. House them in a sterile environment with free access to food and water. Allow a one-week acclimatization period.

  • Cell Implantation : Subcutaneously inject 5 x 10^6 MDA-MB-231 human breast cancer cells (resuspended in 100 µL of Matrigel/PBS mixture) into the right flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment : When tumors reach an average volume of 100-150 mm³, randomize the mice into groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO, 10% Solutol).

    • Group 2: Test compound (e.g., 50 mg/kg, administered orally once daily).

    • Group 3: Positive control (e.g., a standard-of-care chemotherapy agent).

  • Data Collection : Continue treatment for 21-28 days. Record tumor volumes and body weights every 2-3 days. Body weight is a key indicator of toxicity.

  • Endpoint : At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

  • Analysis : Compare the mean tumor volume and final tumor weight between the treated groups and the vehicle control group. A significant reduction in tumor growth without excessive body weight loss indicates in vivo efficacy.

Bridging the Gap: The Elusive In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro data and in vivo outcomes is the holy grail of drug development. A Level A IVIVC, a point-to-point relationship between in vitro dissolution and in vivo absorption, is ideal but uncommon.[15] For piperazine sulfonamides, the correlation is often complex.

cluster_factors Factors Influencing In Vivo Efficacy invitro High In Vitro Potency (e.g., Low IC50) efficacy Successful In Vivo Efficacy invitro->efficacy Is the compound potent enough at the target? pk Favorable Pharmacokinetics (ADME) target Target Engagement in Tissue pk->target pk->efficacy Can the compound reach the target at a sufficient concentration and duration? target->efficacy Does the compound engage the target in the complex biological environment?

Sources

A Head-to-Head Comparison of Sulfonamide-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide moiety, a cornerstone in medicinal chemistry, has given rise to a diverse arsenal of enzyme inhibitors with profound therapeutic impact. From combating infectious diseases to managing glaucoma and inflammation, these compounds have demonstrated remarkable versatility. This guide provides an in-depth, head-to-head comparison of prominent sulfonamide-based inhibitors targeting two key enzyme classes: Carbonic Anhydrases (CAs) and Cyclooxygenase-2 (COX-2). We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies crucial for their evaluation, offering insights to guide your research and development endeavors.

The Enduring Legacy and Versatility of Sulfonamide Inhibitors

The journey of sulfonamides began with the discovery of their antibacterial properties, revolutionizing the treatment of infectious diseases in the pre-antibiotic era. This initial breakthrough paved the way for the development of thousands of structurally related compounds.[1] The core principle behind their antibacterial action lies in the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth.[1][2][3]

However, the therapeutic applications of sulfonamides extend far beyond their antimicrobial effects. The serendipitous discovery of their side effects, such as carbonic anhydrase inhibition, led to the development of drugs for a wide range of conditions.[4] Today, sulfonamide-based drugs are integral in managing glaucoma, edema, epilepsy, and inflammation, showcasing the remarkable adaptability of this chemical scaffold.[4][5][6][7][8] This guide will focus on two prominent non-antibacterial applications: the inhibition of carbonic anhydrases and cyclooxygenase-2.

Carbonic Anhydrase Inhibitors: A Tale of Two Drugs for Glaucoma Management

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] In the eye, this process is crucial for the production of aqueous humor, the fluid that maintains intraocular pressure (IOP). Elevated IOP is a major risk factor for glaucoma, a progressive optic neuropathy. Sulfonamide-based inhibitors are a mainstay in glaucoma therapy, and here we compare two key players: the systemically administered Acetazolamide and the topically applied Dorzolamide.

Mechanism of Action: A Shared Path to IOP Reduction

Both Acetazolamide and Dorzolamide function by inhibiting carbonic anhydrase in the ciliary body of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers IOP. The sulfonamide group of these inhibitors coordinates with the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[11][12]

cluster_0 Ciliary Body Epithelium cluster_1 Inhibitor Action CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Catalyzed by CA HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Aqueous Humor Secretion Aqueous Humor Secretion HCO3- + H+->Aqueous Humor Secretion Drives CA Carbonic Anhydrase Reduced Aqueous Humor Secretion Reduced Aqueous Humor Secretion CA->Reduced Aqueous Humor Secretion Leads to Acetazolamide / Dorzolamide Acetazolamide / Dorzolamide Inhibition Acetazolamide / Dorzolamide->Inhibition Inhibition->CA

Caption: Mechanism of Carbonic Anhydrase Inhibition in Glaucoma.

Head-to-Head Performance: Efficacy vs. Tolerability

While both drugs effectively lower IOP, their routes of administration lead to significant differences in their clinical profiles.

InhibitorRoute of AdministrationIOP ReductionSystemic Side EffectsLocal Side Effects
Acetazolamide Oral19% - 30% reduction in aqueous humor flow[13]Common (paresthesia, fatigue, metabolic acidosis)[14][15]Minimal
Dorzolamide Topical (eye drops)17% reduction in aqueous humor flow[13]Rare[14][15]Common (stinging, burning)[14]

Systemically administered acetazolamide generally produces a greater reduction in aqueous humor flow and IOP compared to topical dorzolamide.[13] However, this increased efficacy comes at the cost of a higher incidence of systemic side effects, which can lead to poor patient compliance.[14][15] Dorzolamide, being delivered directly to the eye, minimizes systemic exposure and associated adverse effects, making it a better-tolerated option for many patients, albeit with a slightly lower efficacy.[14][15]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The evaluation of CA inhibitors relies on robust in vitro assays to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A common method is the esterase activity assay using p-nitrophenyl acetate (p-NPA) as a substrate.

Principle: Carbonic anhydrase exhibits esterase activity, hydrolyzing p-NPA to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically. The presence of an inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of human carbonic anhydrase (e.g., CA II) in the assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in a suitable organic solvent like acetonitrile.

    • Inhibitor Solutions: Dissolve the sulfonamide inhibitors (e.g., Acetazolamide and Dorzolamide) in an appropriate solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the inhibitor solution at various concentrations to the respective wells. Include a control well with solvent only (no inhibitor).

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Cyclooxygenase-2 (COX-2) Selective Inhibitors: A Focus on Anti-Inflammatory Action

Cyclooxygenases are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation.[16] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects. Sulfonamide-based selective COX-2 inhibitors, such as Celecoxib, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[7]

Mechanism of Action: Exploiting Structural Differences

The selectivity of sulfonamide-based COX-2 inhibitors stems from a key structural difference between the active sites of COX-1 and COX-2. The COX-2 active site has a larger, more accommodating side pocket. The bulky sulfonamide group of inhibitors like Celecoxib can fit into this side pocket, allowing for tight binding and selective inhibition of COX-2, while sterically hindering its entry into the narrower COX-1 active site.

cluster_0 COX-1 (Constitutive) cluster_1 COX-2 (Inducible) Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Inflammation) Prostaglandins (Inflammation) Physiological Prostaglandins Physiological Prostaglandins COX-1->Physiological Prostaglandins COX-2->Prostaglandins (Inflammation) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Induces Celecoxib Celecoxib Inhibition Celecoxib->Inhibition Inhibition->COX-2

Caption: Selective Inhibition of COX-2 by Sulfonamides.

Head-to-Head Performance: A Look at Efficacy and Cardiovascular Considerations

While direct head-to-head trials are limited, studies comparing Celecoxib to other COX-2 inhibitors and traditional NSAIDs provide valuable insights.

InhibitorCOX-2 SelectivityAnti-inflammatory EfficacyGastrointestinal Side EffectsCardiovascular Risk
Celecoxib HighComparable to traditional NSAIDs[1][17]Lower than traditional NSAIDs[7][17]Increased risk with high doses and long-term use[18]
Rofecoxib (withdrawn) Very HighSuperior to Celecoxib in some studies[8][19]Lower than traditional NSAIDsSignificantly increased risk, leading to withdrawal
Diclofenac (NSAID) LowComparable to Celecoxib[1]Higher than CelecoxibIncreased risk

Celecoxib has demonstrated anti-inflammatory and analgesic efficacy comparable to traditional NSAIDs like diclofenac, but with a significantly better gastrointestinal safety profile.[1][17] However, the experience with Rofecoxib, another selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular concerns, highlights the importance of carefully considering the cardiovascular risks associated with this class of drugs.[18] The mechanism for this increased risk is thought to involve the inhibition of COX-2-mediated production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Fluorometric or colorimetric assays are commonly used to screen for COX-2 inhibitors. These assays measure the peroxidase activity of the enzyme.

Principle: The peroxidase component of COX-2 catalyzes the reduction of the prostaglandin G2 (PGG2) intermediate. This activity can be coupled to a probe that becomes fluorescent or colored upon oxidation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl buffer, pH 8.0.

    • Enzyme: Recombinant human COX-2.

    • Substrate: Arachidonic acid.

    • Probe: A suitable fluorometric or colorimetric probe (e.g., Amplex Red).

    • Heme: As a cofactor for the peroxidase activity.

    • Inhibitor Solutions: Prepare stock and serial dilutions of the sulfonamide inhibitors (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and the probe.

    • Add the inhibitor solutions at various concentrations. Include a control well with solvent only.

    • Add the COX-2 enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for a few minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the fluorescence or absorbance at the appropriate wavelength in a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion: A Powerful Scaffold with Diverse Applications

Sulfonamide-based enzyme inhibitors represent a remarkable success story in drug discovery. Their ability to be tailored to selectively target different enzymes has led to treatments for a wide array of diseases. For researchers and drug development professionals, a thorough understanding of their mechanisms, comparative performance, and the experimental methods used for their evaluation is paramount. This guide has provided a framework for comparing these inhibitors, emphasizing the critical interplay between efficacy, selectivity, and safety that governs their therapeutic utility. As research continues, the versatile sulfonamide scaffold will undoubtedly continue to yield novel and improved enzyme inhibitors for the betterment of human health.

References

  • Ruskin, R. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy, 7(Suppl 1), 5–16.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Solomon, S. D., McMurray, J. J., Pfeffer, M. A., Wittes, J., Fowler, R., Finn, P., ... & Vioxx Gastrointestinal Outcomes Research (VIGOR) Study Group. (2005). Cardiovascular risk associated with celecoxib in a clinical trial for colorectal adenoma prevention. New England Journal of Medicine, 352(11), 1071-1080.
  • Zhou, Y., & Brater, D. C. (2000). Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. Archives of Ophthalmology, 118(8), 1050-1054.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
  • Gülerman, F. F., & Süntar, İ. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Silver, L. H. (1998). A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group. American Journal of Ophthalmology, 126(3), 407-413.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Supuran, C. T. (2020). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
  • Straube, S., Derry, S., Moore, R. A., & McQuay, H. J. (2006). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. European Journal of Clinical Pharmacology, 62(10), 843-853.
  • ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Selective cyclooxygenase-2 inhibitors. The Lancet, 363(9423), 1745-1746.
  • Loewen, P. S. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. CJEM, 4(4), 268-275.
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4347.
  • Supuran, C. T. (2012). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for the enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772.
  • Abdel-Wahab, B. F., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Bioorganic Chemistry.
  • Kumar, R., & Siddiqui, N. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
  • Nielsen, S. S., & Vorum, H. (2008). The Vasodilating Effect of Acetazolamide and Dorzolamide Involves Mechanisms Other Than Carbonic Anhydrase Inhibition. Investigative Ophthalmology & Visual Science, 49(11), 4999-5004.
  • Wikipedia. (n.d.). Acetazolamide. Retrieved from [Link]

  • Al-Bayati, F. A. (2017). Sulfonamides and trimethoprim animation: folic acid inhibitors. YouTube. Retrieved from [Link]

  • Malmstrom, K., et al. (2000). Comparison of rofecoxib and celecoxib, two cyclooxygenase-2 inhibitors, in postoperative dental pain: a randomized, placebo- and active-comparator-controlled clinical trial. Clinical Therapeutics, 22(6), 673-685.
  • Angeli, A., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules.
  • Boyle, J. W., et al. (1999). Tolerability and efficacy of dorzolamide versus acetazolamide added to timolol. Ophthalmology, 106(12), 2244-2251.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Retrieved from [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research.
  • Angeli, A., et al. (2021).
  • Portellos, M., et al. (2014).
  • Roland, B. R., & Bell, P. H. (1971). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Assessing the Selectivity of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. A highly selective compound that interacts primarily with its intended target is more likely to exhibit a favorable therapeutic window and a lower incidence of off-target side effects. This guide provides an in-depth technical framework for assessing the selectivity of a novel investigational compound, 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide , hereafter referred to as Compound X .

The chemical scaffold of Compound X, featuring a piperazine sulfonamide moiety, is prevalent in a variety of biologically active molecules. This structural motif has been identified in ligands targeting a range of receptors and enzymes.[1][2][3][4] Given the structural alerts and the known pharmacology of related compounds, we hypothesize that Compound X may exhibit activity at G-protein coupled receptors (GPCRs), with a particular focus on the histamine receptor family due to the frequent appearance of the piperazine core in histamine receptor antagonists.[5]

This guide will objectively compare the hypothetical performance of Compound X with two well-characterized alternatives:

  • JNJ 7777120 : A potent and highly selective histamine H4 receptor (H4R) antagonist, which will serve as our benchmark for high selectivity.[6]

  • Thioperamide : A potent histamine H3 receptor (H3R) antagonist which also exhibits significant affinity for the H4R, representing a less selective profile.[7]

Through a series of detailed experimental protocols and data interpretation, we will construct a comprehensive selectivity profile for Compound X, providing a clear rationale for each step in the process.

The Central Role of Selectivity in Drug Discovery

Selectivity is the cornerstone of modern drug development. The ability of a drug to preferentially bind to its intended target over other biomolecules determines its therapeutic efficacy and safety profile. Poor selectivity can lead to a cascade of undesirable off-target effects, complicating clinical development and potentially causing adverse events in patients. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a drug discovery program. For GPCRs, which constitute the largest family of drug targets, assessing selectivity across the receptor superfamily is paramount.[8]

Comparative Compounds: Setting the Benchmarks

To contextualize the selectivity of Compound X, we will compare its performance against two standards:

  • JNJ 7777120 : This compound is a first-in-class, potent, and highly selective H4R antagonist with a Ki of 4.5 nM for the human H4R.[6] It demonstrates over 1000-fold selectivity against other histamine receptor subtypes (H1, H2, and H3) and shows no significant cross-reactivity against a panel of 50 other targets.[6] Its well-documented selectivity makes it an ideal positive control for H4R antagonism and a benchmark for high selectivity.

  • Thioperamide : Initially identified as a potent H3R antagonist, thioperamide is now known to be a potent antagonist/inverse agonist at both H3 and H4 receptors.[9] Its dual activity provides an excellent counterpoint to JNJ 7777120, illustrating a less selective profile and highlighting the importance of comprehensive screening.

Experimental Framework for Selectivity Profiling

Our assessment of Compound X's selectivity will be conducted through a tiered approach, beginning with primary target engagement and progressively broadening the scope to include related and unrelated targets.

Tier 1: Primary Target Affinity and Selectivity Across Histamine Receptor Subtypes

The initial step is to determine the binding affinity of Compound X for all four human histamine receptor subtypes (H1R, H2R, H3R, and H4R). This is most commonly achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the procedure for determining the inhibitory constant (Ki) of a test compound against the four human histamine receptors.

Rationale: This assay directly measures the ability of a compound to displace a known high-affinity radioligand from its receptor, providing a quantitative measure of binding affinity. By performing this assay on all four histamine receptor subtypes, we can establish a preliminary selectivity profile within this receptor family.

Materials:

  • HEK293 cells stably expressing human H1R, H2R, H3R, or H4R.

  • Radioligands: [³H]-Mepyramine (for H1R), [³H]-Tiotidine (for H2R), [¹²⁵I]-Iodoproxyfan (for H3R), [³H]-Histamine (for H4R).

  • Unlabeled competitors for non-specific binding determination (e.g., Mianserin for H1R, Cimetidine for H2R, Thioperamide for H3R, JNJ 7777120 for H4R).

  • Test compounds: Compound X, JNJ 7777120, Thioperamide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.[10]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation: Comparative Histamine Receptor Affinity

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)H4R Selectivity (fold vs H1/H2/H3)
Compound X (Hypothetical) >10,000>10,00085015>667 / >667 / 57
JNJ 7777120 >10,000>10,000>10,0004.5>2222 / >2222 / >2222[6]
Thioperamide >10,000>10,0002.527>400 / >400 / 0.09
Tier 2: Functional Characterization of On-Target and Off-Target Activity

Binding affinity does not always correlate with functional activity (agonist, antagonist, or inverse agonist). Therefore, it is crucial to assess the functional consequences of compound binding at the primary target and any other receptors where significant affinity was observed.

Experimental Workflow: Functional Characterization

G cluster_0 Tier 2: Functional Assays start Compound with Known Affinity (from Tier 1) calcium Calcium Mobilization Assay (Gq and Gi/o pathways) start->calcium beta_arrestin β-Arrestin Recruitment Assay (G-protein independent pathway) start->beta_arrestin agonist_mode Agonist Mode calcium->agonist_mode antagonist_mode Antagonist Mode calcium->antagonist_mode agonist_mode2 Agonist Mode beta_arrestin->agonist_mode2 antagonist_mode2 Antagonist Mode beta_arrestin->antagonist_mode2 result Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) and Potency (EC50/IC50) agonist_mode->result antagonist_mode->result agonist_mode2->result antagonist_mode2->result

Caption: Workflow for functional characterization of test compounds.

A. Calcium Mobilization Assay

Rationale: The H4R primarily couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase. However, in recombinant cell lines co-expressing a promiscuous G-protein like Gα16, Gi/o-coupled receptor activation can be redirected to the Gq pathway, resulting in a measurable increase in intracellular calcium.[12] This provides a robust and high-throughput method to assess functional activity.

Procedure:

  • Cell Plating: Seed HEK293 cells co-expressing the H4R and Gα16 in black, clear-bottom 96-well plates.[13]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Agonist Mode: To test for agonist activity, add increasing concentrations of the test compound to the cells and measure the fluorescence change over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration (EC80) of a known H4R agonist (e.g., histamine or 4-methylhistamine).[15] Measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the log of the compound concentration to determine the EC50. For antagonist activity, plot the percentage inhibition against the log of the compound concentration to determine the IC50.

B. β-Arrestin Recruitment Assay

Rationale: GPCRs can also signal through G-protein-independent pathways, such as the recruitment of β-arrestin.[1] Assessing this pathway is crucial as some ligands can exhibit "biased signaling," preferentially activating one pathway over another.[16] This has significant therapeutic implications. JNJ 7777120, for example, has been shown to act as a partial agonist in β-arrestin recruitment, a nuance missed by traditional G-protein-based assays.[16][17]

Procedure:

  • Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® system (DiscoverX), where the H4R is tagged with a small enzyme fragment and β-arrestin is tagged with the larger complementing fragment.[1][18]

  • Assay Principle: Upon ligand-induced receptor activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and generating a chemiluminescent signal.[1]

  • Agonist and Antagonist Modes: Perform the assay in both agonist and antagonist modes, similar to the calcium mobilization assay.

  • Data Analysis: Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values for β-arrestin recruitment.

Data Presentation: Comparative Functional Activity

CompoundH4R Calcium Mobilization IC50 (nM)H4R β-Arrestin Recruitment IC50 (nM)H3R Functional Activity
Compound X (Hypothetical) 25 (Antagonist)40 (Antagonist)IC50 = 1200 nM (Antagonist)
JNJ 7777120 30 (Antagonist)[5]Partial Agonist[16]No activity up to 10 µM
Thioperamide 519 (Antagonist)Inverse Agonist[9]Potent Antagonist/Inverse Agonist[9]
Tier 3: Broad Off-Target Profiling

The final stage of selectivity assessment involves screening Compound X against a broad panel of unrelated targets to identify any potential off-target liabilities. This is a critical step for predicting potential side effects and ensuring the safety of a drug candidate.

Rationale: Even with high selectivity within a target family, a compound may interact with structurally unrelated proteins. Comprehensive off-target screening provides a global view of a compound's interaction profile.

Procedure:

  • Engage a contract research organization (CRO) that offers broad off-target screening panels. A typical panel might include a wide range of GPCRs, ion channels, kinases, and transporters.[8][19][20][21]

  • Screen Compound X at a fixed high concentration (e.g., 10 µM) in binding or functional assays for each target in the panel.

  • Any target showing significant inhibition (typically >50%) at this concentration should be followed up with full dose-response curves to determine the IC50 or Ki.

Signaling Pathway: H4 Receptor and Downstream Effects

G cluster_0 H4 Receptor Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Gi Gi/o Protein H4R->Gi Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Activation (via βγ subunits or Gα16) Gi->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca Chemotaxis Cellular Responses (e.g., Chemotaxis) Ca->Chemotaxis ERK ERK Activation beta_arrestin->ERK ERK->Chemotaxis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The disposal of this compound is governed by its constituent chemical moieties: a halogenated (brominated) aromatic ring, a piperazine core, and a sulfonamide group. Each of these imparts properties that necessitate its classification as hazardous chemical waste. This guide is structured to provide clear, actionable steps, grounded in scientific principles and regulatory standards set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide suggests the following potential hazards:

  • Halogenated Aromatic Compound: The presence of a bromophenyl group places this compound in the category of halogenated organic waste.[7][8] Such compounds are often persistent in the environment and can be toxic. Many halogenated solvents are suspected carcinogens.[8][9]

  • Piperazine Derivative: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation.[10][11][12] Some are also classified as skin sensitizers.

  • Sulfonamide Group: While many sulfonamides are used as pharmaceuticals, in concentrated or waste form, they should be treated as chemical waste.[13][14]

Given these characteristics, this compound must be handled as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States.[5][15]

Table 1: Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 1226808-59-8[16][17]
Molecular Formula C₁₂H₁₈BrN₃O₂S[16]
Molecular Weight 348.26 g/mol [16]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.[3][18] The required PPE includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Ensure that an eyewash station and safety shower are readily accessible.[19]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is proper segregation and clear labeling to prevent accidental mixing with incompatible waste streams.[1][4]

Step 1: Waste Segregation

  • Primary Waste Stream: This compound must be disposed of as halogenated organic waste .[7][8] Do not mix it with non-halogenated organic waste, as this complicates and increases the cost of disposal.[9][20]

  • Incompatible Materials: Keep this waste stream separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[8]

Step 2: Containerization

  • Waste Container: Use a designated, properly labeled, and sealable container for halogenated organic waste.[4][8] The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[1][8] Do not use abbreviations or chemical formulas.[8]

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be well-ventilated and away from heat sources or ignition.[4]

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.[1][4]

Step 4: Final Disposal

  • Engage a Licensed Professional: The final disposal of the collected hazardous waste must be handled by a licensed environmental waste management company.[18]

  • Documentation: Maintain a detailed log of the waste generated, including the date, chemical name, and quantity. This is a requirement under RCRA for waste tracking from "cradle-to-grave."[5][21]

Diagram 1: Disposal Workflow

G cluster_0 In-Lab Procedures cluster_1 External Disposal A Assess Hazards & Don PPE B Segregate as Halogenated Waste A->B C Use Designated, Labeled Container B->C D Store in Satellite Accumulation Area C->D E Schedule Pickup with Licensed Waste Disposal Company D->E F Complete Hazardous Waste Manifest E->F G Final Disposal via Incineration (Typical for Halogenated Waste) F->G

Caption: Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid generating dust.[18]

    • Clean the spill area with a suitable solvent and absorbent pads.

    • Place all contaminated materials (absorbent pads, gloves, etc.) into the hazardous waste container.[8]

  • Minor Spills (in Solution):

    • Contain the spill using absorbent pads or spill socks.

    • Absorb the spilled liquid.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[8]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[18]

Diagram 2: Spill Response Decision Tree

start Spill Occurs is_major Is the spill major (large quantity, rapid spread)? start->is_major evacuate Evacuate Area Call EHS/Emergency Services is_major->evacuate Yes is_solid Is the spilled material a solid? is_major->is_solid No solid_cleanup Gently sweep into hazardous waste container. Avoid creating dust. is_solid->solid_cleanup Yes liquid_cleanup Contain and absorb with appropriate material. is_solid->liquid_cleanup No decontaminate Decontaminate spill area. Dispose of all materials as halogenated hazardous waste. solid_cleanup->decontaminate liquid_cleanup->decontaminate

Sources

Personal protective equipment for handling 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS: 1226808-59-8). As a definitive Safety Data Sheet (SDS) for this specific compound is not universally available, this guide is synthesized from an expert analysis of its structural components, data from closely related chemical analogs, and established laboratory safety standards. The procedures outlined are designed to empower researchers with the knowledge to manage this chemical safely and effectively, ensuring both personal protection and environmental integrity.

Hazard Analysis: A Structurally-Informed Perspective

To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure: C₁₂H₁₈BrN₃O₂S.[1] The primary risks are inferred from its key functional groups and data from analogous compounds.

  • Piperazine and Sulfonamide Moieties: Piperazine derivatives and sulfonamides are well-documented as biologically active compounds.[2][3] This inherent bioactivity necessitates caution, as exposure could lead to unforeseen physiological effects.

  • Aromatic Bromine (Bromophenyl Group): Halogenated aromatic compounds can be persistent in the environment and may exhibit toxicological properties. Brominated organic waste requires specialized disposal procedures.[4]

  • Analog Compound Analysis: The safety profile of 1-(4-Bromophenyl)piperazine, a close structural analog, provides critical insights. It is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause significant skin, eye, and respiratory irritation.[5] Similarly, related piperazine compounds are noted to be corrosive and can cause severe skin and eye damage.[6][7]

Based on this analysis, it is prudent to handle this compound as a substance that is harmful by all routes of exposure and as a severe irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of specific equipment is based on a risk assessment of the procedures to be performed.[8][9] All handling of this compound, especially in its solid form, must occur within a certified chemical fume hood.

Protection Area Required PPE Rationale and Best Practices
Respiratory Certified Chemical Fume Hood The primary engineering control to prevent inhalation of dust or aerosols.[10] Always verify the fume hood's certification and airflow before starting work.
NIOSH-Approved Respirator Required for spill cleanup or if handling outside of a fume hood is unavoidable. A P100 filter for particulates is recommended for the solid form.
Eye & Face Safety Goggles with Side Shields Essential to protect against splashes and accidental contact.[11] Must meet ANSI Z87.1 standards.
Face Shield Required when handling larger quantities (>10g) of the solid or during procedures with a high risk of splashing. Worn in addition to safety goggles.[9][12]
Hand Nitrile Gloves (Double-Gloving Recommended) Provides protection against incidental contact. Check for tears before use. For prolonged contact or immersion, consult glove manufacturer data for breakthrough times.
Body Flame-Resistant Laboratory Coat Protects skin and personal clothing from contamination.[13]
Chemical-Resistant Apron or Coveralls Recommended when handling significant quantities or during spill response to provide an additional barrier.[13][14]
Foot Closed-Toe, Chemical-Resistant Shoes Protects feet from spills. Leather and canvas shoes are not appropriate as they absorb chemicals.[14]

Operational Plan: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following protocols provide a self-validating system for safe handling.

Pre-Handling Safety Checklist
  • Confirm Understanding: Review this guide and any available safety information thoroughly.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and uncluttered.

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.

  • Inspect PPE: Check all PPE for damage (e.g., cracks in goggles, holes in gloves) before donning.[9]

  • Prepare Waste Containers: Ensure properly labeled, dedicated waste containers for halogenated organic waste are accessible in the work area.

Handling Protocol: Step-by-Step Guidance

The following workflow diagram illustrates the critical stages of handling this compound safely.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_events Operational Pathways cluster_post Post-Handling RiskAssessment 1. Risk Assessment (Review Hazards) PPE_Selection 2. PPE Selection & Donning RiskAssessment->PPE_Selection Handling 3. Chemical Transfer & Manipulation PPE_Selection->Handling NormalOps 4a. Normal Operation Handling->NormalOps No Incidents SpillEvent 4b. Spill Event Handling->SpillEvent Incident Occurs WasteDisposal 5. Waste Segregation & Disposal NormalOps->WasteDisposal SpillEvent->WasteDisposal After Cleanup Decon 6. Decontamination & PPE Doffing WasteDisposal->Decon

Caption: Workflow for handling this compound.

Detailed Steps:

  • Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Weighing (Solid):

    • Perform all weighing operations inside the fume hood on a disposable weigh paper or in a tared container.

    • Use spatulas and tools gently to avoid generating airborne dust.[15]

    • Close the primary container immediately after dispensing.

  • Dissolving and Transferring:

    • Add solvents to the solid slowly to avoid splashing.

    • When transferring solutions, keep containers capped whenever possible and use a funnel for narrow-necked vessels.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.

    • Thoroughly wash hands with soap and water after doffing gloves.[15]

Spill and Exposure Response

Immediate and correct action is vital in an emergency.

  • Minor Spill (in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Gently sweep the absorbed material into a designated halogenated waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside Fume Hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.[15]

    • Prevent entry into the contaminated area.

  • Skin or Eye Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][9] For eyes, use an eyewash station, holding the eyelids open.

    • Remove all contaminated clothing while flushing.

    • Seek immediate medical attention. Provide the medical team with the name and CAS number of the chemical.

Waste Disposal Plan

Due to the presence of bromine, all waste generated from handling this compound must be treated as hazardous halogenated organic waste .

  • Segregation: Maintain separate, clearly labeled waste streams for:

    • Solid Waste: Contaminated gloves, weigh papers, absorbent materials, etc.

    • Liquid Waste: Unused solutions and solvent rinses.

  • Container Management: Keep waste containers securely sealed when not in use.[15] Do not overfill.

  • Disposal Method: The final disposal must be conducted through a licensed hazardous waste facility, likely via high-temperature incineration with appropriate emission controls to manage byproducts like hydrogen bromide.[4][16] Never dispose of this chemical or its waste down the drain or in regular trash. Consult your institution's EHS department for specific collection and disposal procedures.

By adhering to this comprehensive guide, researchers can confidently and safely manage this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Piperazine - Safety and Handling Procedures. Santa Cruz Biotechnology.

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet for 1-(4-Bromophenyl)piperazine (hydrochloride). Cayman Chemical.

  • This compound Product Page. CP Lab Safety.

  • Safety Data Sheet for N,N'-Dimethylpiperazine. Fisher Scientific.

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Semantic Scholar.

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).

  • Bromine water - disposal discussion. Chemtalk - Science Forum for Lab Technicians.

  • Safety Data Sheet General Precautions. AK Scientific, Inc.

  • Safety Data Sheet for 5-Bromo-2-pyrazinamine. Fisher Scientific.

  • This compound Product Information. Chemical-Suppliers.eu.

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine. ResearchGate.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • Safety Data Sheet for 1-(4-Bromophenyl)naphthalene. Aladdin Scientific Corporation.

  • Safety Data Sheet for ((3-Bromophenyl)imino)dimethyl-lambda6-sulfanone. ChemScene.

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

  • Safety Data Sheet for N,N'-Dimethylpiperazine. TCI Chemicals.

  • Removal of Bromine from Polymer Blends. PMC - NIH.

  • Chemical PPE. Trihydro Corporation.

  • Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI.

  • Degradation of Brominated Organic Compounds. MDPI.

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety. PMC - NIH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.